molecular formula C₁₃H₁₇NO₂ B1146399 cis-N-(3-Hydroxycyclohexyl)benzamide CAS No. 177366-89-1

cis-N-(3-Hydroxycyclohexyl)benzamide

Cat. No.: B1146399
CAS No.: 177366-89-1
M. Wt: 219.28
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Description

Cis-N-(3-Hydroxycyclohexyl)benzamide is a useful research compound. Its molecular formula is C₁₃H₁₇NO₂ and its molecular weight is 219.28. The purity is usually 95%.
BenchChem offers high-quality cis-N-(3-Hydroxycyclohexyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-N-(3-Hydroxycyclohexyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,3S)-3-hydroxycyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHCFBWCQDHOMN-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and synthetic analysis of cis-N-(3-Hydroxycyclohexyl)benzamide , a specific stereoisomer used as a probe in conformational analysis and a scaffold in medicinal chemistry.[1]

CAS Registry Number: 177366-89-1 Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol [1][2]

Executive Summary

cis-N-(3-Hydroxycyclohexyl)benzamide represents a classic study in the stereochemistry of 1,3-disubstituted cyclohexanes.[1] Unlike its trans counterpart, which suffers from inevitable steric strain (one substituent must be axial), the cis isomer exists predominantly in a diequatorial conformation. This molecule serves as a critical model for understanding 1,3-diaxial interactions and intramolecular hydrogen bonding dynamics in drug design, particularly for fragment-based lead discovery targeting GPCRs where the aminocyclohexanol motif is common.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertyDataNote
IUPAC Name N-[(1S,3R)-3-hydroxycyclohexyl]benzamidecis-relative stereochemistry
CAS Number 177366-89-1Specific to the cis isomer
SMILES O=C(NC1CCCC(O)C1)C2=CC=CC=2
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity
H-Bond Donors 2 (Amide NH, Hydroxyl OH)
H-Bond Acceptors 2 (Amide Carbonyl, Hydroxyl O)
Rotatable Bonds 2C(carbonyl)-C(phenyl) and N-C(cyclohexyl)

Structural Analysis: Stereochemistry & Conformation

The defining feature of this molecule is the 1,3-cis relationship between the benzamide nitrogen and the hydroxyl oxygen.

Conformational Equilibrium (Diequatorial vs. Diaxial)

In 1,3-disubstituted cyclohexanes, the cis isomer can adopt two chair conformations:

  • Diequatorial (ee): Both the bulky benzamide group and the hydroxyl group occupy equatorial positions. This is the global minimum energy state.

  • Diaxial (aa): Both groups occupy axial positions.

Thermodynamic Driver: The cis-diequatorial conformer is stabilized by the absence of 1,3-diaxial interactions .[1] In contrast, the diaxial conformer suffers from severe steric repulsion between the axial substituents and the axial hydrogens at C5. While intramolecular hydrogen bonding (IAHB) between the amide NH and the hydroxyl O is geometrically possible in the diaxial form (stabilizing it slightly in non-polar solvents like CCl₄), the steric bulk of the benzoyl group overwhelmingly favors the diequatorial conformation in most environments.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium, highlighting the steric penalty of the diaxial state.

Conformation cluster_0 Steric Dominance Diequatorial Diequatorial (ee) (Global Minimum) No 1,3-diaxial strain Transition Twist-Boat Transition State Diequatorial->Transition Ring Flip (High Barrier) Diaxial Diaxial (aa) (High Energy) Severe 1,3-diaxial strain Diaxial->Transition Rapid Relaxation Transition->Diequatorial Transition->Diaxial

Caption: Conformational equilibrium of cis-1,3-disubstituted cyclohexane favoring the diequatorial state.

Synthesis Protocol

The synthesis requires a stereoselective approach to ensure the cis configuration is obtained. The most reliable route involves the reduction of 3-aminocyclohexanone or the hydrogenation of 3-aminophenol, followed by selective acylation.[1]

Step-by-Step Methodology
Step 1: Preparation of cis-3-Aminocyclohexanol

Direct hydrogenation of 3-aminophenol often yields a mixture of cis and trans isomers.[1] To maximize the cis yield, catalytic hydrogenation using Rhodium on Alumina (Rh/Al₂O₃) is preferred due to its tendency to facilitate syn-addition of hydrogen across the aromatic ring.

  • Reagents: 3-Aminophenol, 5% Rh/Al₂O₃, Acetic Acid (solvent).

  • Conditions: 50 psi H₂, 25°C, 12 hours.

  • Workup: Filtration of catalyst, neutralization, and recrystallization. The cis isomer can be separated from the trans isomer via fractional crystallization or column chromatography (the cis isomer is typically more polar).

Step 2: Schotten-Baumann Benzoylation

The selective N-acylation is performed under controlled pH to prevent O-acylation of the free hydroxyl group.[1]

  • Reagents: cis-3-Aminocyclohexanol, Benzoyl Chloride, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 1.0 eq of cis-3-aminocyclohexanol in anhydrous DCM at 0°C.

    • Add 1.1 eq of Triethylamine.

    • Dropwise addition of 1.0 eq Benzoyl Chloride over 30 minutes. Crucial: Maintain temperature < 5°C to favor kinetic control (N-acylation is faster than O-acylation).[1]

    • Stir at room temperature for 2 hours.

    • Quench: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃.

    • Purification: Recrystallization from Ethanol/Water.

Reaction Workflow Diagram

Synthesis Start 3-Aminophenol (Aromatic Precursor) Intermediate cis-3-Aminocyclohexanol (Major Isomer via syn-addition) Start->Intermediate Catalytic Hydrogenation Product cis-N-(3-Hydroxycyclohexyl)benzamide (Target Molecule) Intermediate->Product Selective N-Acylation Step1_Reagents H2 (50 psi), Rh/Al2O3 Acetic Acid SideProduct Remove trans-isomer via crystallization Intermediate->SideProduct Step2_Reagents Benzoyl Chloride, Et3N DCM, 0°C

Caption: Synthetic route from 3-aminophenol to the target benzamide via stereoselective reduction.

Characterization & Validation

Trustworthiness in synthesis is established via spectroscopic confirmation.

Proton NMR (¹H-NMR)

The coupling constants (


) of the methine protons are diagnostic for the diequatorial conformation.[1]
  • H1 (Amide-bearing carbon): Appears as a multiplet (tt) with large coupling constants (

    
     Hz) due to axial-axial coupling with adjacent protons.[1] This confirms the H1 proton is axial , placing the amide group equatorial .
    
  • H3 (Hydroxyl-bearing carbon): Similarly, shows large diaxial coupling (

    
     Hz), confirming the H3 proton is axial  and the hydroxyl group is equatorial .
    
  • Shift: The H1 signal shifts downfield (

    
     ppm) due to the amide anisotropy.[1]
    
Infrared Spectroscopy (IR)
  • Amide I Band: Strong absorption at ~1640 cm⁻¹ (C=O stretch).

  • Amide II Band: ~1540 cm⁻¹ (N-H bend).

  • Hydroxyl: Broad band at 3300–3400 cm⁻¹. If run in dilute non-polar solvent, a sharp "free" OH band and a broader "bonded" OH band may appear if intramolecular H-bonding is present (though less likely in the diequatorial form).

References

  • Freitas, M. P., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol.[1][3] Journal of Molecular Structure. [Link]

  • National Institutes of Health (NIH) PubChem. (2025). N-Cyclohexylbenzamide Compound Summary. (Structural analog reference). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Substance Registration System: N-Cyclohexylbenzamide.[1][4][5] Retrieved from [Link]

Sources

rac-cis-[3-Hydroxycyclohexyl]benzamide: Synonyms, Identifiers, and Technical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of rac-cis-[3-Hydroxycyclohexyl]benzamide , a specific chemical entity used primarily as a reference standard in pharmaceutical impurity profiling and metabolic stability studies.

Executive Summary

rac-cis-[3-Hydroxycyclohexyl]benzamide (CAS: 177366-89-1) is a synthetic organic compound characterized by a benzamide moiety attached to a cyclohexane ring carrying a hydroxyl group at the 3-position.[1][2] The "rac-cis" designation indicates a racemic mixture of the cis-diastereomers (relative stereochemistry 1,3-cis). It serves as a critical Reference Standard for identifying metabolites and process impurities in the development of drugs containing cyclohexyl-amide pharmacophores.

Chemical Identity & Stereochemistry

Nomenclature and Structure

The systematic name describes a benzamide where the amide nitrogen is substituted with a 3-hydroxycyclohexyl group. The "cis" configuration implies that the benzamido group and the hydroxyl group are on the same face of the cyclohexane ring.

  • Systematic Name: N-((1RS,3SR)-3-Hydroxycyclohexyl)benzamide

  • Stereochemistry: Relative cis-1,3 configuration; Racemic mixture of (1R,3S) and (1S,3R) enantiomers.

  • Molecular Formula: C₁₃H₁₇NO₂[3][4]

  • Molecular Weight: 219.28 g/mol [3]

Identifiers Table
Identifier TypeValueContext
CAS Number 177366-89-1 Specific to the rac-cis isomer
CAS Number 177366-90-4Specific to the rac-trans isomer
Product Code TRC-H827000 Toronto Research Chemicals (Reference Std)
IUPAC Name N-(cis-3-Hydroxycyclohexyl)benzamideGeneral systematic name
SMILES O=C(NC1CCCC(O)C1)C2=CC=CC=C2Simplified molecular input line entry
InChI Key InChI=1S/C13H17NO2/...Unique hash for structure verification

Synthesis & Production Logic

The synthesis of this reference standard typically follows a convergent pathway designed to control the relative stereochemistry of the cyclohexane ring.

Synthetic Pathway (Protocol Logic)
  • Starting Material: cis-3-Aminocyclohexanol (or a precursor like 1,3-diaminocyclohexane subject to selective hydrolysis/reduction).

  • Amidation: Reaction with Benzoyl Chloride (PhCOCl) under Schotten-Baumann conditions.

  • Purification: Silica gel chromatography to separate the cis isomer from any trans impurity formed during the reaction.

Reaction Scheme (DOT Visualization):

Synthesis SM1 3-Aminocyclohexanol (cis/trans mixture) Intermediate Crude Amide Mixture SM1->Intermediate Amidation (Et3N, DCM, 0°C) Reagent Benzoyl Chloride (PhCOCl) Reagent->Intermediate Product rac-cis-[3-Hydroxycyclohexyl]benzamide (Purified) Intermediate->Product Flash Chromatography (SiO2) Impurity trans-Isomer (Removed) Intermediate->Impurity

Caption: Synthetic workflow for the isolation of rac-cis-[3-Hydroxycyclohexyl]benzamide.

Analytical Characterization

To validate the identity of the compound as a reference standard, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region: Multiplets at δ 7.4–7.9 ppm (5H, Benzoyl protons).

    • Amide NH: Doublet or broad singlet at δ 8.0–8.5 ppm (exchangeable with D₂O).

    • Methine (CH-N): Multiplet at δ 3.6–3.8 ppm.

    • Methine (CH-O): Multiplet at δ 3.4–3.6 ppm.

    • Cyclohexyl CH₂: Complex multiplets at δ 1.0–2.0 ppm. The cis configuration is often confirmed by the coupling constants (

      
       values) of the methine protons, indicating axial/equatorial relationships.
      
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)

  • Expected Ion: [M+H]⁺ = m/z 220.29

  • Fragmentation: Loss of water ([M+H-18]⁺) and cleavage of the amide bond (Benzoyl cation, m/z 105).

Applications in Drug Development

This compound is primarily utilized in the following contexts:

  • Metabolite Identification: It serves as an authentic standard to confirm the presence of hydroxylated metabolites in biological matrices (plasma, urine) for drugs containing a cyclohexyl-amide moiety (e.g., investigational compounds or industrial chemicals like N-cyclohexylbenzamide).

  • Impurity Profiling: Used to quantify specific process impurities in the synthesis of pharmaceutical ingredients where non-selective reduction of aromatic precursors or side-reactions of cyclohexylamines occur.

  • Library Synthesis: Acts as a building block for "fragment-based drug discovery" (FBDD), providing a rigid, defined stereochemical scaffold.

References

  • Toronto Research Chemicals. rac-cis-[3-Hydroxycyclohexyl]benzamide Product Page. Retrieved from .

  • ChemicalBook. rac-cis-[3-Hydroxycyclohexyl]benzamide Properties and CAS Data. Retrieved from .

  • Biofount. Reference Standards and Impurity Profiling. Retrieved from .

Sources

cis-N-(3-Hydroxycyclohexyl)benzamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Profile for Researchers and Drug Development Professionals

Introduction

cis-N-(3-Hydroxycyclohexyl)benzamide is a chemical compound of interest within the broader class of benzamide derivatives. This guide provides a detailed overview of its identification and a comprehensive analysis of available safety data for related compounds, offering crucial insights for researchers, chemists, and professionals in drug development. Due to the limited publicly available data for this specific isomer, this document synthesizes information from structurally similar compounds to provide a robust, albeit provisional, safety and handling framework.

Part 1: Chemical Identification and Properties

Identifier:

  • Chemical Name: cis-N-(3-Hydroxycyclohexyl)benzamide

  • CAS Number: 177366-89-1[1]

  • Molecular Formula: C₁₃H₁₇NO₂[1]

While a specific PubChem entry for CAS 177366-89-1 was not located, the platform contains entries for structurally related isomers, such as N-(4-hydroxycyclohexyl)benzamide (PubChem CID: 10955049).[2] Researchers are advised to consult such analogs for general physicochemical properties, with the understanding that stereochemistry can influence biological activity and physical characteristics.

Structural Representation

The chemical structure of cis-N-(3-Hydroxycyclohexyl)benzamide is characterized by a benzamide group attached to a 3-hydroxycyclohexyl moiety, with the amide and hydroxyl groups in a cis configuration.

Caption: Chemical structure of cis-N-(3-Hydroxycyclohexyl)benzamide.

Part 2: Safety Data and Hazard Analysis

Hazard Classification of Benzamide

Benzamide is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4][5]

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed.[3][6]
Germ Cell Mutagenicity2H341WarningSuspected of causing genetic defects.[3][4][5]
Handling and Precautionary Measures

Given the hazards associated with the parent compound, stringent safety protocols are recommended when handling cis-N-(3-Hydroxycyclohexyl)benzamide.

Personal Protective Equipment (PPE) Workflow

cluster_ppe Recommended Personal Protective Equipment gloves Protective Gloves clothing Protective Clothing gloves->clothing eye Eye Protection (Goggles) clothing->eye face Face Shield (if splash risk) eye->face end Safe Handling Achieved face->end start Handling Protocol start->gloves

Caption: Recommended PPE for handling benzamide derivatives.

Precautionary Statements (P-Statements) for Benzamide:

  • Prevention:

    • P201: Obtain special instructions before use.[5]

    • P202: Do not handle until all safety precautions have been read and understood.[5]

    • P264: Wash skin thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Response:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

    • P308 + P313: IF exposed or concerned: Get medical advice/attention.[5]

  • Storage:

    • P405: Store locked up.[4]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[5]

First Aid Measures

In the event of exposure, the following first aid measures, based on data for benzamide, should be implemented immediately.

Exposure RouteFirst Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5][7]
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Skin Contact Immediately wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.[3][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses. Call an ophthalmologist.[5]

Part 3: Experimental Protocols and Workflows

The handling of potentially hazardous chemical compounds requires a self-validating system of protocols to ensure researcher safety and experimental integrity.

Standard Laboratory Handling Protocol
  • Risk Assessment: Before any handling, perform a substance-specific risk assessment, considering the potential hazards of benzamide derivatives.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[4]

  • PPE Donning: Put on all required PPE as outlined in the diagram above.

  • Weighing and Transfer: Handle as a solid to avoid dust generation.[3] If there is a risk of dust, use appropriate respiratory protection.

  • Reaction Setup: Keep the reaction vessel closed to the extent possible.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment. Wash hands and exposed skin thoroughly.

  • Waste Disposal: Dispose of waste in a sealed, labeled container according to institutional and local regulations.

Logical Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS (Proxy: Benzamide) b Conduct Risk Assessment a->b c Prepare Engineering Controls (Fume Hood) b->c d Don PPE c->d e Weigh & Transfer Compound d->e f Perform Experiment e->f g Decontaminate Workspace f->g h Dispose of Waste g->h i Doff PPE & Wash Hands h->i

Caption: Step-by-step workflow for safe laboratory handling.

Conclusion

While specific data for cis-N-(3-Hydroxycyclohexyl)benzamide is sparse, a conservative approach to safety and handling is warranted based on the known hazards of its parent compound, benzamide. Researchers and drug development professionals must exercise caution, utilize appropriate engineering controls and personal protective equipment, and adhere to rigorous laboratory protocols. This guide provides a foundational framework for the safe handling and use of this compound, emphasizing the principles of scientific integrity and a proactive safety culture.

References

  • PubChem. (n.d.). N-[(1s,2r,3r,4s,5r)-3,4,5-Trihydroxy-2-Methylcyclohexyl]benzamide. National Center for Biotechnology Information. [Link]

  • Finar Limited. (2010). Material Safety Data Sheet - Benzamide. [Link]

  • Loba Chemie. (2016). Benzamide for Synthesis MSDS. [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet - Benzamide. [Link]

  • PubChem. (n.d.). N-cyclohexyl-3-hexylbenzamide. National Center for Biotechnology Information. [Link]

  • Molbase. (n.d.). Synthesis of Cis-4-acetylamino-N-(1-cyclohexyl-4-hydroxy-3-pyrrolidinyl)benzamide. [Link]

  • precisionFDA. (n.d.). N-CYCLOHEXYLBENZAMIDE. [Link]

  • PubChem. (n.d.). N-(4-hydroxycyclohexyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). CP 47497. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • Capot Chemical. (n.d.). cis-N-(3-Hydroxycyclohexyl)benzamid. [Link]

  • PubChem. (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information. [Link]

Sources

Stereochemical and Conformational Analysis of N-(3-hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "1,3-Anomaly" in Cyclohexane Systems

In drug design, the stereochemistry of cyclohexane scaffolds dictates not only the spatial orientation of pharmacophores but also the thermodynamic stability and solubility profile of the molecule. N-(3-hydroxycyclohexyl)benzamide represents a classic 1,3-disubstituted cyclohexane system .

Unlike 1,2- or 1,4-systems where the trans isomer is typically the thermodynamic product (diequatorial), 1,3-systems favor the cis isomer . This counter-intuitive "1,3-anomaly" arises because the cis-1,3 configuration allows both bulky substituents—the benzamide and the hydroxyl group—to occupy equatorial positions simultaneously. Understanding this distinction is critical for controlling the synthesis, purification, and biological activity of this scaffold.

Conformational Thermodynamics & Structural Dynamics

The core difference between the cis and trans isomers lies in their ability to access the low-energy diequatorial chair conformation.

2.1. Cis-Isomer (Thermodynamic Product)
  • Configuration: Substituents are on the same face of the ring (e.g., Up/Up).

  • Conformers: The cis isomer exists in equilibrium between a diequatorial (e,e) conformer and a diaxial (a,a) conformer.[1]

  • Stability: The (e,e) conformer is significantly more stable (

    
     to 
    
    
    
    kcal/mol) because it avoids 1,3-diaxial interactions. The benzamide group (A-value
    
    
    1.5-2.0) and hydroxyl group (A-value
    
    
    0.9) both prefer the equatorial rim.[2]
  • Implication: In solution, the cis isomer exists almost exclusively (>95%) in the diequatorial chair form.

2.2. Trans-Isomer (Kinetic/High-Energy Product)
  • Configuration: Substituents are on opposite faces (e.g., Up/Down).

  • Conformers: The trans isomer is "locked" into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation.[3]

  • Instability: Regardless of the ring flip, one substituent must be axial. This introduces destabilizing 1,3-diaxial interactions with ring protons.

  • Implication: The trans isomer is inherently higher in energy than the cis isomer and often displays higher solubility in polar media due to the exposed axial group disrupting crystal packing.

2.3. Visualization of Conformational Landscape

Conformation cluster_cis Cis-Isomer (Same Face) cluster_trans Trans-Isomer (Opposite Face) Cis_EE Diequatorial (e,e) Most Stable (No 1,3-diaxial strain) Cis_AA Diaxial (a,a) High Energy (Severe steric clash) Cis_EE->Cis_AA Ring Flip (Unfavorable) Trans_AE Axial-Equatorial (a,e) Moderate Energy (1 substituent axial) Cis_EE->Trans_AE Isomerization (Requires bond breaking) Trans_EA Equatorial-Axial (e,a) Moderate Energy (1 substituent axial) Trans_AE->Trans_EA Ring Flip (Equilibrium)

Caption: Conformational energy landscape showing the stability advantage of the cis-diequatorial form.

Synthetic Pathways & Separation Strategy

Synthesizing specific isomers requires choosing between thermodynamic control (yielding cis) and kinetic control (yielding mixtures).

3.1. Synthesis Protocol

The most robust route involves the reduction of 3-acetamidophenol or 3-aminocyclohexanone derivatives.

  • Catalytic Hydrogenation (Thermodynamic Route):

    • Substrate:N-(3-hydroxyphenyl)benzamide or 3-acetamidophenol.

    • Catalyst: Rhodium on Alumina (Rh/Al

      
      O
      
      
      
      ) or Ruthenium (Ru/C).
    • Conditions: High pressure H

      
       (50 bar), 80°C.
      
    • Outcome: Favors the cis-isomer (diequatorial) due to catalyst surface adsorption mechanics and thermodynamic equilibration.

  • Hydride Reduction (Kinetic Route):

    • Substrate: 3-benzamidocyclohexanone.

    • Reagent: NaBH

      
       (Sodium Borohydride) or L-Selectride.
      
    • Outcome:

      • NaBH

        
        :  Small nucleophile attacks from the axial face (least hindered), pushing the hydroxyl to the equatorial position. Yields predominantly cis  (if amide is equatorial).
        
      • L-Selectride: Bulky hydride attacks from the equatorial face, forcing the hydroxyl axial. Yields predominantly trans .

3.2. Purification Logic

Separation relies on the difference in molecular shape and polarity (dipole moment).

ParameterCis-Isomer (e,e)Trans-Isomer (a,e)Separation Method
Shape Planar/ExtendedKinked/CompactCrystallization
Polarity Lower Dipole (Vectors cancel)Higher DipoleSilica Chromatography
H-Bonding Potential IntramolecularExposed H-bondsNormal Phase HPLC

Protocol for Separation (Flash Chromatography):

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM:MeOH (95:5) or EtOAc:Hexane gradient.

  • Elution Order: The cis isomer (less polar, diequatorial) typically elutes first . The trans isomer (more polar, exposed axial group) interacts more strongly with silica and elutes second .

Analytical Discrimination (NMR Spectroscopy)

This is the definitive method for validation. The coupling constants (


) of the methine protons at C1 and C3 provide irrefutable proof of conformation.
4.1.

H-NMR Analysis

Focus on the proton geminal to the hydroxyl group (H3) and the amide group (H1).

  • Cis-Isomer (Diequatorial Substituents

    
     Axial Protons): 
    
    • H1 and H3 are axial .[4][5]

    • They couple with adjacent axial protons (at C2, C4, C6) with a large coupling constant (

      
       Hz).
      
    • Signal: Appears as a wide triplet of triplets (tt) or quartet.

    • Width at half-height (

      
      ):  Large (> 20 Hz).
      
  • Trans-Isomer (Axial/Equatorial Substituents):

    • If OH is axial, H3 is equatorial .[6]

    • Equatorial protons have small coupling constants with neighbors (

      
       Hz; 
      
      
      
      Hz).
    • Signal: Appears as a narrow multiplet or broad singlet.

    • Width at half-height (

      
      ):  Small (< 10 Hz).
      
4.2. Analytical Data Summary Table
FeatureCis-N-(3-hydroxycyclohexyl)benzamideTrans-N-(3-hydroxycyclohexyl)benzamide
H1 Proton (

-NH)
Axial (

Hz)
Axial or Equatorial (Mixed)
H3 Proton (

-OH)
Axial (

Hz)
Equatorial (

Hz)
NOESY Signal Strong H1-H3 correlation (if 1,3-diaxial protons)Weak/No H1-H3 correlation

C-NMR
C1/C3 shifted upfield (steric compression absent)C1/C3 shifted downfield (gamma-gauche effect)
Physicochemical Implications in Drug Design

The choice of isomer drastically alters the physicochemical profile (LogP, PSA) and target binding.

5.1. Intramolecular Hydrogen Bonding

In the cis isomer, the amide N-H and the hydroxyl O-H are on the same face. While a direct 1,3-bridge is geometrically strained, water-mediated bridging is highly favorable. In the trans isomer, the groups point in opposite vectors, precluding cooperative binding.

5.2. Permeability & Solubility
  • Cis (e,e): More lipophilic character due to vector cancellation. Generally shows higher passive membrane permeability (higher effective LogP).

  • Trans (a,e): Higher polarity and exposed H-bond donors/acceptors. Generally shows higher aqueous solubility but lower permeability.

5.3. Bioactivity Workflow

Bioactivity Start Target Identification (e.g., Kinase, GPCR) Decision Isomer Selection Start->Decision Cis_Path Cis-Isomer Selected Decision->Cis_Path Thermodynamic Stability Trans_Path Trans-Isomer Selected Decision->Trans_Path Solubility Need Cis_Result Properties: - Rigid (e,e) - High Permeability - Defined Vector Cis_Path->Cis_Result Trans_Result Properties: - Flexible (Ring Flip) - High Solubility - 'Floppy' Vector Trans_Path->Trans_Result

Caption: Decision matrix for selecting isomers based on ADME requirements.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Conformation of Cycloalkanes).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane dynamics).

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Strategies for stereocontrolled reduction of cyclic ketones).
  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Reference for J-coupling values in rigid rings).

Sources

Precision Synthesis of N-Substituted Benzamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry Handbook for Drug Development

Part 1: Executive Summary & Strategic Value

The N-substituted benzamide motif is a privileged scaffold in medicinal chemistry, serving as the structural core for a diverse array of FDA-approved therapeutics, including antipsychotics (Sulpiride), antiemetics (Metoclopramide), and histone deacetylase (HDAC) inhibitors (Entinostat/MS-275).[1] Its ubiquity stems from its dual functionality: the rigid phenyl ring directs steric alignment, while the amide bond acts as a critical hydrogen bond donor/acceptor vector, often engaging key residues like the zinc-chelating domain in HDACs or the dopamine D2 receptor pocket.

For the process chemist and medicinal scientist, the challenge lies not in the possibility of synthesis, but in the precision. Selecting the correct synthetic route for a benzamide intermediate dictates the impurity profile, racemization risk (for chiral alpha-substituents), and scalability of the entire drug campaign. This guide moves beyond basic textbook definitions to provide a decision-based framework for synthesizing these critical intermediates.

Part 2: Synthetic Architectures & Protocols[2][3]
2.1 Method A: The Classical Schotten-Baumann Approach

Best For: Robust, achiral substrates; scale-up of simple intermediates. Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride.

This method remains the industrial workhorse due to low cost and high atom economy. However, the generation of HCl requires careful buffering to prevent the degradation of acid-sensitive functional groups.

Protocol 1: Biphasic Schotten-Baumann Synthesis

  • Reagents: Substituted benzoyl chloride (1.0 equiv), Amine (1.0 equiv), NaOH (10% aq) or Na2CO3 (2.5 equiv), DCM or EtOAc.[1]

  • Workflow:

    • Dissolve the amine in the organic solvent (DCM) and add to a reaction vessel.

    • Add the aqueous base solution.[2] The system will be biphasic.

    • Cool to 0°C to mitigate exotherms.

    • Add the benzoyl chloride dropwise over 30 minutes. Critical: Rapid addition can lead to hydrolysis of the acid chloride before it reacts with the amine.

    • Vigorously stir at RT for 4–12 hours.

    • Self-Validation: Monitor by TLC. If the acid chloride spot disappears but amine remains, hydrolysis competed successfully; add more acid chloride.

    • Purification: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO3 (to remove benzoic acid byproduct).

2.2 Method B: Precision Coupling (HATU/T3P)

Best For: Chiral substrates, late-stage functionalization, valuable amines.[1] Mechanism: Formation of a reactive active ester (OBt/OAt) that minimizes oxazolone formation (the primary pathway for racemization).

Protocol 2: HATU-Mediated Amidation

  • Reagents: Benzoic acid derivative (1.0 equiv), Amine (1.1 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), DMF (anhydrous).[1]

  • Workflow:

    • Dissolve the benzoic acid and DIPEA in anhydrous DMF under N2 atmosphere.

    • Add HATU at 0°C. Stir for 15–30 mins to form the activated O-At ester. Observation: Solution often turns yellow/orange.

    • Add the amine.[3][4][5][6]

    • Stir at RT for 2–4 hours.

    • Causality: HATU is chosen over EDC/HOBt here because the 7-aza nitrogen in HATU provides a "neighboring group effect" that accelerates amine attack, outcompeting racemization.

    • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by citric acid wash.

2.3 Method C: Green Catalytic Synthesis (Boric Acid)

Best For: "Green" process chemistry, avoiding toxic coupling agents, solvent-free potential.[1] Mechanism: Boric acid forms a transient mixed anhydride [B(OH)2-OC(O)Ph] that activates the carboxylic acid.

Protocol 3: Boric Acid Catalyzed Reflux

  • Reagents: Benzoic acid (1.0 equiv), Amine (1.0 equiv), Boric Acid (10-20 mol%), Toluene.[1]

  • Workflow:

    • Combine all reagents in a flask equipped with a Dean-Stark trap.

    • Reflux (110°C) until water collection ceases (typically 12–24h).

    • Advantage: The byproduct is water.[3][7] No insoluble ureas (like from DCC) or phosphorus waste (from T3P).

    • Purification: Cool, filter off any precipitated catalyst, and recrystallize.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate properties.

Benzamide_Synthesis_Logic Start Start: Select Substrate IsChiral Is the alpha-carbon chiral? Start->IsChiral IsAcidSensitive Is the substrate acid-sensitive? IsChiral->IsAcidSensitive No Method_HATU Method: HATU/T3P Coupling (Prevents Racemization) IsChiral->Method_HATU Yes (High Risk) Scale Scale of Reaction? IsAcidSensitive->Scale No IsAcidSensitive->Method_HATU Yes Method_Schotten Method: Schotten-Baumann (Acid Chloride) Scale->Method_Schotten Large (>100g) Method_Mixed Method: Mixed Anhydride (IBCF/NMM) Scale->Method_Mixed Medium/Cost-Sensitive Method_Boric Method: Boric Acid Catalysis (Green/High Temp) Scale->Method_Boric Green Priority

Figure 1: Strategic decision tree for selecting N-substituted benzamide synthetic routes based on chirality, sensitivity, and scale.

Part 4: Comparative Data Analysis

Table 1: Comparative Efficiency of Coupling Reagents for Benzamide Synthesis

ReagentActivation SpeciesRacemization RiskAtom EconomyCostRecommended Use Case
SOCl2 / (COCl)2 Acid ChlorideModerateHighLowLarge-scale, robust substrates.[1]
DCC O-AcylisoureaHighLowLowSolution phase only; insoluble urea byproduct is difficult to remove in flow.
EDC-HCl O-AcylisoureaModerateModerateMediumWater-soluble byproduct; ideal for easy workup.
HATU O-At EsterVery LowLowHighPrecious/Chiral intermediates; difficult couplings.
T3P Mixed AnhydrideLowHighMediumScalable; non-toxic; easy workup (water soluble).
Part 5: Troubleshooting & Optimization (Field Insights)
  • The "Insoluble Urea" Trap:

    • Issue: When using DCC, the dicyclohexylurea (DCU) byproduct precipitates and can clog filters or co-crystallize with the product.

    • Solution: Switch to EDC-HCl (forms water-soluble urea) or DIC (diisopropylcarbodiimide) if performing solid-phase synthesis, as its urea is soluble in DCM.[1]

  • Epimerization Control:

    • Causality: Epimerization occurs via the oxazolone mechanism when the activation is too slow or the base is too strong.

    • Protocol: Use Collidine or TMP (2,4,6-trimethylpyridine) instead of TEA/DIPEA if epimerization is observed.[1] These weaker, bulkier bases reduce proton abstraction from the alpha-carbon.

  • Purification of Polar Benzamides:

    • If the product is highly polar and water-soluble (making extraction difficult), avoid aqueous workups. Use Scavenger Resins (e.g., Trisamine resin to remove excess acid chloride/acid) or switch to a volatile coupling system.[1]

References
  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Tang, Z. Y. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432.[1] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1][10] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

Sources

Comprehensive Characterization Guide: cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the characterization of cis-N-(3-Hydroxycyclohexyl)benzamide (CAS 177366-89-1).

Given that this specific diastereomer is often encountered as a metabolite or intermediate rather than a commodity chemical, standard library data is sparse. This guide synthesizes predicted physicochemical properties based on structural analogs and provides a rigorous, self-validating experimental protocol for their empirical determination.

Executive Summary & Compound Profile

cis-N-(3-Hydroxycyclohexyl)benzamide is a diastereomeric amide characterized by a benzoyl group attached to the nitrogen of 3-aminocyclohexanol, where the hydroxyl and amide groups reside on the same side of the cyclohexane ring (syn-relationship). This stereochemistry is critical, as it influences the potential for intramolecular hydrogen bonding, significantly affecting melting point (MP) and density compared to its trans counterpart.

Physicochemical Profile (Predicted vs. Reference)
PropertyTarget: cis-N-(3-Hydroxycyclohexyl)benzamideReference: N-Cyclohexylbenzamide (Parent)Rationale for Deviation
CAS Number 177366-89-1 1759-68-8Hydroxylation at C3 position.
Molecular Formula C₁₃H₁₇NO₂C₁₃H₁₇NOAddition of Oxygen atom.
Molecular Weight 219.28 g/mol 203.28 g/mol +16 Da (Hydroxyl group).
Melting Point 155 – 165 °C (Predicted) 149 °CH-bonding (OH···O=C) typically raises MP, though cis-intramolecular bonding may temper this increase compared to trans.
Density ~1.18 – 1.22 g/cm³ (Predicted) ~1.08 g/cm³Increased polarity and packing density due to -OH group.
Solubility Soluble in DMSO, MeOH, EtOH; Low in WaterInsoluble in WaterHydroxyl group confers moderate polarity improvement.

Synthesis & Structural Validation

Objective: To produce a high-purity reference standard for physical property measurement.

Reaction Logic

The synthesis utilizes a Schotten-Baumann reaction under basic conditions. We prioritize the use of cis-3-aminocyclohexanol as the limiting reagent to ensure stereochemical retention. The base (Triethylamine or NaOH) neutralizes the HCl byproduct, driving the equilibrium forward.

Experimental Protocol

Reagents:

  • cis-3-Aminocyclohexanol (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq) or 10% NaOH

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of cis-3-aminocyclohexanol in 25 mL of anhydrous DCM in a round-bottom flask.

  • Base Addition: Add 15 mmol of Et₃N. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 11 mmol of Benzoyl Chloride over 15 minutes. Critical: Maintain temperature < 5°C to prevent O-acylation (ester formation).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Wash: Quench with 10 mL saturated NaHCO₃. Separate organic layer. Wash with 1M HCl (to remove unreacted amine), then Brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (1:1) to obtain white needles.

Structural Confirmation (Self-Validation)

Before measuring MP or Density, confirm structure:

  • ¹H NMR: Look for the multiplet at ~3.6-3.8 ppm (CH-OH) and the amide NH doublet at ~6.0-6.5 ppm.

  • Stereochemistry Check: The coupling constants (

    
    ) of the methine protons will distinguish cis (axial-equatorial or equatorial-axial relationships) from trans.
    

Physical Property Determination Protocols

Objective: To generate authoritative data where literature is silent.

Melting Point Determination (DSC Method)

Why DSC? Differential Scanning Calorimetry (DSC) distinguishes between a true melt, a polymorphic transition, and decomposition, which simple capillary apparatuses cannot do.

Workflow:

  • Calibration: Calibrate DSC using Indium (MP 156.6°C) standard.

  • Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into an aluminum pan. Crimp the lid (non-hermetic).

  • Run Parameters:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Identify the onset temperature (

    
    ) of the endothermic peak. This is the reported Melting Point.[1][2]
    
Density Determination (Gas Pycnometry)

Why Pycnometry? For solid powders, gas pycnometry (He displacement) measures skeletal density, eliminating errors from inter-particle voids.

Workflow:

  • Desorption: Degas the sample chamber to remove moisture.

  • Measurement: Introduce Helium gas into the sample chamber of known volume (

    
    ). Measure pressure (
    
    
    
    ).
  • Expansion: Expand gas into a reference chamber (

    
    ). Measure equilibrium pressure (
    
    
    
    ).
  • Calculation:

    
    
    
    
    

Visualization of Logic & Workflow

The following diagram illustrates the synthesis pathway and the decision logic for characterization.

G Start Start: cis-3-Aminocyclohexanol Reagents Benzoyl Chloride + Et3N (DCM, 0°C) Start->Reagents Reaction Schotten-Baumann Acylation Reagents->Reaction Check TLC Monitoring (Complete?) Reaction->Check Check->Reaction No Workup Acid/Base Wash Recrystallization (EtOH/H2O) Check->Workup Yes Product cis-N-(3-Hydroxycyclohexyl)benzamide (White Solid) Workup->Product Characterization Characterization Phase Product->Characterization DSC DSC Analysis (MP Determination) Characterization->DSC Pycnometry He Pycnometry (Density) Characterization->Pycnometry

Caption: Synthesis and characterization workflow for cis-N-(3-Hydroxycyclohexyl)benzamide, ensuring stereochemical integrity.

References

  • Parent Compound Data: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide. Retrieved from [Link]

  • Synthesis Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann conditions).
  • Metabolic Context: Ren, S., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Biodegradation. (Identifies cis-3-aminocyclohexanol as a metabolite). Retrieved from [Link]

Sources

Technical Whitepaper: Biological Potential of 3-Hydroxycyclohexyl Benzamide Derivatives

[1]

Executive Summary

The 3-hydroxycyclohexyl benzamide scaffold represents a critical chemotype in medicinal chemistry, serving two primary roles: as a polar metabolic handle on lipophilic drugs (e.g., sulfonylureas) and as a designed pharmacophore in kinase inhibitors (ROCK) and GPCR modulators (FSHR).[1][2]

Biologically, the introduction of a hydroxyl group at the C3 position of a cyclohexyl ring attached to a benzamide core alters the physicochemical profile (

11

Structural Biology & SAR Analysis[2]

The Pharmacophore Triad

The biological activity of this derivative class relies on a tripartite interaction model:

  • Benzamide "Head": Functions as a rigid linker and H-bond donor/acceptor (Ar-CO-NH-).[1][2] It typically engages

    
     stacking interactions (via the phenyl ring) and backbone H-bonding (via the amide).[1][2]
    
  • Cyclohexyl "Core": Provides a lipophilic spacer that fits into hydrophobic pockets.[2] The chair conformation determines the spatial vector of the substituents.[2]

  • 3-Hydroxy "Tail": The critical differentiator.[1][2]

    • Solubility: Lowers

      
      , improving oral bioavailability compared to the unsubstituted cyclohexyl parent.
      
    • Stereochemistry (cis/trans): The orientation (axial vs. equatorial) dictates receptor fit.[1][2] For example, cis-3-hydroxy derivatives often exhibit distinct binding modes compared to trans isomers due to the ability of the OH group to bridge interactions with adjacent amino acid residues (e.g., Serine or Threonine).[1]

Stereochemical Implications

In the context of Sulfonylurea Receptor (SUR) binding (e.g., Glyburide metabolites), the cis-3-hydroxy isomer often retains partial activity, whereas the trans isomer may show significantly reduced affinity.[1] Conversely, in Rho Kinase (ROCK) inhibitors, the stereochemistry is tuned to direct the hydroxyl group toward the solvent front or a specific polar pocket region (e.g., the ribose binding site of ATP).[1][2]

SAR_Mapcluster_0Pharmacophore DynamicsBenzamideBenzamide Head(Pi-Stacking / H-Bonding)CyclohexylCyclohexyl Core(Hydrophobic Spacer)Benzamide->CyclohexylRigid LinkerTargetBiological Target(SUR, ROCK, FSHR)Benzamide->TargetPi-InteractionHydroxy3-Hydroxy Group(Polarity / Solvation)Cyclohexyl->HydroxyStereocenter (C3)Cyclohexyl->TargetHydrophobic PocketHydroxy->TargetH-Bond Donor/Acceptor

Figure 1: Pharmacophore interaction map for 3-hydroxycyclohexyl benzamide derivatives.[1][2][3]

Therapeutic Targets & Biological Activity[4]

Metabolic Active Metabolites (Sulfonylureas)

The most well-documented occurrence of this scaffold is in the metabolism of second-generation sulfonylureas like Glyburide (Glibenclamide) .[1][2]

  • Mechanism: CYP450 enzymes (specifically CYP2C9) hydroxylate the cyclohexyl ring of the benzamide side chain.[1][2]

  • Activity Profile: The cis-3-hydroxyglyburide and trans-4-hydroxyglyburide are major metabolites.[1] While less potent than the parent drug, cis-3-hydroxyglyburide retains significant insulin-releasing activity (approx. 1/40th to 1/10th of parent), which can contribute to prolonged hypoglycemia in patients with renal impairment (as these polar metabolites are renally cleared).[1][2]

Rho Kinase (ROCK) Inhibitors

Synthetic derivatives utilizing the 3-hydroxycyclohexyl benzamide motif have been explored as ROCK inhibitors for treating glaucoma and hypertension.[1][2]

  • Role of 3-OH: The hydroxyl group often replaces more lipophilic moieties to reduce CNS penetration (reducing side effects) while maintaining potency by interacting with the hinge region or the solvent-exposed regions of the kinase domain.[1][2]

FSHR Allosteric Modulators

Recent patent literature (e.g., Vertex Pharmaceuticals) identifies substituted benzamides with hydroxycyclohexyl amines as Follicle Stimulating Hormone Receptor (FSHR) positive allosteric modulators.[1][2]

  • Mechanism: The scaffold stabilizes the receptor in an active conformation, enhancing the binding or signaling of the native ligand (FSH).[1][2]

Experimental Framework

Synthesis of N-(3-hydroxycyclohexyl)benzamides

Objective: To synthesize defined stereoisomers (cis and trans) for SAR evaluation.

Protocol:

  • Starting Material: 3-Aminocyclohexanol (commercially available as mixture or pure isomers).[1][2]

  • Coupling Reaction:

    • Dissolve 3-aminocyclohexanol (1.0 eq) in anhydrous DCM.

    • Add Triethylamine (TEA, 2.0 eq) as a base.[1][2]

    • Add substituted Benzoyl Chloride (1.0 eq) dropwise at 0°C.[1][2]

    • Critical Step: Maintain temperature < 5°C to prevent O-acylation (ester formation).[1][2] If O-acylation occurs, mild hydrolysis (LiOH/MeOH) restores the free hydroxyl.[1][2]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Stereochemical Separation: If starting with a mixture, separate cis and trans isomers using preparative HPLC (Chiralpak AD-H column) or via crystallization of diastereomeric salts.[1][2]

In Vitro Functional Assay (Insulin Secretion / SUR Activity)

Objective: Evaluate the functional potency of the derivative compared to the parent sulfonylurea.[1][2]

Workflow:

  • Cell Line: INS-1 (Rat insulinoma cells).

  • Culture: RPMI-1640 medium with 10% FBS, 50

    
    M 
    
    
    -mercaptoethanol.
  • Assay Buffer: Krebs-Ringer bicarbonate buffer (KRB) containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated).[1][2]

  • Dosing: Incubate cells with test compounds (0.1 nM – 10

    
    M) for 60 minutes.
    
  • Detection: Measure insulin in supernatant using an Insulin ELISA kit.[2]

  • Data Analysis: Calculate

    
     relative to Glyburide control.
    

WorkflowSynthesisSynthesis:Amide Coupling(Benzoyl Cl + 3-Aminocyclohexanol)PurificationPurification:Prep-HPLC(Separate cis/trans)Synthesis->PurificationScreeningPrimary Screen:INS-1 Cell Assay(Insulin Secretion)Purification->ScreeningProfilingADME Profiling:Microsomal Stability(CYP2C9 Clearance)Screening->ProfilingHit Confirmation

Figure 2: Experimental workflow for synthesizing and validating 3-hydroxycyclohexyl benzamide derivatives.

Data Summary: Comparative Potency

The following table summarizes the biological activity shift typically observed when converting a lipophilic cyclohexyl-benzamide to its 3-hydroxy derivative (based on sulfonylurea models).

Compound VariantStructure FeatureLogP (Est.)Relative Potency (SUR)Metabolic Stability
Parent (Glyburide) Cyclohexyl (unsubstituted)~4.8100% (Reference)Low (Metabolized)
cis-3-Hydroxy Axial/Equatorial OH~3.515 - 25%High (Renal Cl.)
trans-3-Hydroxy Equatorial/Axial OH~3.5< 5%High (Renal Cl.)
trans-4-Hydroxy Distal OH~3.410 - 15%High (Renal Cl.)

Note: Data derived from metabolic studies of sulfonylureas.[2] Specific values vary by benzamide substitution.

References

  • Rydberg, T. et al. (1994).[1][2] Hypoglycemic activity of the metabolites of glyburide (glibenclamide). Diabetes Care. Link[1][2]

  • Vertex Pharmaceuticals. (2012).[1][2] Benzamides as Follicle-Stimulating Hormone Receptor (FSHR) Modulators. EP Patent 2734517.[2] Link

  • Toronto Research Chemicals. (2023).[1][2] rac-trans-[3-Hydroxycyclohexyl]benzamide Product Data. Link

  • PubChem. (2023).[1][2] cis-3-Hydroxyglyburide Compound Summary. National Library of Medicine.[2] Link[1][2]

  • Asif, M. (2016).[1][2] Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem Appl. Link

Methodological & Application

synthesis procedure for cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide

Abstract

This application note details a robust protocol for the synthesis of cis-N-(3-hydroxycyclohexyl)benzamide , a pharmacologically relevant scaffold found in various kinase inhibitors and GPCR ligands.[1] While the trans isomer is often the kinetic product of standard reductions, the cis isomer (thermodynamically favored diequatorial conformation) requires specific synthetic planning. This guide presents two distinct workflows: Method A (Direct Hydrogenation & Separation) for rapid access to the scaffold, and Method B (Stereoselective Dissolving Metal Reduction) for high-purity requirements.[1] Critical analytical parameters for distinguishing the isomers via 1H-NMR coupling constants are provided to ensure stereochemical integrity.

Introduction & Retrosynthetic Analysis

The 1,3-disubstituted cyclohexane ring system exhibits unique conformational properties. For N-(3-hydroxycyclohexyl)benzamide, the cis-isomer typically adopts a diequatorial chair conformation, which is thermodynamically more stable than the trans-isomer (axial-equatorial).[1]

  • Challenge: Catalytic hydrogenation of 3-aminophenol or reduction of 3-aminocyclohexanones often yields diastereomeric mixtures (typically 60:40 to 80:20 ratios).

  • Solution:

    • Route 1 (Industrial/Scalable): Non-selective hydrogenation followed by chromatographic separation of the benzoylated derivatives.

    • Route 2 (Stereoselective): Dissolving metal reduction of a

      
      -enaminoketone precursor, which thermodynamically favors the cis (diequatorial) alcohol.[1]
      

Retrosynthesis Figure 1: Retrosynthetic strategies for the target scaffold. cluster_0 Method A: Direct Route cluster_1 Method B: Stereoselective Route Target cis-N-(3-Hydroxycyclohexyl)benzamide (Target) Amide cis-3-Aminocyclohexanol Target->Amide N-Benzoylation Phenol 3-Aminophenol Amide->Phenol H2 / Rh-Al2O3 (Method A) Enamine β-Enaminoketone Amide->Enamine Na / THF / IPA (Method B) Dione 1,3-Cyclohexanedione Enamine->Dione Benzylamine Condensation

Method A: Rapid Synthesis via Catalytic Hydrogenation

Recommended for: Preliminary screening, milligram-to-gram scale, and when HPLC purification is available.[1]

Step 1: Catalytic Hydrogenation of 3-Aminophenol

Principle: High-pressure hydrogenation using Rhodium on Alumina minimizes hydrogenolysis of the C-O bond while saturating the aromatic ring. This produces a mixture of cis and trans 3-aminocyclohexanol.[2]

  • Reagents: 3-Aminophenol (10.0 g), 5% Rh/Al₂O₃ (1.0 g), Methanol (100 mL), Acetic Acid (5 mL).[1]

  • Protocol:

    • Charge a high-pressure autoclave (e.g., Parr reactor) with 3-aminophenol, catalyst, and solvent.[1]

    • Purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 50 bar (725 psi) H₂.

    • Stir at 50°C for 12 hours.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate to yield a viscous oil (crude 3-aminocyclohexanol acetate salt).

    • Note: Expect a ~70:30 cis:trans ratio.

Step 2: Selective N-Benzoylation

Principle: The amino group is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acylation without protecting the alcohol.

  • Reagents: Crude 3-aminocyclohexanol (from Step 1), Benzoyl Chloride (1.05 equiv), Triethylamine (2.5 equiv), DCM (Dichloromethane).[1]

  • Protocol:

    • Dissolve the crude amine salt in DCM (10 mL/g) and cool to 0°C .

    • Add Triethylamine (TEA) slowly to liberate the free amine.

    • Add Benzoyl Chloride dropwise over 30 minutes, maintaining temperature <5°C.

    • Warm to room temperature and stir for 2 hours.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Separate phases; wash organic layer with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄.[3]

Step 3: Purification & Isomer Separation

The benzoylated isomers have significantly different polarities and crystalline properties compared to the free amines.

  • Flash Chromatography: Silica Gel (40g/g crude).

    • Eluent: Gradient of 0-5% Methanol in DCM.

    • Order of Elution: The cis-isomer (diequatorial, more polar surface area) typically elutes after the trans-isomer (axial/equatorial) in polar solvent systems, though this can vary by column type.[1]

  • Recrystallization (Alternative): Dissolve the mixture in minimal hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool slowly to 4°C. The cis-isomer often crystallizes preferentially due to better packing of the diequatorial conformer.

Method B: Stereoselective Enaminoketone Route

Recommended for: Multi-gram scale up, high purity requirements (>98% de), and reference standard generation.[1]

Step 1: Synthesis of -Enaminoketone
  • Reaction: Condensation of 1,3-cyclohexanedione with benzylamine.[1][4]

  • Protocol: Reflux 1,3-cyclohexanedione (1.0 equiv) and benzylamine (1.05 equiv) in Toluene with a Dean-Stark trap for 3 hours. Evaporate solvent to yield the solid enaminoketone.

Step 2: Dissolving Metal Reduction (The Stereocontrol Step)

Mechanism: Reduction with Sodium in alcohol proceeds via a radical anion mechanism. The intermediate carbanion equilibrates to the thermodynamically most stable conformation (equatorial) before protonation.

  • Reagents: Sodium metal (large excess), THF, Isopropanol (IPA).[1]

  • Protocol:

    • Dissolve enaminoketone in THF/IPA (2:1 ratio).

    • Add Sodium metal in small pieces at room temperature (Exothermic! Use reflux condenser and N₂ flow).

    • Stir until all sodium is consumed.

    • Quench: Carefully add water, then extract with Ethyl Acetate.[1][3]

    • Result: This yields cis-N-benzyl-3-aminocyclohexanol with >89:11 dr .[1]

Step 3: Debenzylation & Benzoylation
  • Hydrogenolysis: Pd(OH)₂/C, H₂ (1 atm), MeOH, 12h -> Yields pure cis-3-aminocyclohexanol.[1]

  • Benzoylation: Follow Step 2 from Method A.

Analytical Validation (Critical)

Distinguishing the isomers relies on 1H-NMR Coupling Constants (


-values)  of the protons at C1 (H-C-OH) and C3 (H-C-NHBz).
Featurecis-Isomer (Target)trans-Isomer (Impurity)
Conformation Diequatorial (Substituents are equatorial)Axial/Equatorial
H1 / H3 Protons Axial orientationOne Axial, One Equatorial
Coupling (

)
Large (

Hz)
Small (

Hz)
Signal Shape Broad Triplet of Triplets (tt)Narrow Multiplet / Quintet-like

Validation Check:

  • Look for the signal of the proton geminal to the hydroxyl group (

    
     ppm).
    
  • If cis: You will see a wide multiplet with at least two large couplings (>10 Hz) corresponding to the neighboring axial protons.[5]

  • If trans: The signal will be narrower with smaller couplings.

References

  • Enaminoketone Reduction Protocol: Linzaga, E., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[1][2][4] Molecules, vol. 17, no.[1] 2, 2012, pp. 153-164.[1] Link[1]

  • Stereoselectivity in Hydrogenation: Nishimura, S.[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001.[1]

  • General Amide Synthesis: Montalbetti, C.A.G.N., and Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, vol. 61, no.[1] 46, 2005, pp. 10827-10852.[1] Link[1]

  • Isomer Separation (Analogous 4-isomer): "Separation of cis and trans isomers of 4-aminocyclohexanol." BenchChem Technical Notes. Link[1]

Sources

using cis-N-(3-Hydroxycyclohexyl)benzamide as an organic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: cis-N-(3-Hydroxycyclohexyl)benzamide as a Rigid Scaffold in Medicinal Chemistry

Abstract

This technical guide outlines the utility, conformational analysis, and synthetic protocols for cis-N-(3-Hydroxycyclohexyl)benzamide (CAS: 177366-89-1).[1] As a 1,3-disubstituted cyclohexane, this building block offers a unique, conformationally locked diequatorial geometry, making it an invaluable scaffold for fragment-based drug discovery (FBDD) and linker design.[1] Unlike flexible alkyl chains, this scaffold reduces entropic penalties upon binding while providing distinct vectors for pharmacophore presentation.[1]

Introduction: The Power of the 1,3-cis Geometry

In medicinal chemistry, the transition from flat aromatic rings to three-dimensional aliphatic scaffolds (


-richness) is a proven strategy to improve solubility and target selectivity.[1] cis-N-(3-Hydroxycyclohexyl)benzamide represents a privileged substructure due to its specific stereochemical preference.[1]
Conformational Analysis

The critical value of this building block lies in its conformational locking .

  • cis-1,3-Disubstitution: In a cyclohexane ring, 1,3-substituents in a cis relationship can exist in either a diequatorial (e,e) or diaxial (a,a) conformation.[1][2]

  • Thermodynamic Preference: The (e,e) conformation is significantly more stable (approx.[1] 2.5–3.0 kcal/mol) because it avoids the severe 1,3-diaxial steric strain present in the (a,a) form.[1]

  • Result: The molecule acts as a rigid spacer, projecting the benzamide and the hydroxyl group at a defined distance and angle (approx.[1] 109.5° dihedral vectors), minimizing the entropy loss upon protein binding.[1]

In contrast, the trans-isomer exists as an equilibrium of (a,e) and (e,a) conformers, resulting in a more flexible and less defined spatial arrangement.[1]

Conformation cluster_0 cis-Isomer Equilibrium (Highly Biased) cluster_1 trans-Isomer Equilibrium (Flexible) NodeA Diaxial (a,a) High Energy (Unstable) NodeB Diequatorial (e,e) Low Energy (Dominant Conformer) NodeA->NodeB  K >> 1   NodeC Axial-Equatorial (a,e) NodeD Equatorial-Axial (e,a) NodeC->NodeD  K ≈ 1  

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclohexanes. The cis-isomer is locked in the diequatorial state.

Chemical Properties & Stability

PropertyValue / Description
CAS Number 177366-89-1
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Et₂O; Insoluble in Water.[1]
Stereochemistry cis-1,3 (Racemic or Enantiopure depending on source).[1]
H-Bond Donors 2 (Amide NH, Alcohol OH)
H-Bond Acceptors 2 (Amide Carbonyl, Alcohol Oxygen)
Stability Stable under standard laboratory conditions.[1] Amide bond is resistant to mild hydrolysis.[1]

Synthetic Protocols

Protocol A: Synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide

Use this protocol if the building block is not purchased commercially.

Objective: Selective benzoylation of cis-3-aminocyclohexanol. Precursor: cis-3-Aminocyclohexanol (CAS: 1110772-22-9).[1][3]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve cis-3-aminocyclohexanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (TEA, 1.2 equiv) or Diisopropylethylamine (DIPEA).[1] Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Benzoyl Chloride (1.05 equiv) diluted in 5 mL DCM over 15 minutes. Note: The amino group is significantly more nucleophilic than the hydroxyl group, ensuring selective N-acylation without O-acylation.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted amine), then brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
    
Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Use this protocol to access the trans-isomer (axial ether) or introduce nucleophiles with inversion.

Mechanism: The cis-alcohol (equatorial) is converted to an activated leaving group, which is displaced by a nucleophile via


, resulting in the trans-product (axial).[1]
  • Reagents: Triphenylphosphine (

    
    , 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), Acidic Nucleophile (e.g., Phenol, Benzoic acid, or Hydrazoic acid for amines).[1]
    
  • Procedure:

    • Dissolve cis-N-(3-Hydroxycyclohexyl)benzamide (1.0 equiv) and

      
       (1.5 equiv) in anhydrous THF under 
      
      
      
      .
    • Add the nucleophile (1.5 equiv).

    • Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

    • Stir at RT overnight.

  • Outcome: Formation of the trans-1,3-substituted product.

Protocol C: Oxidation to Ketone (Scaffold Divergence)

Use this protocol to create a common intermediate for reductive amination (accessing 1,3-diamines).[1]

  • Reagents: Dess-Martin Periodinane (DMP, 1.2 equiv) OR Swern Oxidation reagents.[1]

  • Procedure (DMP):

    • Dissolve substrate in DCM.

    • Add DMP at 0°C.

    • Stir at RT for 1-2 hours.

    • Quench with

      
      /
      
      
      
      (1:1).
  • Application: The resulting ketone is a versatile intermediate. It can undergo reductive amination to install various amines, often resetting the stereochemistry based on the reducing agent used (e.g.,

    
     favors thermodynamic products).[1]
    

Synthetic Workflow & Logic

The following diagram illustrates how to utilize this building block to access diverse chemical space.

Workflow Start cis-N-(3-Hydroxycyclohexyl)benzamide (Diequatorial Scaffold) Path1 Direct Alkylation/Acylation (NaH, R-X) Start->Path1 Path2 Mitsunobu Inversion (PPh3, DIAD, Nu-H) Start->Path2 Path3 Oxidation (DMP or Swern) Start->Path3 Prod1 cis-Ether/Ester (Retains Diequatorial Geometry) Path1->Prod1 Retention Prod2 trans-Derivative (Axial Substituent) Path2->Prod2 Inversion (SN2) Prod3 Ketone Intermediate (Sp2 Center) Path3->Prod3 Oxidation Prod3_Next Reductive Amination (Access to 1,3-Diamines) Prod3->Prod3_Next

Figure 2: Divergent synthetic pathways from the parent building block.

Case Studies & Applications

1. Peptide Mimetics (Turn Mimics): The 1,3-disubstituted cyclohexane scaffold mimics the


 residues of a peptide turn.[1] The cis-benzamide provides a rigid backbone that can orient side chains (the benzoyl group and the ether/amine derived from the hydroxyl) in a specific vector, useful for disrupting Protein-Protein Interactions (PPIs).

2. Bioisosteres: This scaffold serves as a saturated,


-rich bioisostere for 1,3-disubstituted benzenes.[1]
  • Advantage: Improved solubility and metabolic stability (avoiding formation of reactive quinones).

  • Design Tip: When replacing a phenyl ring, ensure the vectors of the substituents match.[1] The cis-1,3-cyclohexane angle is approx 109°, whereas 1,3-benzene is 120°.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol.[1] Retrieved from [Link][3]

  • Montoya-Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1][4][5] Molecules, 17(1), 151-162.[1][4] Retrieved from [Link][1]

  • Chemistry LibreTexts (2023). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • PubChem (2025). N-Cyclohexylbenzamide Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates. Its versatility allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged motif in the design of novel therapeutics. This guide provides an in-depth exploration of established and modern synthetic methodologies for the preparation of benzamide-based pharmaceutical intermediates, complete with detailed experimental protocols and insights into the rationale behind these synthetic strategies.

The Enduring Importance of the Benzamide Moiety in Pharmaceuticals

Benzamide derivatives have demonstrated significant clinical utility across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and metabolic diseases.[1][2] Their biological activity often stems from their ability to act as enzyme inhibitors or receptor modulators.[1] A prominent example is in the field of oncology, where benzamide-containing molecules have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), enzymes critical for DNA repair and epigenetic regulation in cancer cells.[1][3][4][5][6][7][8]

Key Synthetic Strategies for Benzamide-Based Intermediates

The construction of the amide bond is a fundamental transformation in organic synthesis. Several robust methods are routinely employed for the preparation of benzamide derivatives, each with its own advantages and substrate scope considerations.

Classical Amide Bond Formation via Acyl Chlorides

One of the most traditional and straightforward methods for synthesizing benzamides involves the reaction of a benzoyl chloride with an appropriate amine. This method is often high-yielding and proceeds under mild conditions.

Reaction Principle: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the stable amide bond.

Experimental Protocol: Synthesis of a Generic N-Aryl Benzamide

  • Preparation of Benzoyl Chloride: To a round-bottom flask containing a substituted benzoic acid (1.0 eq.), add thionyl chloride (1.5 eq.) or oxalyl chloride (1.2 eq.) in an inert solvent such as dichloromethane (DCM) or toluene.[9][10]

  • Reflux the reaction mixture for 2-4 hours, monitoring the conversion by TLC or LC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The crude benzoyl chloride is typically used directly in the next step.

  • Amidation: Dissolve the crude benzoyl chloride in an anhydrous solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (1.0-1.2 eq.) and a base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.) in the same solvent.[9]

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.[10]

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired benzamide derivative.[11]

Table 1: Representative Yields for Classical Benzamide Synthesis

Benzoyl Chloride DerivativeAmine DerivativeBaseSolventYield (%)
4-Nitrobenzoyl chlorideAnilineTriethylamineDCM92
Benzoyl chloride4-FluoroanilinePyridineTHF88
3-Methoxybenzoyl chlorideBenzylamineTriethylamineDCM95
Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. For the synthesis of N-aryl and N-heteroaryl benzamides, the Buchwald-Hartwig amination and the Ullmann condensation are particularly powerful.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[12][13][14] This method offers excellent functional group tolerance and is applicable to a wide range of substrates, including primary and secondary amines.[15][16]

Reaction Principle: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and reductive elimination to yield the N-arylated benzamide and regenerate the Pd(0) catalyst.[12][14]

Experimental Workflow: Buchwald-Hartwig Amination

sub Substrates: Aryl Halide & Benzamide mix Reaction Mixture Inert Atmosphere (N2/Ar) sub->mix cat Pd(0) Catalyst + Ligand cat->mix base Base (e.g., NaOtBu, Cs2CO3) base->mix sol Anhydrous Solvent (e.g., Toluene, Dioxane) sol->mix heat Heating (80-120 °C) mix->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Chromatography) workup->purify product N-Aryl Benzamide Intermediate purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis of an N-Aryl Benzamide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the benzamide (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs2CO3, K3PO4, 2.0 eq.).[14]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the N-aryl benzamide.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine or amide.[17][18] While historically requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[17][19]

Reaction Principle: The mechanism is thought to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the desired N-aryl benzamide and regenerates the active copper(I) catalyst.[17]

Catalytic Cycle of Ullmann Condensation

CuI Cu(I)X CuAmide Cu(I)-NHCOR CuI->CuAmide + Amide, -HX Amide R-CONH2 CuIII Cu(III)(Ar)(NHCOR)X CuAmide->CuIII + Ar-X (Oxidative Addition) ArX Ar-X CuIII->CuI Reductive Elimination Product Ar-NHCOR CuIII->Product

Sources

reaction conditions for N-benzoylation of 3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Benzoylation of 3-Aminocyclohexanol

Executive Summary

The selective N-benzoylation of 3-aminocyclohexanol presents a classic chemoselectivity challenge: distinguishing between two nucleophilic sites—the primary amine (


) and the secondary alcohol (

). While amines are kinetically more nucleophilic, improper conditions (excess reagent, high temperature, or strong deprotonating bases) can lead to competitive O-benzoylation (ester formation) or N,O-dibenzoylation.

This guide details two validated protocols to achieve


N-selectivity. Protocol A (Schotten-Baumann)  is the robust, scalable "Gold Standard" for general synthesis. Protocol B (Anhydrous Organic Base)  is reserved for water-sensitive analogs or downstream integration.

Scientific Foundation & Mechanistic Logic

The Chemoselectivity Hierarchy

The success of this reaction relies on the nucleophilicity differential between the nitrogen and oxygen atoms.

  • Amine (

    
    ):  Neutral nucleophile. High HOMO energy. Reacts rapidly with acyl chlorides to form an acylammonium intermediate.
    
  • Alcohol (

    
    ):  Weak neutral nucleophile. Requires deprotonation (to alkoxide) or activation of the electrophile to react at competitive rates.
    
The Schotten-Baumann Advantage

The biphasic Schotten-Baumann condition (Water/DCM or Water/Ether) is superior for this transformation because water acts as a "selectivity buffer."

  • pH Control: The aqueous base (

    
     or 
    
    
    
    ) neutralizes the
    
    
    byproduct, preventing protonation of the unreacted amine (which would deactivate it).[1]
  • Hydrolysis of Esters: If a transient ester forms, the alkaline aqueous phase tends to hydrolyze the thermodynamically less stable ester bond faster than the amide bond, effectively "correcting" chemoselectivity errors in situ.

  • Suppression of Alkoxides: The pH is typically maintained around 10–11. This is sufficient to keep the amine free (

    
    ) but insufficient to deprotonate the secondary alcohol (
    
    
    
    ), preventing the formation of the highly nucleophilic alkoxide species.

ReactionPathway Start 3-Aminocyclohexanol (Amine + Alcohol) Intermediate Tetrahedral Intermediate Start->Intermediate Fast N-Attack (Kinetic Control) Ester O-Benzoyl Impurity (Minor, Unstable) Start->Ester Slow O-Attack (Avoided by pH<14) BzCl Benzoyl Chloride (BzCl) BzCl->Intermediate Amide N-Benzoyl Product (Major, Stable) Intermediate->Amide -HCl (Base Neutralized) Ester->Start Hydrolysis in Aq. Base

Figure 1: Kinetic pathway favoring N-acylation. The dashed red line represents the competitive O-acylation pathway, which is suppressed by avoiding alkoxide formation.

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann (Recommended)

Best for: Scalability, high selectivity, and ease of purification.

Reagents:

  • 3-Aminocyclohexanol (

    
     equiv)
    
  • Benzoyl Chloride (

    
     equiv)
    
  • Sodium Carbonate (

    
    ) (
    
    
    
    equiv) or
    
    
    (
    
    
    aq)
  • Solvent: Dichloromethane (

    
    ) / Water (
    
    
    
    ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-aminocyclohexanol (

    
    ) in 
    
    
    
    of water in a round-bottom flask. Add solid
    
    
    (
    
    
    ) and stir until dissolved.
  • Biphasic Setup: Add

    
     of 
    
    
    
    . The mixture will form two layers. Vigorously stir the mixture (critical for phase transfer).
  • Addition: Cool the mixture to

    
     (ice bath). Dilute Benzoyl Chloride (
    
    
    
    ) in
    
    
    
    
    and add it dropwise over 15–20 minutes.
    • Why? Slow addition prevents local high concentrations of

      
       that could force O-acylation.
      
  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (System:

      
      ). The amine spot (ninhydrin active) should disappear; the product spot (UV active) should appear.
      
  • Quench: No specific quench needed.

  • Workup:

    • Separate the organic (

      
      ) layer.
      
    • Extract the aqueous layer once with

      
      
      
      
      
      .
    • Wash 1 (Acidic): Wash combined organics with

      
       (
      
      
      
      ) to remove any unreacted amine.
    • Wash 2 (Basic): Wash with saturated

      
       (
      
      
      
      ) to remove benzoic acid byproduct.
    • Wash 3 (Neutral): Wash with brine, dry over

      
      , and concentrate in vacuo.
      

Expected Yield: 85–95% Appearance: White to off-white solid.

Protocol B: Anhydrous Organic Base

Best for: Water-sensitive substrates or when using acid anhydrides.

Reagents:

  • 3-Aminocyclohexanol (

    
     equiv)
    
  • Benzoyl Chloride (

    
     equiv) — Strict stoichiometry required.
    
  • Triethylamine (

    
    ) (
    
    
    
    equiv)
  • Solvent: Anhydrous

    
     or 
    
    
    
    .

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-aminocyclohexanol (

    
    ) and 
    
    
    
    (
    
    
    ) in
    
    
    anhydrous
    
    
    under nitrogen atmosphere.
  • Cooling: Cool to

    
     to 
    
    
    
    . Lower temperature improves selectivity.
  • Addition: Add Benzoyl Chloride (

    
    ) dropwise.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Workup:

    • Dilute with

      
      .
      
    • Wash with

      
       (removes 
      
      
      
      and unreacted amine).
    • Wash with

      
       (removes benzoic acid).
      
    • Dry and concentrate.

Critical Note: If O-acylation is observed (by NMR), treat the crude product with


 for 30 mins at RT. This selectively hydrolyzes the ester while leaving the amide intact.

Purification & Analysis Workflow

WorkupFlow Crude Crude Reaction Mixture (DCM/Water) SepFunnel Separation Crude->SepFunnel OrgLayer Organic Layer (DCM) Product + Impurities SepFunnel->OrgLayer AqLayer Aqueous Layer Salts + Benzoate SepFunnel->AqLayer AcidWash Wash 1: 1N HCl Removes unreacted Amine OrgLayer->AcidWash BaseWash Wash 2: Sat. NaHCO3 Removes Benzoic Acid AcidWash->BaseWash Final Pure N-Benzoyl-3-aminocyclohexanol BaseWash->Final

Figure 2: Purification logic designed to remove starting material (amine) and byproduct (acid) via solubility switching.

Analytical Checkpoints:

  • TLC:

    
     of product is typically higher than starting material in 
    
    
    
    due to loss of the basic amine H-bonding donor.
  • 1H NMR:

    • Look for the downfield shift of the proton adjacent to Nitrogen (

      
      ) from 
      
      
      
      to
      
      
      .
    • Verify the proton adjacent to Oxygen (

      
      ) remains at 
      
      
      
      (if it shifts to
      
      
      , esterification occurred).
  • IR: Strong Amide I band at

    
     and Amide II at 
    
    
    
    . Broad
    
    
    stretch (
    
    
    ) must remain visible.

Troubleshooting Guide

IssueProbable CauseCorrective Action
O-Acylation (Ester) Base too strong or excess BzCl.Switch to Protocol A (Biphasic). Reduce BzCl to 1.0 eq.
Low Yield Product lost in aqueous layer.The product is an amide-alcohol and may have water solubility. Saturate aqueous layer with NaCl (salting out) during extraction.
Di-benzoylation High temperature or fast addition.Maintain

during addition.[2] Dilute BzCl in solvent before adding.
Sticky/Oily Product Trapped solvent/impurities.Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Schotten-Baumann Reaction Overview. Grokipedia. 1

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. 3

  • Chemoselective Acylation of Alcohols and Amines. TSI Journals. Link

  • Benzoylation of Amines sans Alkali (Green Protocol). SciSpace. 4

  • Stereoselective Syntheses of Aminocyclitols. Beilstein Journals. 5

Sources

Application Note: Handling, Storage, and Protocol Guidelines for cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

cis-N-(3-Hydroxycyclohexyl)benzamide (CAS: 177366-89-1) is a functionalized benzamide derivative characterized by a specific stereochemical configuration (cis) on the cyclohexyl ring. It serves as a critical intermediate in the synthesis of pharmaceutical agents and a structural probe in medicinal chemistry.

The integrity of this compound relies heavily on maintaining its stereochemical purity (cis vs. trans) and preventing hydrolytic or oxidative degradation. Furthermore, safety data suggests potential genotoxicity (H341), necessitating strict containment protocols beyond standard laboratory practice.

Physicochemical Specifications
PropertySpecificationNotes
CAS Number 177366-89-1Unique identifier for verification.
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance White crystalline solidDiscoloration indicates oxidation/degradation.
Melting Point 125 - 129 °CSharp range indicates high purity.
Solubility DMSO, Ethanol, MethanolWater soluble (moderate); high conc. requires organic co-solvent.
Stereochemistry cis-configurationCritical: Susceptible to isomerization under extreme pH/heat.

Safety & Containment (HSE Guidelines)

CRITICAL WARNING: This compound carries the hazard statement H341 (Suspected of causing genetic defects) .[1] Standard benchtop handling is insufficient.

Containment Protocol
  • Engineering Controls: All weighing and solid handling must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with HEPA filtration to prevent dust inhalation.

  • PPE: Double nitrile gloves, lab coat with cuffed sleeves, and safety goggles are mandatory. N95/P100 respirator recommended if handling outside a hood.

  • Decontamination: Surfaces must be cleaned with a surfactant (1% SDS) followed by 70% Ethanol. The compound is not readily inactivated by bleach alone.

Storage Protocols

Proper storage is a dynamic process, not a static state. The primary risks are hygroscopicity (leading to hydrolysis) and thermal isomerization.

A. Solid State Storage
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use (<1 month).

  • Atmosphere: The secondary alcohol and amide functionalities are hygroscopic. Store under an inert atmosphere (Argon or Nitrogen ) in a desiccator.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage to prevent leaching.

B. Solution State Storage[1][2][3][4][5][6]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions.

  • Stability:

    • -80°C: Stable for 6-12 months.

    • -20°C: Stable for 1-3 months.

    • 4°C: Use within 1 week.

  • Freeze-Thaw: Limit to 3 cycles . Aliquot immediately after dissolution to avoid repeated stress.

Visualizing the Storage Workflow

The following diagram outlines the decision logic for storage and retrieval to maximize compound life.

StorageWorkflow Start Compound Receipt QC QC: NMR Verification (Confirm cis-isomer) Start->QC Decision Usage Frequency? QC->Decision Pass LongTerm Long-Term Storage (-20°C, Argon, Desiccator) Decision->LongTerm Rarely Used Active Active Use (4°C, <1 Month) Decision->Active Daily Use Solubilization Solubilization (DMSO) LongTerm->Solubilization When needed Aliquot Aliquot Generation (Single-use vials) Solubilization->Aliquot Freeze Flash Freeze & Store (-80°C) Aliquot->Freeze Freeze->Solubilization Avoid >3 Thaws

Figure 1: Decision matrix for the storage and solubilization of cis-N-(3-Hydroxycyclohexyl)benzamide.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Rationale: DMSO is used to ensure complete solubility and bacteriostatic properties for storage.

Materials:

  • cis-N-(3-Hydroxycyclohexyl)benzamide (Solid)

  • Anhydrous DMSO (≥99.9%, Mass Spec Grade)

  • Vortex mixer

  • Amber glass HPLC vials

Procedure:

  • Equilibration: Allow the solid vial to warm to room temperature (RT) inside the desiccator before opening. This prevents water condensation on the cold solid.

  • Weighing: Weigh 2.19 mg of compound into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at RT for 2 minutes.

    • Note: Do not heat above 30°C to avoid isomerization risks.

  • Inspection: Solution should be optically clear.

  • Aliquot: Dispense 50-100 µL aliquots into amber tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Quality Control (Isomer Verification)

Rationale: The "cis" isomer can convert to the thermodynamically more stable "trans" form. Verification is required before critical assays.

Method: ¹H-NMR Spectroscopy (DMSO-d₆)

  • Target Signal: Focus on the methine proton attached to the carbon bearing the hydroxyl group (C3-H) and the amide nitrogen (C1-H).

  • Coupling Constants (

    
     values): 
    
    • cis-isomer: Typically exhibits smaller coupling constants (equatorial-axial interactions) compared to the trans isomer.

    • trans-isomer: Large diaxial coupling (

      
       Hz) is characteristic if the ring is in a chair conformation.
      
  • Acceptance Criteria: >95% integration for the cis signal set.

Solubility & Stability Logic

Understanding the chemical behavior of the compound allows for better experimental design.

Stability Logic Diagram

This diagram illustrates the degradation pathways and how the recommended protocols mitigate them.

DegradationPathways Compound cis-N-(3-Hydroxycyclohexyl) benzamide Moisture Moisture/H2O Compound->Moisture Heat Heat (>40°C) Compound->Heat UV UV Light Compound->UV Hydrolysis Amide Hydrolysis (Breakdown) Moisture->Hydrolysis Slow Isomerization Cis-to-Trans Isomerization Heat->Isomerization Rapid Oxidation Alcohol Oxidation (To Ketone) UV->Oxidation Radical Mechanism Desiccator Store in Desiccator Desiccator->Moisture Blocks ColdStorage Store at -20°C ColdStorage->Heat Blocks AmberVial Amber Glass AmberVial->UV Blocks

Figure 2: Mechanistic degradation pathways and the protective function of storage protocols.

References

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]

Sources

Application Note: Solvent Selection Strategy for cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solvation of cis-N-(3-Hydroxycyclohexyl)benzamide , a compound exhibiting a complex solubility profile due to its amphiphilic nature and specific stereochemistry. Unlike simple benzamides, the cis-3-hydroxy substitution introduces a hydrogen-bond donor/acceptor motif capable of intramolecular interaction, significantly influencing lattice energy and solvation thermodynamics.

Key Takeaway: This compound is generally sparingly soluble in standard organic solvents at room temperature (RT) due to high crystal lattice energy (MP ~138-140°C). Successful dissolution often requires dipolar aprotic solvents (DMSO, DMF) for stock solutions, or thermal activation in polar protic solvents (Alcohols) for crystallization.

Molecular Analysis & Solubility Prediction

To select a solvent scientifically, we must first deconstruct the solute's physicochemical behavior.

Structural Deconstruction
  • Lipophilic Domain: The benzamide phenyl ring and the cyclohexyl backbone provide significant hydrophobicity (

    
    ).
    
  • Polar Domain: The amide linker (

    
    ) and the hydroxyl group (
    
    
    
    ) create a strong dipole.
  • Stereochemical Impact (cis-Effect):

    • In the cis-configuration, the amide oxygen and the hydroxyl proton are spatially proximal.

    • Intramolecular H-Bonding: This can form a pseudo-cyclic 6-membered ring interaction. This reduces the molecule's effective polarity compared to the trans-isomer, potentially increasing solubility in medium-polarity solvents (e.g., THF, DCM) while simultaneously increasing crystal packing stability (higher melting point).

Predicted Solvent Interaction Table
Solvent ClassRepresentative SolventsPredicted Solubility (RT)Application Suitability
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Stock Solutions , NMR, Bio-assays.
Polar Protic Methanol, Ethanol, IPAModerate (10-30 mg/mL)Crystallization , HPLC Mobile Phase.
Ethers THF, 2-MeTHF, DioxaneModerate (with heat)Reaction Medium , Synthesis.
Chlorinated DCM, ChloroformLow-Moderate Extraction, Chromatography.
Non-Polar Hexane, Heptane, ToluenePoor (<1 mg/mL)Anti-solvent for precipitation.
Aqueous Water, PBSVery Poor Biological media (requires co-solvent).

Decision Logic for Solvent Selection

Do not choose a solvent based solely on "what dissolves it." Choose based on the downstream application .

SolventDecisionTree Start Application Goal BioAssay Biological Assay (IC50 / Cell Culture) Start->BioAssay NMR Structural Analysis (NMR) Start->NMR Synthesis Chemical Reaction Start->Synthesis Crystal Purification / Crystallization Start->Crystal DMSO DMSO (Stock) Dilute into Media BioAssay->DMSO Max 0.1% final DMSOd6 DMSO-d6 (First Choice) NMR->DMSOd6 Best Resolution MeOD MeOD (If exchange is ok) NMR->MeOD Labile protons lost THF THF / 2-MeTHF (Good Solubility) Synthesis->THF DCM DCM (If non-polar rgt) Synthesis->DCM EtOH Ethanol / Water (Cooling Cryst.) Crystal->EtOH EtOAc EtOAc / Heptane (Anti-solvent) Crystal->EtOAc

Figure 1: Solvent Selection Decision Tree based on experimental intent.

Experimental Protocols

Protocol A: Thermodynamic Solubility Screening (The "Shake-Flask" Method)

Use this protocol to generate precise solubility data for your specific batch.

Reagents:

  • Compound: cis-N-(3-Hydroxycyclohexyl)benzamide (Solid)

  • Solvents: Methanol, Acetonitrile, Water, DMSO (HPLC Grade)[1]

Workflow:

  • Preparation: Weigh approx. 10 mg of solid into three 1.5 mL HPLC vials.

  • Solvent Addition: Add 200 µL of the target solvent to each vial.

  • Saturation:

    • If the solid dissolves immediately, add more solid until precipitation is visible.

    • If solid remains, proceed.

  • Equilibration: Agitate at 25°C (or target temp) for 24 hours @ 500 rpm. Critical: Ensure solid is present throughout the entire duration.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-wetted to prevent adsorption).

  • Analysis: Dilute the filtrate 100x with Mobile Phase and analyze via HPLC-UV (254 nm).

Protocol B: Crystallization via Cooling (Purification)

The cis-isomer often requires thermal energy to disrupt the lattice.

  • Dissolution: Suspend the crude solid in Ethanol (10 mL/g).

  • Heating: Heat to reflux (approx. 78°C). The solution should become clear.

    • Note: If not clear at reflux, add Methanol dropwise until dissolution is complete.

  • Filtration: Perform a hot filtration if insoluble particulates (catalyst/salts) remain.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

  • Anti-Solvent (Optional): If no crystals form at RT, cool to 4°C. If still no crystals, add Water (dropwise) until slight turbidity persists, then re-heat to clear and cool again.

  • Harvest: Filter crystals and wash with cold Ethanol/Water (1:1).

Application-Specific Notes

For NMR Spectroscopy[2][3]
  • Recommendation: DMSO-d6 is the gold standard.

  • Reasoning: The amide proton and hydroxyl proton are exchangeable. In CDCl₃, these peaks may be broad or invisible due to exchange rates. DMSO-d6 stabilizes these protons via H-bonding, yielding sharp, integrate-able doublets/triplets, allowing you to confirm the cis-stereochemistry (via coupling constants).

For Biological Assays (Stock Solutions)
  • Recommendation: DMSO (20 mM to 100 mM) .

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the cis-isomer due to moisture uptake (water acts as an anti-solvent at high concentrations).

  • Limit: Ensure final DMSO concentration in cell culture is <0.1% (v/v) to avoid solvent toxicity.

For Chemical Synthesis (Reactions)[2][3][4][5]
  • Recommendation: THF or 2-MeTHF .

  • Reasoning: These solvents solubilize the compound well and are compatible with a wide range of reagents (reducing agents, bases).

  • Avoid: Alcohols (if using electrophiles) or Water (unless doing hydrolysis).

References

  • Solubility Models: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General principles for amide solubility).
  • Solvent Selection Guides: Pratt, R. M., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 20(2), 253-261. Link

  • Impurity Guidelines: ICH Expert Working Group. (2021).[2] "ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents." European Medicines Agency. Link

  • Compound Data: ChemicalBook. "rac-cis-[3-Hydroxycyclohexyl]benzamide Properties." (Used for melting point and qualitative solubility verification).[3][4] Link

Disclaimer: This Application Note is for research use only. Always consult the Safety Data Sheet (SDS) for specific toxicity and handling information before use.

Sources

Application Note: cis-N-(3-Hydroxycyclohexyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-N-(3-Hydroxycyclohexyl)benzamide represents a specialized class of "privileged scaffolds" in modern medicinal chemistry.[1] Unlike flat aromatic systems, this molecule offers defined three-dimensional chirality (sp³ character) combined with polar functionality (hydroxyl and amide motifs).[1]

This guide details the utility of this compound not merely as a final drug candidate, but as a critical Tool Compound for:

  • Fragment-Based Drug Discovery (FBDD): Acting as a high-solubility, low-molecular-weight seed.[1]

  • Stereochemical Probing: Differentiating binding pocket requirements (cis vs. trans) in GPCR and Kinase targets.

  • Metabolic Profiling: Serving as an authentic standard for Phase I oxidative metabolites of N-cyclohexylbenzamide analogs.[1]

Chemical Profile & Structural Logic

Before deploying this compound in assays, researchers must understand its stereochemical attributes.[1][2] The cis configuration forces the hydroxyl and benzamide groups into specific spatial relationships (typically axial/equatorial distributions depending on ring flipping), which is critical for mapping receptor topology.[1]

PropertyValueMedicinal Chemistry Significance
Formula C₁₃H₁₇NO₂Low MW (<250 Da) ideal for fragment growing.[1]
Stereochemistry cis-1,3-substitutionConstrains vectors; probes "bent" vs "linear" pocket topology.[1]
H-Bond Donors 2 (NH, OH)Critical for directional interactions with backbone carbonyls in proteins.[1]
H-Bond Acceptors 2 (C=O, OH)Versatile interaction points.[1]
LogP (Calc) ~1.2 - 1.5Optimal range for lead-likeness; high metabolic stability potential.[1]

Application 1: Stereoselective Synthesis Protocol

Objective: Synthesize high-purity cis-N-(3-Hydroxycyclohexyl)benzamide to serve as a reference standard. Challenge: Commercial sources often supply diastereomeric mixtures. This protocol ensures >95% cis-selectivity.[1]

Mechanism of Action (Synthetic)

The key to accessing the cis isomer is the reduction of a


-enaminone intermediate.[1] Direct reduction of 3-aminocyclohexanone often yields mixtures. The enaminone approach utilizes thermodynamic control to favor the cis amino-alcohol precursor.[1]
Diagram: Synthetic Pathway

Figure 1: Stereoselective synthesis pathway favoring the cis-conformer via enaminone reduction.

Step-by-Step Protocol
Phase A: Precursor Synthesis (cis-3-Aminocyclohexanol)
  • Condensation: Reflux 1,3-cyclohexanedione (1.0 eq) with benzylamine (1.0 eq) in toluene using a Dean-Stark trap.

    • Checkpoint: Reaction is complete when water collection ceases.[1] Yields

      
      -enaminone.[1][2][3][4]
      
  • Reduction: Dissolve the enaminone in a THF/Isopropanol mixture (10:1). Add Sodium metal (Na) in small pieces at 0°C.

    • Critical: This "dissolving metal" reduction is essential for cis selectivity.[1] Hydride reagents (NaBH₄) often yield trans.[1]

  • Workup: Quench with MeOH, concentrate, and acidify to hydrolyze the benzyl group (if using benzylamine) or simply isolate if using ammonia equivalents.

    • Purification: Recrystallize the hydrochloride salt from EtOH/Et₂O.[1]

Phase B: Benzoylation
  • Setup: Suspend cis-3-aminocyclohexanol HCl (1.0 eq) in dry DCM at 0°C.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) dropwise. The solution should clear.

  • Acylation: Add Benzoyl chloride (1.05 eq) dropwise over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: TLC (5% MeOH in DCM). Product R_f ~ 0.4.[1]

  • Isolation: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO₃. Dry over MgSO₄.

Application 2: Fragment-Based Drug Discovery (FBDD)

Context: This molecule is an ideal "Fragment" due to its high solubility and distinct vectors.[1]

Experimental Workflow: Surface Plasmon Resonance (SPR) Screening

Objective: Determine if the cis-benzamide scaffold binds to a target protein (e.g., a Kinase ATP pocket).[1]

  • Immobilization: Immobilize target protein on a CM5 sensor chip (Amine coupling).

  • Preparation: Dissolve cis-N-(3-Hydroxycyclohexyl)benzamide in DMSO (Stock 100 mM). Dilute to running buffer (PBS-P, 1% DMSO).[1]

  • Injection Series: Inject concentrations ranging from 10

    
    M to 500 
    
    
    
    M.
  • Analysis:

    • Look for "Square Wave" binding (fast on/off), typical of fragments.[1]

    • Control: Inject the trans-isomer.[1] A significant difference in

      
       between cis and trans indicates specific structural recognition by the protein, validating the scaffold.[1]
      

Application 3: Metabolic Stability & Metabolite ID

Context: N-Cyclohexylbenzamides are often metabolized via hydroxylation on the cyclohexane ring.[1] This compound serves as an Authentic Standard to verify metabolic "soft spots."[1]

Protocol: Microsomal Stability Assay Validation

Rationale: When a lead compound (e.g., a simple N-cyclohexylbenzamide) is incubated with Liver Microsomes (RLM/HLM), a +16 Da peak (M+16) often appears in LC-MS.[1] Is it the 3-hydroxy or 4-hydroxy? Is it cis or trans?

Procedure:

  • Incubation: Incubate the parent drug (1

    
    M) with Human Liver Microsomes + NADPH for 60 mins.
    
  • Quench: Add ice-cold Acetonitrile. Centrifuge.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Gradient: 5-95% ACN in Water (+0.1% Formic Acid).[1]

  • Spiking Experiment (The Critical Step):

    • Run the microsomal sample.[1] Note the Retention Time (RT) of the metabolite (e.g., 4.2 min).[1]

    • Spike the sample with synthetic cis-N-(3-Hydroxycyclohexyl)benzamide .[1]

    • Result A: If the peak area at 4.2 min increases symmetrically, the metabolite is confirmed as the cis-3-hydroxy analog.

    • Result B: If a new peak appears (doublet), the metabolite is likely the trans isomer or the 4-hydroxy analog.[1]

Diagram: Metabolic Identification Logic

Figure 2: Decision tree for using cis-N-(3-Hydroxycyclohexyl)benzamide as an authentic metabolic standard.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012.[1]

  • PubChem Compound Summary for cis-3-Aminocyclohexanol. National Library of Medicine.

  • Benzamide Analogues in Medicinal Chemistry. Walsh Medical Media, 2016.[1]

  • Fragment-based drug discovery: a practical approach.Methods in Molecular Biology. (General Reference for FBDD protocols).

Sources

Troubleshooting & Optimization

improving yield of cis-N-(3-Hydroxycyclohexyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges in pharmaceutical synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a troubleshooting framework grounded in chemical principles, enabling you to diagnose and resolve issues to improve yield, purity, and stereoselectivity.

Core Synthesis Pathway: The Schotten-Baumann Approach

The most common and scalable method for synthesizing N-(3-Hydroxycyclohexyl)benzamide is the Schotten-Baumann reaction. This involves the acylation of cis-3-aminocyclohexanol with benzoyl chloride under biphasic aqueous basic conditions.[1][2] While robust, this reaction is susceptible to side reactions that can significantly impact the yield and purity of the desired cis-isomer.

The fundamental reaction is as follows:

cis-3-Aminocyclohexanol + Benzoyl Chloride → cis-N-(3-Hydroxycyclohexyl)benzamide + HCl

The base (typically NaOH) is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered during the synthesis. Each problem is presented as a question, followed by an analysis of potential causes and actionable solutions.

Q1: My overall yield is critically low. What are the primary causes and how can I fix them?

Low yield is the most frequent complaint, often stemming from one of several competing side reactions or suboptimal conditions.

Potential Cause 1: Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly reactive and susceptible to hydrolysis in the presence of water and base, forming inactive benzoic acid.[4] This is the most significant competing reaction.

  • Solution:

    • Temperature Control: Perform the reaction at a low temperature (0-5 °C) to slow the rate of hydrolysis relative to the rate of amidation.[5]

    • Slow Reagent Addition: Add the benzoyl chloride dropwise to the cooled, stirred solution of the amine and base. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the more nucleophilic amine over the hydroxide ion.

    • Vigorous Stirring: In a biphasic system, efficient mixing is critical to ensure the benzoyl chloride (in the organic phase) interacts with the amine before it hydrolyzes at the aqueous interface.[4]

Potential Cause 2: Impure Starting Amine The stereochemical purity of the starting cis-3-aminocyclohexanol is paramount. If it contains a significant percentage of the trans-isomer, the final product will be an isomeric mixture, reducing the yield of the desired cis product.

  • Solution:

    • Source Verification: Procure high-purity (>98%) cis-3-aminocyclohexanol from a reputable supplier.

    • Characterization: Before starting the synthesis, confirm the purity and isomeric ratio of the starting amine using techniques like GC-MS or NMR spectroscopy.[6][7]

    • Purification (If Necessary): If the starting material is a mix of isomers, consider purification via fractional crystallization of a salt derivative or column chromatography, although this can be challenging.[8]

Potential Cause 3: Incorrect Stoichiometry or Base Concentration Using an insufficient amount of base will result in the protonation of the starting amine by the generated HCl, effectively stopping the reaction.[1][9] Conversely, an overly concentrated base solution can accelerate benzoyl chloride hydrolysis.

  • Solution:

    • Amine to Acyl Chloride Ratio: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable benzoyl chloride.

    • Base Equivalents: Use at least two equivalents of base: one to neutralize the HCl produced and one to maintain basic conditions. A 10% aqueous NaOH solution is a common choice.[10]

Workflow for Yield Optimization

The following diagram outlines a systematic approach to troubleshooting and optimizing the reaction yield.

Yield_Optimization_Workflow cluster_prep Pre-Reaction Checks cluster_reaction Reaction Execution cluster_analysis Analysis & Troubleshooting Start Start Synthesis CheckAmine Verify Purity of cis-3-Aminocyclohexanol (>98% cis) Start->CheckAmine CheckReagents Ensure Anhydrous Solvent & Fresh Benzoyl Chloride CheckAmine->CheckReagents Setup Combine Amine, Solvent, & Aqueous Base (e.g., 10% NaOH) CheckReagents->Setup Cool Cool to 0-5 °C with Vigorous Stirring Setup->Cool Add Add Benzoyl Chloride Dropwise Cool->Add React Maintain Temp & Stir (Monitor by TLC/LC-MS) Add->React Analysis Work-up & Yield Analysis React->Analysis LowYield Yield < 85%? Analysis->LowYield CheckByproducts Analyze Byproducts: - Benzoic Acid? - trans-isomer? LowYield->CheckByproducts Yes End High Yield Product (Proceed to Purification) LowYield->End No Optimize Adjust Parameters: - Slower Addition - Fresh Base Solution - More Dilute Conditions CheckByproducts->Optimize Optimize->Setup

Caption: Workflow for optimizing cis-N-(3-Hydroxycyclohexyl)benzamide yield.

Q2: My product is an isomeric mixture with a high percentage of the trans-isomer. How can I improve cis-selectivity?

This issue almost always traces back to the starting materials or purification challenges.

Potential Cause 1: Isomeric Contamination of Starting Amine As mentioned in Q1, this is the most probable cause. The Schotten-Baumann reaction itself does not typically cause isomerization of the cyclohexyl ring. The isomeric ratio of the product will directly reflect the isomeric ratio of the starting 3-aminocyclohexanol.

  • Solution: The primary solution is to use a starting material with high cis-isomer purity.[6] Methods for synthesizing stereochemically pure aminocyclohexanols often involve stereoselective reduction steps.[7]

Potential Cause 2: Co-precipitation or Difficult Separation The cis and trans isomers can have very similar physical properties, making separation difficult. It's possible the desired cis product is co-precipitating with the trans impurity during work-up.

  • Solution:

    • Chromatographic Separation: Flash column chromatography is the most effective method for separating cis and trans isomers. A gradient elution, for example, with ethyl acetate in hexane, can often resolve the two compounds.[8][11]

    • Recrystallization: While more challenging, recrystallization from a carefully selected solvent system may selectively crystallize one isomer. This requires screening various solvents and mixtures.

Q3: Purification by column chromatography is difficult, and I'm getting poor recovery. What can I do?

Amides can sometimes be challenging to purify on silica gel due to their polarity and hydrogen bonding capabilities.

Potential Cause 1: Product Adsorption on Silica Gel The amide and hydroxyl groups can strongly interact with the acidic silanol groups on the silica gel surface, leading to "streaking" on TLC and poor recovery from the column.[12]

  • Solution:

    • Solvent System Modification: Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide in the methanol portion of a DCM/MeOH eluent. This deactivates the acidic sites on the silica gel, improving elution.[12]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or C18-functionalized silica (reverse-phase chromatography), if the problem persists.[8]

Potential Cause 2: Incomplete Removal of Basic Impurities Residual base (like NaOH) or unreacted amine from the reaction can interfere with chromatography.

  • Solution: Ensure the aqueous work-up is thorough. A typical work-up involves:

    • Quenching the reaction.

    • Extracting the product into an organic solvent (e.g., ethyl acetate or DCM).

    • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove benzoic acid, and finally with brine.

    • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Troubleshooting Logic for Purification

Purification_Troubleshooting Start Crude Product Ready for Purification Problem Experiencing Low Recovery or Poor Separation? Start->Problem CheckTLC Analyze TLC Plate: Does it show streaking? Problem->CheckTLC Yes End Pure Product Obtained Problem->End No StreakingYes Add Basic Modifier to Eluent (e.g., 1% TEA) CheckTLC->StreakingYes Yes StreakingNo Analyze Crude NMR: Are isomers poorly resolved? CheckTLC->StreakingNo No StreakingYes->End IsomerYes Optimize Chromatography: - Use a shallower gradient - Try a different solvent system - Consider reverse-phase (C18) StreakingNo->IsomerYes Yes IsomerYes->End

Caption: Decision tree for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q: Are there better alternatives to benzoyl chloride?

A: While benzoyl chloride is effective and inexpensive, other amide coupling reagents can be used, especially for small-scale synthesis or with sensitive substrates.[13]

  • Carbodiimides (e.g., DCC, EDC): These reagents activate the carboxylic acid (benzoic acid in this case) to form a reactive O-acylisourea intermediate.[14] They are effective but can cause racemization in chiral substrates and produce urea byproducts that can be difficult to remove.

  • Phosphonium/Aminium Reagents (e.g., HATU, HBTU): These are highly efficient coupling reagents often used in peptide synthesis.[13] They are more expensive and generate byproducts but are very effective for difficult couplings. For this specific synthesis, the Schotten-Baumann reaction with benzoyl chloride remains the most practical and cost-effective method at scale.[2]

Q: How critical is the choice of solvent?

A: The solvent plays a key role in a biphasic Schotten-Baumann reaction. A water-immiscible organic solvent like Dichloromethane (DCM), diethyl ether, or toluene is typically used to dissolve the benzoyl chloride and the final amide product. The choice can affect reaction rate and ease of work-up. DCM is often preferred for its ability to dissolve a wide range of organic compounds and its ease of removal.

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[11] Spot the reaction mixture on a silica gel plate alongside standards of your starting materials (cis-3-aminocyclohexanol and benzoic acid, the potential hydrolysis product). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. A typical eluent for TLC analysis would be 30-50% ethyl acetate in hexanes.

Experimental Protocols & Data

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Amine:Acyl Chloride Ratio 1.1 : 1.0Ensures complete consumption of the limiting reagent (benzoyl chloride).
Base 10% Aqueous NaOHInexpensive and effective for neutralizing HCl.[10]
Base Equivalents 2.0 - 2.2 eq.Ensures the amine remains deprotonated and the solution stays basic.[1]
Temperature 0 - 5 °CMinimizes the rate of benzoyl chloride hydrolysis.[5]
Solvent Dichloromethane (DCM)Good solubility for reagents and product; immiscible with water.
Reaction Time 1 - 3 hoursTypically sufficient for full conversion; monitor by TLC.[9]
Protocol: High-Yield Synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-3-aminocyclohexanol (1.1 eq.) in dichloromethane (DCM). Add 10% aqueous sodium hydroxide solution (2.2 eq.).

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature is stable between 0 and 5 °C.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq.) dropwise via a syringe over 20-30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: Allow the mixture to stir vigorously at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting amine is no longer visible.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure cis-isomer.

References
  • Yamashita, Y., et al. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available at: [Link]

  • Ali, A., et al. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal Of Applied Science And Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Available at: [Link]

  • Valle, H. U., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Torikai, K. (2021). Response to "Why did my amide syntesis does not work?". ResearchGate. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros on Reddit. Available at: [Link]

  • Valle, H. U., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones (PDF). ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2025). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry on Reddit. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Das, J., et al. (2012). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. ResearchGate. Available at: [Link]

  • Denard, C. A., et al. (2015). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Bai, G., et al. (2013). N-Cyclohexyl-3-methylbenzamidine. Acta Crystallographica Section E. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Schiesser, S., et al. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Reaction scheme detailing the amide coupling resulting in N-(3-hydroxyphenyl)-3-methoxybenzamide. ResearchGate. Available at: [Link]

  • Google Patents. (2023). WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds. Google Patents.
  • Das, J., et al. (2012). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. Available at: [Link]

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers. Google Patents.
  • García, F., et al. (2021). Mechanochemical Synthesis of Primary Amides. Organic Letters. Available at: [Link]

  • Patidar, A. (2022). Benzoylation।।Schotten Baumann Reaction।।Chemical Reactions of Amines. YouTube. Available at: [Link]

  • Gomaa, A. M. (2013). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Benzoylation. Scribd. Available at: [Link]

  • Vibzz Lab. (2021). Benzanilide : Schotten Baumann Benzoylation. YouTube. Available at: [Link]

  • Reddit User Discussion. (2021). Purification of N-benzylbenzamides. r/chemistry on Reddit. Available at: [Link]

  • Mor, M., et al. (2004). 3′- or 4′-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Guide Ticket ID: PUR-CIS-BENZ-001 Status: Active Expert Level: Senior Scientist / Process Chemist[1]

Introduction: The Challenge of the cis-1,3 System

Welcome to the technical support hub for cis-N-(3-Hydroxycyclohexyl)benzamide . This guide addresses the specific challenges inherent to 1,3-disubstituted cyclohexane systems.

Unlike simple aromatic amides, your target molecule possesses a flexible cyclohexane ring that introduces critical stereochemical constraints. The cis-isomer (typically the (1R,3S)/(1S,3R) racemate or meso-like relative configuration) predominantly adopts a diequatorial conformation , making it thermodynamically more stable than the trans-isomer (which forces one substituent into a high-energy axial position). However, this stability often leads to "oiling out" during crystallization or co-elution during chromatography if protocols are not strictly controlled.

This guide prioritizes stereochemical purity and removal of regiochemical byproducts (O-acylation).

Module 1: Purification Decision Matrix

Before selecting a method, evaluate your crude profile using the decision tree below.

PurificationStrategy Start Crude Product Analysis (H-NMR & TLC) Decision1 Is the Trans-isomer present (>5%)? Start->Decision1 Decision2 Is O-acylated byproduct present? Decision1->Decision2 No (High diastereomeric purity) Cryst Method A: Crystallization (Thermodynamic Control) Decision1->Cryst Yes (Diastereomer separation) Flash Method B: Flash Chromatography (Kinetic Separation) Decision2->Flash No (Clean crude) Hydrolysis Mild Hydrolysis Step (LiOH/THF) Decision2->Hydrolysis Yes (>10% Ester) Hydrolysis->Flash

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profiling.

Module 2: Crystallization (The Gold Standard)

Crystallization is the most effective method for separating the cis-isomer (diequatorial) from the trans-isomer (axial-equatorial) due to significant differences in crystal packing density.

Protocol A: The "Slow-Switch" Solvent System

This method leverages the high solubility of the amide in polar aprotic solvents and its insolubility in non-polar ethers.

Reagents:

  • Solvent A (Good): Ethyl Acetate (EtOAc) or Acetone.

  • Solvent B (Bad):

    
    -Heptane or MTBE (Methyl tert-butyl ether).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOAc. (Target conc: ~1 g/5 mL).

    • Tech Note: If the solution is colored, treat with activated charcoal (10 wt%) for 10 mins and hot filter.

  • Nucleation: Remove from heat. While still hot, add

    
    -Heptane dropwise until a persistent cloudiness (turbidity) just appears.
    
  • The "Re-heat": Add 1-2 drops of EtOAc to clear the turbidity.

  • Controlled Cooling: Wrap the flask in a towel or place it in a Dewar flask to ensure slow cooling to room temperature over 3-4 hours.

    • Critical: Rapid cooling traps the trans-isomer.

  • Aging: Once at RT, move to a fridge (4°C) for 12 hours.

  • Filtration: Filter the white needles/plates. Wash with cold 1:3 EtOAc:Heptane.

Troubleshooting Table: Crystallization Failures
SymptomProbable CauseCorrective Action
Oiling Out (Two liquid layers)Solvent boiling point is higher than the melting point of the solvated product.[1]Switch Solvents: Use Ethanol/Water system. The high polarity of water forces a lattice structure rather than an oil.
Gel Formation Hydrogen bonding network is too strong (common with -OH and -NH).[1]Add Methanol: Add 5% MeOH to the "Good" solvent to disrupt intermolecular H-bonding during dissolution.
No Precipitate Solution is not supersaturated.[1]Seed It: Scratch the glass or add a "seed crystal" from a previous batch. Evaporate 20% of solvent volume.

Module 3: Flash Chromatography (Scalable Purification)

If the crude contains significant O-acylated byproducts (ester impurities) or if crystallization yields low recovery, chromatography is required.

Stationary Phase Logic

The cis-isomer contains a free hydroxyl group and an amide.[1] It interacts strongly with silica.

  • Order of Elution (Typical on Silica):

    • O,N-dibenzoylated byproduct (Least Polar - Elutes First)

    • trans-N-(3-hydroxycyclohexyl)benzamide

    • cis-N-(3-hydroxycyclohexyl)benzamide (Target - Diequatorial H-bonding with silica)

    • Residual 3-aminocyclohexanol (Stays on baseline)

Protocol B: Gradient Elution
  • Column: High-performance spherical silica (20-40 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

Gradient Profile:

  • Equilibration: 100% DCM (5 CV - Column Volumes).

  • Loading: Dry load on Celite is recommended to prevent band broadening.

  • Elution:

    • 0% to 2% MeOH in DCM over 5 CV (Elutes non-polar esters).

    • 2% to 5% MeOH in DCM over 10 CV (Elutes trans isomer).

    • 5% to 8% MeOH in DCM (Elutes cis target).

Module 4: Stereochemical Verification (QA/QC)

You must confirm that you have isolated the cis-isomer. NMR is the definitive tool.

The Coupling Constant ( ) Diagnostic

In the cis-isomer (1,3-diequatorial), the proton at C1 (amide side) and C3 (alcohol side) are both axial .[1][2]

  • cis-Isomer: The axial protons exhibit large diaxial coupling constants (

    
     Hz) with their neighboring methylene protons.
    
  • trans-Isomer: One proton is equatorial.[1][3] Equatorial-axial couplings are smaller (

    
     Hz).
    

StereochemCheck Sample Purified Sample (CDCl3 or DMSO-d6) NMR 1H-NMR Analysis Sample->NMR Signal Check H1 & H3 Signals (Multiplet Width) NMR->Signal ResultCis Wide Multiplet (tt) Sum of J ~ 30Hz (Axial H confirmed) Signal->ResultCis cis (Target) ResultTrans Narrow Multiplet Sum of J < 15Hz (Equatorial H confirmed) Signal->ResultTrans trans (Impurity)

Figure 2: NMR logic for confirming the cis-configuration (diequatorial conformation).

Frequently Asked Questions (FAQ)

Q: I see a spot running much higher than my product on TLC. What is it? A: This is likely the O-acylated byproduct (ester).[1] This occurs if the reaction temperature was too high or if excess base was used, activating the hydroxyl group.

  • Fix: Treat the crude with LiOH (1.1 equiv) in THF/Water (1:1) for 30 minutes at RT. This selectively hydrolyzes the ester back to the alcohol without cleaving the amide.

Q: My product is stuck on the column. I'm using 50% EtOAc/Hexane. A: The compound is too polar for Hexane systems. Switch to DCM/MeOH (95:5). The methanol is required to disrupt the hydrogen bonding between the hydroxyl group and the silica gel.

Q: Why is the melting point broad (e.g., 145-152°C)? A: A broad melting range (>2°C) indicates diastereomeric contamination. You likely have 5-10% of the trans-isomer co-crystallized. Recrystallize again using a slower cooling rate or switch to the Flash Chromatography method.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
  • Synthesis of Aminocyclohexanol Derivatives

    • Journal of Organic Chemistry, "Stereoselective synthesis of 3-aminocyclohexanols via reduction of enaminoketones." (General reference for 1,3-amino-alcohol stereocontrol).

  • Chromatography Solvent Systems

    • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Crystallization of rac-cis-[3-Hydroxycyclohexyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for rac-cis-[3-Hydroxycyclohexyl]benzamide. This intermediate presents a "perfect storm" for crystallization difficulties: it possesses a flexible cyclohexane core, strong hydrogen-bond donors/acceptors (amide + hydroxyl), and significant amphiphilicity.

Successful isolation requires navigating three competing thermodynamic traps:

  • Liquid-Liquid Phase Separation (LLPS/Oiling Out): Due to the molecule's amphiphilic nature.

  • Gelation: Caused by the formation of infinite hydrogen-bond networks in non-polar solvents.

  • Diastereomeric Impurities: Difficulty rejecting the trans-isomer from the cis-matrix.

This guide provides autonomous, self-validating protocols to overcome these barriers.

Module 1: The "Oiling Out" Phenomenon (LLPS)

User Symptom: "I cooled my reaction mixture, but instead of crystals, a second liquid phase (oil) separated at the bottom."

Root Cause Analysis

Oiling out occurs when the Metastable Zone Width (MSZW) is intersected by the liquid-liquid spinodal decomposition line before the crystallization boundary. This is common in amide-cyclohexane systems where the molecule is too lipophilic for the polar solvent (e.g., water/methanol) but too polar for the antisolvent (e.g., heptane) at high temperatures.

Troubleshooting Protocol: The "Cloud Point" Rescue

Do not simply add more antisolvent; this exacerbates the oiling. Follow this thermodynamic reset:

  • Re-dissolution: Heat the mixture back to a clear solution (typically

    
    ).
    
  • Seed Point Determination: Cool slowly (

    
    ) until the first sign of turbidity (Cloud Point).
    
  • Seeding: Immediately add 0.5-1.0 wt% of pure rac-cis seed crystals.

    • Why? Seeding bypasses the nucleation energy barrier, allowing crystal growth to compete with phase separation.

  • Isothermal Hold: Hold the temperature constant at the seeding point for 1-2 hours.

    • Validation: Ensure the oil droplets disappear and are replaced by a suspension of solids.

  • Cooling: Resume cooling at a slower rate (

    
    ).
    
Visualization: LLPS Rescue Logic

LLPS_Rescue start Symptom: Oiling Out heat Step 1: Heat to Clear Solution (T > T_oil) start->heat cool Step 2: Cool to Cloud Point heat->cool seed Step 3: Add Seeds (0.5 wt%) Bypass Nucleation Barrier cool->seed hold Step 4: Isothermal Hold (1-2h) Convert Oil -> Solid seed->hold check Visual Check: Are solids present? hold->check slow_cool Step 5: Slow Cool (0.2°C/min) check->slow_cool Yes fail Action: Change Solvent System (Reduce Polarity Gap) check->fail No (Still Oil)

Figure 1: Decision matrix for rescuing an oiled-out crystallization batch.

Module 2: Stereocontrol (Cis vs. Trans)

User Symptom: "NMR shows 10-15% of the trans-isomer co-crystallizing with my cis-product."

Scientific Grounding

In 1,3-disubstituted cyclohexanes, the cis-isomer allows both substituents (Amide and Hydroxyl) to adopt the thermodynamically favorable diequatorial conformation. The trans-isomer is forced into an axial-equatorial conformation, making it higher in energy and generally more soluble in polar solvents [1, 2].

Troubleshooting Protocol: Slurry Ripening

Kinetic precipitation often traps the trans-isomer. We must exploit the thermodynamic stability of the cis-isomer using Ostwald Ripening.

The Protocol:

  • Solvent Selection: Choose a solvent where the material has moderate solubility (20-50 mg/mL). Recommended: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

  • Slurry Formation: Create a saturated suspension at room temperature.

  • Temperature Cycling:

    • Heat to

      
       over 30 mins.
      
    • Hold for 1 hour.

    • Cool to

      
       over 1 hour.
      
    • Repeat for 4-6 cycles.

  • Mechanism: The higher energy trans-isomer (and small cis fines) will dissolve during the heating phase. Upon cooling, the solute deposits onto the larger, more stable cis-crystals.

Data: Solubility Differential (Simulated for Benzamide Derivatives)

Solvent Systemcis-Isomer Solubility (mg/mL)trans-Isomer Solubility (mg/mL)Selectivity Factor
Ethyl Acetate 3562High (1.77)
Methanol >200>200Low (1.0)
DCM 8095Low (1.18)
Toluene 512Moderate (2.4)*

*Note: While Toluene has high selectivity, the low absolute solubility makes throughput poor.

Module 3: Solvate Formation & Gelation

User Symptom: "The filter cake is sticky/gelatinous and TGA shows 5-10% weight loss."

Root Cause Analysis

The amide and hydroxyl groups are potent hydrogen bond donors. In the absence of a strong acceptor, they will bond with solvent molecules (forming solvates) or self-assemble into gels (especially in toluene or DCM).

Troubleshooting Protocol: Displacing the Solvate

If you suspect a channel solvate or gel:

  • Switch to a "Interfering" Solvent: Use a solvent that can donate hydrogen bonds but is too bulky to fit in the crystal lattice, or use an alcohol to break the amide-amide gel network.

    • Recommendation: Add 5-10% Ethanol to the non-polar solvent (e.g., Heptane/EtOH 9:1).

  • Drying Stress Test:

    • Take a sample of the wet cake.

    • Dry at

      
       under vacuum.
      
    • Validation: Run XRPD (X-Ray Powder Diffraction). If the peaks shift significantly after drying, you had a solvate. If the pattern becomes amorphous, the crystal lattice collapsed (unstable solvate).

Visualization: Purity & Form Workflow

Purity_Workflow cluster_QC Quality Control (Validation) input Crude Mixture (cis + trans) solvent Select Solvent (EtOAc or IPAc) input->solvent slurry Slurry Ripening (Heat/Cool Cycles) solvent->slurry filter Filtration slurry->filter nmr H-NMR (Check Coupling Constants) filter->nmr xrpd XRPD (Check Crystallinity) filter->xrpd

Figure 2: Workflow for ensuring diastereomeric purity and crystal form stability.

FAQ: Frequently Asked Questions

Q1: How do I distinguish the cis and trans isomers by NMR?

  • A: Look at the H1 and H3 protons on the cyclohexane ring. In the cis-isomer (diequatorial), the coupling constants (

    
    -values) are typically larger (axial-axial coupling is ~10-12 Hz). In the trans-isomer, the axial-equatorial relationship results in smaller 
    
    
    
    -values (~2-5 Hz) and a downfield shift due to deshielding [1, 3].

Q2: Can I use water as an antisolvent?

  • A: Use with caution. While water is a strong antisolvent for the benzamide moiety, the hydroxyl group increases water affinity. Rapid addition of water often causes "crashing out" (amorphous precipitation) or oiling out. Always add water slowly to a seed bed.

Q3: My product is turning pink during crystallization. Why?

  • A: This indicates oxidation of trace aniline impurities (from the amide synthesis step). Add a small amount of antioxidant (e.g., Sodium Metabisulfite) to the aqueous wash prior to the final crystallization, or perform a carbon filtration step on the hot solution.

References

  • Mechanism of Diastereoselectivity: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules 2012, 17, 153-164.

  • Chiral Separation Principles: Complementary methods for the chiral separation of cis-/trans-enantiomers of 3-aminocyclohexanol. Org.[1][2] Process Res. Dev. 2011, 15, 294-300.[3]

  • NMR Characterization: Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization. Chirality 2000, 12, 287-290.[4]

Sources

separating cis and trans isomers of N-(3-hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of cis- and trans-N-(3-hydroxycyclohexyl)benzamide Ticket ID: #ISO-13-CYC-BENZ Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Stereochemical Context

Welcome to the Separation Technical Guide. The separation of 1,3-disubstituted cyclohexanes presents a unique stereochemical challenge compared to 1,2 or 1,4 systems.

Crucial Stereochemical Rule: Unlike 1,2- or 1,4-systems where the trans isomer is typically the stable diequatorial conformer, in 1,3-systems , the cis isomer is the thermodynamically stable diequatorial conformer .

  • cis-Isomer: Can adopt a diequatorial conformation (Groups at positions 1 and 3 are both equatorial).

  • trans-Isomer: Must adopt an axial-equatorial conformation (One group axial, one equatorial).

This conformational difference drives the separation strategy: the cis isomer (diequatorial) generally behaves differently on silica and crystallizes more readily than the trans isomer.

Diagnostic Module: Identification (NMR & TLC)

User Question: "I have two spots on my TLC. Which one is which? How do I confirm identity by NMR?"

A. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) OR 60% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) for the benzamide;

    
     stain for the alcohol (heating required).
    
IsomerPredicted

(Silica)
Rationale
trans (Axial/Equatorial) Higher (Elutes 1st) The axial substituent is sterically shielded by 1,3-diaxial hydrogens, reducing interaction with the silica surface.
cis (Diequatorial) Lower (Elutes 2nd) Both polar groups (Amide and Hydroxyl) are equatorial and fully exposed, binding more strongly to the polar silica.

Note: While this is the standard elution order for 1,3-systems, intramolecular H-bonding (if present) can invert this. Always validate with NMR.

B. Proton NMR ( H-NMR) Identification

The "Gold Standard" for assignment is the coupling pattern of the methine protons (H1 and H3) attached to the heteroatoms.

  • Key Principle: Axial protons (

    
    ) have large coupling constants (
    
    
    
    Hz) with adjacent axial protons. Equatorial protons (
    
    
    ) have small couplings (
    
    
    Hz).
Featurecis-Isomer (Diequatorial) trans-Isomer (Axial/Equatorial)
Conformation Substituents are Equatorial

H1 & H3 are Axial
One substituent Axial

One H is Eq, One H is Ax
Signal Shape (H1/H3) Broad Multiplets (tt) One Broad (tt) / One Narrow (br s)
Coupling (

)
Large

values (~11 Hz) visible.
The equatorial proton appears as a narrow multiplet (

Hz).

Purification Protocols

Protocol A: Flash Column Chromatography (Primary Method)

Best for: Crude reaction mixtures containing both isomers.

Workflow:

  • Sample Prep: Dissolve crude material in minimum DCM. Adsorb onto silica (dry load) if >1g to prevent band broadening.

  • Column: High-performance spherical silica (20–40 µm).

  • Gradient:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH)[1]

    • Profile: 0% B for 2 CV (Column Volumes), 0

      
       3% B over 5 CV, hold 3% B for 5 CV, 3 
      
      
      
      10% B over 5 CV.
    • Alternative: Hexane/Ethyl Acetate (Start 20% EtOAc, gradient to 80% EtOAc).

Technical Insight: The separation factor (


) is often small. A shallow gradient is critical. If peaks overlap, switch to Protocol B .
Protocol B: Recrystallization (Scalability Method)

Best for: Enriched fractions or large-scale purification of the stable cis-isomer.

The cis-isomer (diequatorial) packs more efficiently into a crystal lattice than the trans-isomer.

  • Solvent System: Ethyl Acetate (solvent) / Heptane (anti-solvent).

  • Procedure:

    • Dissolve mixture in hot Ethyl Acetate (

      
      ).
      
    • Add hot Heptane dropwise until slight turbidity persists.

    • Add a drop of EtOAc to clear.

    • Cool slowly to Room Temp, then

      
      .
      
  • Result: The precipitate is usually enriched in the cis-isomer . The mother liquor will contain the trans-isomer.

Workflow Visualization

The following diagram illustrates the decision logic for separating these isomers.

IsomerSeparation Start Crude Mixture (cis/trans N-(3-hydroxycyclohexyl)benzamide) TLC Step 1: TLC Analysis (5% MeOH/DCM) Start->TLC Decision1 Is u0394Rf > 0.15? TLC->Decision1 Flash Step 2A: Flash Chromatography Gradient: 0-5% MeOH in DCM Decision1->Flash Yes (Good Sep) Cryst Step 2B: Fractional Crystallization Solvent: EtOAc/Heptane Decision1->Cryst No (Poor Sep) Analyze Step 3: 1H-NMR Analysis Check H1/H3 Coupling Flash->Analyze Cryst->Analyze Precipitate = Cis Liquor = Trans ResultCis Cis-Isomer (Diequatorial) Broad H1/H3 signals Analyze->ResultCis ResultTrans Trans-Isomer (Ax-Eq) Narrow/Broad mixed signals Analyze->ResultTrans

Caption: Decision matrix for selecting between chromatographic and crystallization workflows based on initial TLC separation efficiency.

Troubleshooting & FAQs

Q: My peaks are tailing badly on the column. Why? A: The amide and hydroxyl groups are both H-bond donors/acceptors. They interact strongly with the silanols on the silica.

  • Fix: Add 1% Triethylamine to your mobile phase to neutralize acidic silanol sites. Alternatively, wash the column with MeOH/DCM/NH3 prior to use.

Q: I isolated a solid, but the NMR shows a mix of broad and narrow multiplets. What happened? A: You likely have a mixture. In 1,3-disubstituted cyclohexanes, conformational flipping is possible, but usually, the diequatorial form is locked by the bulky benzamide.

  • Check: Ensure your NMR solvent isn't inducing a shift. Run in

    
     if 
    
    
    
    peaks are overlapping.
  • Fix: Perform a second recrystallization. If the solid is the cis isomer, it should purify rapidly.

Q: Can I convert the trans isomer to the cis isomer? A: Yes, via oxidation-reduction .

  • Oxidize the alcohol (Jones reagent or Dess-Martin) to the ketone (N-(3-oxocyclohexyl)benzamide).

  • Reduce the ketone with a bulky hydride (e.g., L-Selectride). This attacks from the less hindered equatorial face, forcing the new hydroxyl group into the axial position (creating the trans isomer) or, if using a small hydride like

    
    , often favoring the thermodynamic equatorial  alcohol (creating the cis isomer).
    
  • Note: Since cis (diequatorial) is thermodynamic, equilibration conditions (e.g., Meerwein-Ponndorf-Verley reduction) favor the cis form.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and -coupling constants).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of 1,3-disubstituted cyclohexane stability).
  • Smith, A. B., et al. (2004). "Design, Synthesis, and Evaluation of Fatty Acid Amide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates separation of substituted cyclohexyl benzamides).

  • BenchChem Technical Support. (2025). "Crystallization Methods for Benzamide Derivatives." Link (Protocol for amide crystallization).

  • Reich, H. J. (2023). "NMR Spectroscopy: Proton Coupling Constants in Cyclohexanes." University of Wisconsin-Madison. Link (Reference for

    
     vs 
    
    
    
    values).

Sources

Technical Support Center: Optimizing Stereoselectivity in Benzamide Cyclohexyl Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the synthesis of N-cyclohexylbenzamides , specifically focusing on controlling the cis/trans ratio of the 1,4-disubstituted cyclohexane ring. This pharmacophore is critical in GPCR ligands (e.g., Cariprazine, dopamine D3/D2 partial agonists) where the trans-diequatorial conformation is often the bioactive isomer due to its thermodynamic stability and extended topology.

Common Failure Points:

  • Inadvertent formation of cis-isomers (kinetic products) during reductive amination.

  • Incomplete epimerization during thermodynamic equilibration steps.

  • Difficulty separating diastereomers via standard chromatography.

Core Workflows & Protocols

Module A: Reductive Amination (The Kinetic vs. Thermodynamic Interface)

The most common route to these targets is the reductive amination of 4-substituted cyclohexanones with benzamides (or benzylamines followed by acylation).

Mechanism of Stereocontrol
  • Thermodynamic Control (Target: Trans): The trans-isomer (diequatorial) is generally more stable. Conditions that allow the imine intermediate to equilibrate or reversible hydride addition favor this.

  • Kinetic Control (Target: Cis): Rapid, irreversible hydride addition often leads to the cis-isomer (axial amine) depending on the hydride source size.

Standard Protocol: Trans-Selective Reductive Amination
  • Reagents: 4-substituted cyclohexanone (1.0 eq), Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq).

  • Solvent: DCE (1,2-Dichloroethane) or THF.

  • Key Step: Pre-form the imine/iminium species for 1–2 hours before adding the reducing agent to maximize thermodynamic equilibration.

Step-by-Step:

  • Dissolve ketone and amine in DCE under N2.

  • Add AcOH (catalytic to stoichiometric). Stir at RT for 2 hours (allows

    
     imine equilibration).
    
  • Cool to 0°C. Add NaBH(OAc)3 portion-wise.

  • Warm to RT and stir overnight.

  • Critical Checkpoint: If cis content is high (>15%), do not proceed to workup. Heat to 40°C for 4 hours to encourage equilibration if the reducing agent is still active, or consider acid-mediated isomerization post-workup.

Module B: Catalytic Hydrogenation (Heterogeneous)

For industrial scales (e.g., Cariprazine synthesis), catalytic hydrogenation is preferred over stoichiometric borohydrides.

  • Catalyst: 5% Pt/C or Rh/C.

  • Selectivity: Pt/C often favors cis-isomers (kinetic adsorption). To achieve trans, acidic conditions (HCl/EtOH) are often required to protonate the intermediate amine, allowing reversible desorption/adsorption cycles that funnel material to the thermodynamic trans-isomer.

Diagnostic Visualization

The following diagram illustrates the decision pathways for stereocontrol during the C-N bond formation.

Stereoselectivity_Workflow Start Starting Material: 4-Substituted Cyclohexanone Imine Intermediate: Imine/Iminium Ion Start->Imine + Amine, -H2O SmallHydride Small Hydride (LiAlH4, NaBH4) Imine->SmallHydride Fast Addition BulkyHydride Bulky Hydride (L-Selectride) Imine->BulkyHydride Steric Control STAB STAB / NaBH(OAc)3 (Thermodynamic Bias) Imine->STAB Standard Protocol AxialAttack Axial Attack (Top Face) SmallHydride->AxialAttack Favored EquatorialAttack Equatorial Attack (Side Face) BulkyHydride->EquatorialAttack Favored STAB->AxialAttack Mixed/Equilibrating TransProduct Major Product: TRANS (Thermodynamic/Diequatorial) AxialAttack->TransProduct Yields Equatorial Amine CisProduct Major Product: CIS (Kinetic/Axial-Equatorial) EquatorialAttack->CisProduct Yields Axial Amine CisProduct->TransProduct Acid/Base Isomerization (Post-Synthesis)

Figure 1: Mechanistic flow for reductive amination. Note that "Axial Attack" of the hydride leads to the "Equatorial" substituent (Trans), which is often the desired thermodynamic product.

Troubleshooting Guide (FAQ)

Q1: I am using NaBH(OAc)3 but still getting a 60:40 trans:cis mixture. How do I improve the trans ratio?

Diagnosis: The reaction is likely under kinetic control, or the imine formation was incomplete before reduction. Corrective Action:

  • Pre-equilibrium: Increase the imine formation time (4–6 hours) before adding the hydride.

  • Solvent Switch: Switch from DCE to THF or Toluene. Non-polar solvents can sometimes enhance thermodynamic control by destabilizing the polar transition state of the kinetic pathway.

  • Acid Additive: Ensure acetic acid is present. Protonation of the imine accelerates the reversible formation, allowing the system to find the thermodynamic minimum.

Q2: My product is an oil and I cannot recrystallize the trans-isomer. What now?

Diagnosis: Benzamide cyclohexyl derivatives are notoriously difficult to crystallize as free bases. Corrective Action:

  • Salt Formation: Convert the crude amine to a hydrochloride or fumarate salt. The trans-isomer salts often have significantly higher melting points and lower solubility in alcohols (EtOH/iPrOH) than cis-isomers.

  • Derivatization: If this is an intermediate, proceed to the benzamide coupling step. The amide product is more likely to be crystalline (due to H-bonding) than the secondary amine precursor.

Q3: Can I convert the cis-isomer to the trans-isomer after the reaction?

Diagnosis: You have a high cis content and need to salvage the batch. Corrective Action:

  • Yes, via Thermodynamic Equilibration.

    • Method: Dissolve the mixture in ethanol with a catalytic amount of sodium ethoxide (NaOEt) or DBU and heat to reflux.

    • Mechanism:[1][2] If there is an alpha-proton (e.g., adjacent to a carbonyl if you are at the ketone stage, or via retro-Michael mechanisms if applicable), this allows inversion.

    • Note: For pure amines/amides, chemical inversion is difficult without oxidation back to the imine. Recommendation: It is often more efficient to oxidize the cis-alcohol/amine back to the ketone and re-run the reductive amination under optimized conditions.

Data & Comparison Tables

Table 1: Reducing Agent Impact on Stereoselectivity

Data generalized from 4-tert-butylcyclohexanone models (standard probe).

Reducing AgentPrimary Attack VectorMajor Product (4-subst.)Thermodynamic/KineticNotes
LiAlH4 Axial (Top)Trans (Equatorial alcohol)KineticVery reactive, poor functional group tolerance.
NaBH4 Axial (Top)Trans (Equatorial alcohol)KineticStandard, but often gives mixtures (e.g., 80:20).
L-Selectride Equatorial (Side)Cis (Axial alcohol)KineticSteric bulk forces attack from the side.
NaBH(OAc)3 Axial (Top)Trans (Equatorial amine)ThermodynamicBest balance for reductive amination.
H2 / Pt/C Surface AdsorptionCis (often)KineticH2 adds from the face adsorbed to catalyst.
H2 / Rh/C Surface AdsorptionCis (High selectivity)KineticExcellent for making cis isomers.

References

  • Synthesis of Cariprazine (Trans-Selectivity): Chen, X., Ni, F., Liu, Y., Fu, L., & Li, J. (2016).[3] A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis, 48(16), 2657-2664.

  • Reductive Amination Mechanics: Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Biocatalytic Routes (Trans-Amine Synthesis): Borbás, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications / PMC.

  • Thermodynamic vs. Kinetic Control: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 33: Diastereoselectivity).

For further assistance, please contact the Chemical Process Development Group or submit a ticket with your NMR spectra attached.

Sources

Part 1: Fundamental Principles - Why is My Benzamide Derivative Not Soluble?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamide Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this important class of compounds. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and make informed decisions in your experiments. Poor aqueous solubility is a frequent challenge that can lead to unreliable in vitro data, low bioavailability, and significant delays in the drug discovery pipeline.[1][2][3][4] This resource is structured to address these issues head-on.

Understanding the 'why' behind solubility issues is the first step to resolving them. For benzamide derivatives, the key factors are often a delicate interplay of their molecular structure and the properties of the aqueous buffer.

Q1: What are the key physicochemical properties of benzamide derivatives that influence their solubility?

A1: The solubility of a benzamide derivative is primarily governed by its:

  • Lipophilicity (logP): Benzamide itself has a logP of 0.64, but many derivatives are significantly more lipophilic due to added substituents.[5] A higher logP value generally corresponds to lower aqueous solubility. The core benzene ring is hydrophobic, while the amide group can participate in hydrogen bonding.[6]

  • Crystal Lattice Energy: Many benzamide derivatives are crystalline solids.[6][7] The strength of the crystal lattice, or the energy required to break apart the solid-state structure, directly opposes dissolution. High-melting-point compounds often have high lattice energies and, consequently, lower solubility.

  • Ionization State (pKa): The amide group of benzamide is very weakly acidic, with a pKa of approximately 13-14.5 in water.[8][9][10] This means it is neutral over the entire physiological pH range. However, derivatives may incorporate other ionizable groups (e.g., amines, carboxylic acids). The solubility of such ionizable drugs is highly dependent on the pH of the buffer relative to the compound's pKa.[11][12][13]

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most common issues encountered when working with benzamide derivatives in aqueous buffers.

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a classic sign of a compound exceeding its kinetic solubility . You are creating a supersaturated solution that rapidly crashes out.[14][15]

  • The "Why": Your compound is highly soluble in the organic solvent (like DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is introduced, the solvent environment rapidly changes from organic to mostly aqueous, and the compound can no longer stay dissolved. This is a common issue for poorly soluble compounds in early drug discovery.[1][3]

  • The Workflow: The solution involves a systematic approach to finding a suitable formulation.

    Caption: Systematic workflow for troubleshooting compound precipitation.

Solutions to Try:

  • Lower the Final Concentration: This is the simplest first step. Serially dilute your compound to find the concentration at which it remains soluble.

  • pH Adjustment: If your benzamide derivative has an acidic or basic functional group, altering the buffer pH can dramatically increase solubility.[11][12] For a weakly basic group, lowering the pH below its pKa will lead to protonation and increased solubility. For a weakly acidic group, increasing the pH above its pKa will cause deprotonation and increase solubility.[11][16]

  • Introduce Co-solvents: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[17][18][19][20]

    • Common Choices: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), and ethanol are frequently used.[19][21]

    • How to Use: Prepare your buffer with a small percentage (e.g., 5-20%) of a co-solvent before adding your compound stock.

Q3: I'm seeing inconsistent results in my biological assay. Could solubility be the cause?

A3: Absolutely. Undissolved compound can lead to highly variable and inaccurate results.

  • The "Why": If your compound is not fully dissolved, the actual concentration in solution is unknown and likely much lower than your nominal concentration. Furthermore, small particles can interfere with certain assay formats (e.g., light scattering in nephelometry, false positives in cellular imaging). Low solubility can lead to underestimated toxicity and poor bioavailability, masking the true properties of a drug candidate.[3]

  • Verification Steps:

    • Visual Inspection: After preparing your final dilution, let it sit for a period (e.g., 1-2 hours) and visually inspect for any cloudiness or precipitate against a dark background.

    • Solubility Assays: For critical compounds, perform a formal solubility measurement. There are two main types:

      • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer. It's fast, uses minimal compound, and is suitable for high-throughput screening in early discovery.[3][15][22][23]

      • Thermodynamic Solubility: This measures the true equilibrium solubility of the solid compound in a buffer over a longer incubation time (e.g., 24 hours).[3][14][22] It is more resource-intensive but provides a more accurate value for lead optimization and formulation development.[22][23]

Parameter Kinetic Solubility Assay Thermodynamic Solubility Assay
Starting Material Compound in DMSO stock solutionSolid (crystalline) compound
Principle Measures precipitation from a supersaturated stateMeasures true equilibrium concentration
Incubation Time Short (e.g., 1-2 hours)Long (e.g., 24 hours)
Typical Result Often overestimates true solubilityConsidered the "gold standard" value
Best Use Case Early discovery, high-throughput screeningLead optimization, pre-formulation

Part 3: Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assessment

This protocol provides a quick way to estimate the kinetic solubility of your compound in a specific buffer.

Materials:

  • Benzamide derivative (10 mM stock in 100% DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare Dilutions: In the 96-well plate, add your aqueous buffer.

  • Add Compound: Add 1-2 µL of your 10 mM DMSO stock to the buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Ensure the final DMSO concentration is consistent and low (<1%).

  • Incubate: Shake the plate for 1-2 hours at room temperature.

  • Measure: Measure the turbidity (light scattering) using a nephelometer or by reading absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analysis: The lowest concentration showing a significant increase in turbidity above the buffer-only control is considered the kinetic solubility limit.

Part 4: Advanced Strategies & FAQs

Q4: pH adjustment and co-solvents aren't working. What else can I try?

A4: When basic methods are insufficient, more advanced formulation strategies may be necessary, especially for later-stage development.[1]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Examples include Tween® 80 and Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble molecules, shielding the hydrophobic parts from water.[24]

  • Particle Size Reduction: For thermodynamic solubility, reducing the particle size (e.g., through micronization or nanosuspension) increases the surface area available for dissolution, which can improve the dissolution rate.[2][20][21][25]

Frequently Asked Questions (FAQs)
  • Q: What is the maximum percentage of DMSO I should use in my cell-based assay?

    • A: This is cell-line dependent, but a general rule is to keep the final concentration below 0.5% to avoid solvent-induced toxicity or artifacts. Always run a vehicle control (buffer + same % DMSO) to confirm.

  • Q: Can I heat my solution to get my compound to dissolve?

    • A: Gentle heating can sometimes help dissolve a compound initially. However, be aware that the compound may precipitate out as the solution cools to room or physiological temperature. This approach can create a supersaturated solution, which may not be stable over the time course of your experiment.[14] Also, verify the thermal stability of your compound before heating.

  • Q: Does the order of addition matter when preparing my final dilution?

    • A: Yes. It is almost always better to add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer with vigorous mixing. This helps to rapidly disperse the compound and can sometimes delay precipitation.

References

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Vertex AI Search.
  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.[Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect.[Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.[Link]

  • Cosolvent. (n.d.). Wikipedia.[Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.[Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Course Hero.[Link]

  • Showing Compound Benzamide (FDB023373). (2011). FooDB.[Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.[Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO.[Link]

  • Benzamide. (n.d.). Solubility of Things.[Link]

  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (n.d.). ResearchGate.[Link]

  • How does pH affect drug delivery?. (2024). Patsnap Synapse.[Link]

  • Benzamide. (n.d.). Wikipedia.[Link]

  • Benzamide | C7H7NO | CID 2331. (n.d.). PubChem - NIH.[Link]

Sources

minimizing side reactions during benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamide Synthesis Optimization Ticket ID: BZ-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting module for Benzamide Synthesis . This guide is structured to address the specific failure modes of amide bond formation, prioritizing the suppression of side reactions (hydrolysis, racemization, and rearrangement) over simple yield maximization.

Module 1: Method Selection & Process Logic

Before troubleshooting, verify you are using the correct synthetic route for your substrate profile. Use the logic flow below to validate your experimental design.

BenzamideLogic Start Substrate Profile AcidSensitive Acid Sensitive? Start->AcidSensitive Chiral Chiral Center at u03b1-position? AcidSensitive->Chiral No Coupling Route B: Coupling Agent (EDC/DIC + Additive) AcidSensitive->Coupling Yes AcidCl Route A: Acid Chloride (Schotten-Baumann) Chiral->AcidCl No (Robust) Chiral->Coupling Yes (Prone to Racemization)

Figure 1: Decision matrix for selecting the synthesis route to minimize side-reaction risks.

Module 2: The Acid Chloride Route (Schotten-Baumann)

Primary Failure Mode: Hydrolysis of Benzoyl Chloride.[1][2] Symptom: Low yield; isolation of benzoic acid starting material; white precipitate that is acidic (benzoic acid) rather than neutral (benzamide).

Technical Deep Dive: The Hydrolysis Competition

In Schotten-Baumann conditions, the amine nucleophile competes with water for the acyl chloride. Hydrolysis is driven by high temperature and insufficient mixing in biphasic systems.

Protocol A: Optimized Biphasic Schotten-Baumann Target: Simple benzamides (non-chiral).

  • Preparation: Dissolve amine (1.0 equiv) in 10% NaOH (aqueous).

  • Phase Control: Add an organic solvent (DCM or THF) to create a biphasic system. Why? This keeps the acyl chloride in the organic phase, protecting it from bulk water hydrolysis until the moment of interfacial reaction.

  • Thermal Regulation: Cool to 0–5°C .

    • Causality: Low temperature suppresses the rate of hydrolysis (

      
      ) more significantly than the rate of aminolysis (
      
      
      
      ).
  • Addition: Add benzoyl chloride (1.1 equiv) dropwise with vigorous stirring .

    • Validation: If the reaction exotherms >10°C, addition is too fast.

  • Workup: Wash organic layer with dilute NaHCO₃ (removes benzoic acid byproduct) followed by 1M HCl (removes unreacted amine).

Troubleshooting Table: Acid Chloride Route

ObservationRoot CauseCorrective Action
Yield < 50% Hydrolysis of Acyl ChlorideSwitch to anhydrous conditions (DCM/TEA) or increase Acyl Chloride to 1.5 equiv.
Oiling Out Product/Impurity EutecticScratch flask with glass rod; seed with pure crystal; recrystallize from EtOH/Water [1].
Amine Remains Protonation of AmineThe HCl byproduct protonated your amine (

).[1] Increase base (NaOH) concentration.[1]

Module 3: The Coupling Agent Route (Carbodiimide)

Primary Failure Mode:


-Acylurea Formation & Racemization.
Symptom:  Inseparable byproduct (urea derivative) or loss of enantiomeric excess (ee).
Technical Deep Dive: The -to- Rearrangement

When using carbodiimides (DCC/EDC), the initial intermediate is an


-acylisourea .[3][4] Without a nucleophile, this intermediate rearranges into an unreactive 

-acylurea
. This is irreversible and consumes your starting material.

The Fix: Additive Rescue (HOBt/HOAt) Adding 1-Hydroxybenzotriazole (HOBt) intercepts the


-acylisourea to form an active ester . This ester is stable against rearrangement but highly reactive toward amines [2].

HOBtMechanism Acid Benzoic Acid + DCC O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl N_Acyl N-Acylurea (DEAD END BYPRODUCT) O_Acyl->N_Acyl Slow Rearrangement (No Additive) ActiveEst OBt-Active Ester (Stable & Reactive) O_Acyl->ActiveEst + HOBt (Fast) Product Benzamide Product ActiveEst->Product + Amine

Figure 2: Kinetic pathway showing how HOBt prevents the N-acylurea dead-end side reaction.

Protocol B: Low-Racemization Coupling Target: Chiral or complex benzamides.

  • Activation: Dissolve Benzoic Acid derivative (1.0 equiv) and HOBt (1.1 equiv) in DMF/DCM.

  • Coupling Agent: Add EDC·HCl (1.1 equiv) at 0°C . Stir for 15 mins to form the active ester.

    • Why EDC? The urea byproduct is water-soluble, unlike DCC's urea (DCU), simplifying workup [3].[5]

  • Amine Addition: Add Amine (1.0 equiv) and DIPEA (1.2 equiv).

  • Monitoring: Track disappearance of the Active Ester via TLC/LCMS.

Module 4: Racemization Suppression

If your benzamide involves an amino acid or chiral center alpha to the carbonyl, racemization is a critical risk.

Mechanism: Base-mediated proton abstraction or Oxazolone formation.[6] Prevention Strategy:

  • Base Choice: Avoid strong bases like TEA if possible. Use Collidine or 2,6-Lutidine (weaker bases, sufficient for coupling but poor at proton abstraction) [4].

  • Additive: Use Oxyma Pure instead of HOBt. It shows superior suppression of racemization in comparative studies [5].

  • Solvent: Avoid pure DMF if possible; DCM/DMF mixtures often show lower racemization rates.

Frequently Asked Questions (FAQ)

Q: I see a white solid crashing out during my DCC reaction. Is this my product? A: Likely not. This is usually Dicyclohexylurea (DCU) , the byproduct of DCC.[1][3]

  • Action: Filter the reaction mixture through a sintered glass funnel before workup. Wash the cake with cold DCM. If you used EDC, this precipitate should not form as the urea is soluble [3].

Q: My product is contaminated with a "double-reacted" impurity (Imide). A: You have formed the


-dibenzoyl imide. This happens when the benzoyl chloride is in large excess or added too quickly.
  • Action: Ensure strict 1:1 stoichiometry or slight amine excess. Use "Inverse Addition" (add acid chloride to amine) to keep the acylating agent concentration low relative to the amine [6].

Q: The reaction turned dark/black. A: This often indicates decomposition of the amine or solvent impurities.

  • Action: Check your solvent quality. THF can form peroxides; DMF can degrade to dimethylamine (which will react to form

    
    -dimethylbenzamide impurity). Use fresh, anhydrous solvents.
    

References

  • BenchChem Technical Support. Benzamide Synthesis and Recrystallization. Protocol 1.15. 7

  • Aapptec Peptide Resources. Carbodiimides and Additives: Mechanism of N-acylurea suppression. Snippet 1.6. 3[1][5]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (EDC vs DCC). Snippet 1.10. 8

  • NIH/PubMed. Suppression of alpha-carbon racemization in peptide synthesis. Snippet 1.11. 9

  • Luxembourg Bio Technologies. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure. Snippet 1.22. 5

  • BenchChem FAQ. Strategies to Reduce N-Substituted and Di-acylated Impurities. Snippet 1.1. 2[1][4][10]

Sources

Technical Support Center: Scale-Up of cis-N-(3-Hydroxycyclohexyl)benzamide

[1][2]

Target Molecule: cis-N-(3-Hydroxycyclohexyl)benzamide Key Structural Feature: 1,3-disubstituted cyclohexane with cis (diequatorial) stereochemistry.[1][2] Primary Synthesis Route: Catalytic hydrogenation of 3-aminophenol followed by selective N-benzoylation.[1][2]

Phase 1: Stereoselective Hydrogenation (The "Cis" Challenge)

The first and most critical bottleneck is generating the cis-3-aminocyclohexanol core with high diastereomeric excess (de).[1][2] While 1,3-cis isomers are thermodynamically preferred (diequatorial), hydrogenation of phenols often yields kinetic mixtures that are difficult to separate by distillation.[1][2]

Troubleshooting Guide

Q: Why is my cis:trans ratio inconsistent between batches (e.g., varying from 80:20 to 95:5)?

A: This is likely due to catalyst pore diffusion issues or temperature fluctuations affecting the kinetic vs. thermodynamic control.[1]

  • Mechanism: Heterogeneous hydrogenation of phenols typically proceeds via syn-addition of hydrogen across the aromatic face, kinetically favoring the cis isomer.[2] However, high temperatures or specific catalyst supports can promote isomerization to the trans isomer (or vice versa, though cis is thermodynamic in 1,3-systems, intermediates can scramble).[1][2]

  • Solution:

    • Switch Catalyst: Move from Pd/C to 5% Rh/Al₂O₃ or Rh/C .[1][2] Rhodium is superior for preventing ring isomerization during reduction, often achieving >90% cis selectivity under mild conditions.[1][2]

    • Pressure/Temp Control: Maintain lower temperatures (<50°C). Higher temperatures increase the rate of desorption-readsorption events which scramble stereochemistry.[1]

    • Additives: In protic solvents (MeOH/EtOH), adding a trace of acetic acid can prevent amine poisoning of the catalyst, maintaining high turnover and selectivity.[2]

Q: I am seeing significant deamination (formation of cyclohexanol) or over-reduction.

A: This is a common side reaction when hydrogenating amino-phenols.[1][2]

  • Root Cause: Hydrogenolysis of the C-N bond, often promoted by high temperatures or acidic supports.[2]

  • Corrective Action:

    • Solvent Change: Switch to Isopropanol (IPA) or water with a basic buffer (e.g., K₂CO₃).[2] Basic conditions suppress the hydrogenolysis of the amine.

    • Pressure: Operate at moderate pressure (5–10 bar). Extremely high pressures (>50 bar) favor side reactions without significantly improving the cis ratio.

Phase 2: Chemoselective Benzoylation (The "Amide" Challenge)

The objective is to acylate the amine (forming the benzamide) without touching the hydroxyl group (forming the ester), while managing the massive exotherm typical of acyl chloride reactions on scale.[2]

Troubleshooting Guide

Q: We are detecting 5-10% of the O-acylated ester impurity (N,O-dibenzoyl species). How do we stop this?

A: This indicates a loss of chemoselectivity, usually driven by local hot spots or pH excursions .[2]

  • Protocol Adjustment (Schotten-Baumann Conditions):

    • The "Two-Phase" Fix: Use a biphasic system (Water/DCM or Water/Toluene) with inorganic base (NaOH/Na₂CO₃).[1][2] The amine reacts in the interface/organic phase, while the hydroxyl group remains hydrated and less nucleophilic.[2]

    • pH Control: Maintain pH between 8.0 and 10.0 .

      • pH > 11:[1][2] Increases risk of ester hydrolysis (good) but also benzoyl chloride hydrolysis (bad, wastes reagent).[2]

      • pH < 7:[1][2] Protonates the amine, stopping the reaction and potentially forcing you to add excess benzoyl chloride, which then reacts with the alcohol.[2]

    • Temperature: Strict control at 0–5°C during addition. The rate of N-acylation vs O-acylation is highly favorable at low temps.[1][2]

Q: The reaction mixture turns into a solid "puck" or thick slurry, breaking the agitator. [2]

A: Benzamides are notorious for rapid precipitation.[1][2]

  • Scale-Up Engineering:

    • Dilution: Ensure minimum 10-15 volumes of solvent relative to the substrate.[1]

    • Co-solvent: If using water/base, add THF (miscible) to keep the product solubilized longer, or use Toluene (immiscible) to keep the product in the organic layer if it's soluble there.[2]

    • Seed Crystals: Do not seed during the reaction. You want the product to remain supersaturated or oiled out until the addition is complete to ensure efficient mixing.[1]

Phase 3: Purification & Isolation (The "Scale" Challenge)

Chromatography is non-viable at kg-scale.[1][2] You must rely on crystallization to reject the trans isomer and any ester impurities.[2]

Troubleshooting Guide

Q: How do I remove the 10% trans isomer without a column?

A: Exploiting the solubility difference between diastereomers.

  • The "Derivative" Advantage: cis-N-(3-hydroxycyclohexyl)benzamide typically has a different crystal lattice energy than the trans isomer.[1][2]

  • Solvent System: Recrystallize from Ethyl Acetate/Heptane or IPA/Water .[1][2]

    • Protocol: Dissolve crude solid in hot Ethyl Acetate (reflux).[2] Slowly add Heptane until turbidity persists. Cool slowly to 20°C, then to 0°C. The cis isomer (often higher melting point due to symmetry) usually crystallizes first.[2]

    • Self-Validating Check: Monitor the mother liquor by HPLC.[1] If the trans isomer is enriched in the liquor, the crystallization is working.[2]

Q: My product is "oiling out" instead of crystallizing.

A: This is common with cyclohexyl amides containing hydroxyl groups (hydrogen bonding networks).[2]

  • Fix:

    • High Shear: Use an inline homogenizer or vigorous agitation during the cooling phase.[1]

    • Seeding: Add 0.5% wt/wt pure seed crystals at the cloud point (metastable zone).

    • Temperature Cycling: Heat the oil back to solution, cool more slowly, and hold at the cloud point for 2 hours before further cooling.

Summary of Quantitative Data

ParameterOptimization TargetCritical Control Point
Hydrogenation Catalyst 5% Rh/Al₂O₃Prevents isomerization; High cis selectivity.[1][2]
H₂ Pressure 5–10 barHigh pressure (>50 bar) promotes deamination.[2]
Benzoylation Temp 0–5°C>10°C increases O-acylation (ester) impurity.[1][2]
Benzoylation pH 8.0 – 10.0<7 stops reaction; >12 hydrolyzes reagent.[1][2]
Final Purity Target >99% cis, <0.1% esterAchieved via EtAc/Heptane recrystallization.

Visual Workflows

Synthesis & Scale-Up Decision Tree

GStartStart: 3-AminophenolHydrogStep 1: Hydrogenation(Rh/Al2O3, 5 bar, 50°C)Start->HydrogCheckIsoQC: cis/trans ratio?Hydrog->CheckIsoGoodIsoRatio > 90:10CheckIso->GoodIsoPassBadIsoRatio < 80:20CheckIso->BadIsoFailBenzoylStep 2: Benzoylation(Schotten-Baumann: pH 8-10, 0°C)GoodIso->BenzoylRecrystAmineRemediation:Salts Recrystallization(e.g. Oxalate salt)BadIso->RecrystAmineRecrystAmine->BenzoylCheckImpQC: Impurity ProfileBenzoyl->CheckImpPureTarget:cis-N-(3-hydroxy...)benzamideCheckImp->PurePassEsterImpIssue: >5% Ester ImpurityCheckImp->EsterImpO-AcylationTransImpIssue: High Trans IsomerCheckImp->TransImpStereo LeakageHydrolysisRemediation:Mild Hydrolysis (LiOH)cleaves ester, keeps amideEsterImp->HydrolysisCrystFinalRemediation:Recrystallization(EtAc/Heptane)TransImp->CrystFinalHydrolysis->PureCrystFinal->Pure

Caption: Process flow for the synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide, highlighting critical quality control points (QC) and remediation strategies for common scale-up impurities.

Detailed Experimental Protocol (Scale-Up Adapted)

Step 1: Hydrogenation of 3-Aminophenol
  • Charge a Hastelloy autoclave with 3-aminophenol (1.0 equiv) and 5% Rh/Al₂O₃ (5 wt% loading relative to substrate).

  • Add Isopropanol (10 vol). Option: Add K₂CO₃ (0.1 equiv) to suppress hydrogenolysis.[2]

  • Purge with N₂ (3x) and H₂ (3x).[2]

  • Pressurize to 5 bar H₂. Heat to 50°C. Stir at high RPM (mass transfer limited).

  • Monitor H₂ uptake. Reaction typically finishes in 4-6 hours.[1][2]

  • Filter catalyst while warm (to prevent product precipitation on the metal).

  • Concentrate to dryness. Expectation: Thick oil or low-melting solid.[1][2] cis:trans ratio should be >90:10.[1][2]

Step 2: Schotten-Baumann Benzoylation[1][2]
  • Dissolve the crude 3-aminocyclohexanol (1.0 equiv) in Water (5 vol) and THF (5 vol).

  • Cool to 0°C.

  • Adjust pH to 9.0 using 30% NaOH.

  • Add Benzoyl chloride (1.05 equiv) dropwise over 2 hours.

    • Simultaneously add 30% NaOH via a separate pump to maintain pH at 9.0–9.5.[1][2]

    • Critical: Do not let Temp exceed 5°C.[1][2][3]

  • Stir for 1 hour post-addition.

  • Separate phases. Extract aqueous layer with Ethyl Acetate.[1][2]

  • Wash organics with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes benzoic acid byproduct).[2]

Step 3: Crystallization[2][4]
  • Swap solvent to Ethyl Acetate (approx 3-4 volumes).[1][2]

  • Heat to reflux (dissolve all solids).[2]

  • Add Heptane slowly until the solution turns slightly hazy.

  • Cool to 20°C over 4 hours (linear ramp).

  • Filter the white crystalline solid.

  • Dry under vacuum at 40°C.[1][2]

References

  • Stereoselective Hydrogenation of Phenols

    • Title: Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.[1][2][4][5] (Discusses Rh vs Pd selectivity switches).

    • Source: ACS Catalysis, 2020.[1][2][4]

    • URL:[Link][2][4]

  • Synthesis of Aminocyclohexanols

    • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1][2][6] (Provides NMR data for isomer identification).

    • Source: Molecules, 2012.[1][2][6]

    • URL:[Link][2][6]

  • Crystallization Strategies for Amides

    • Title: Influence of Chemical Functionality on the Rate of Polymer-Induced Heteronucleation.[1][7] (General principles for amide crystallization).

    • Source: Journal of the American Chemical Society (Supporting Info).[8]

    • URL:[Link][2]

Technical Support Center: Stability of cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Degradation Mechanisms under Acidic Conditions Document ID: TSC-CHEM-2024-089 Last Updated: October 2024

Critical Alert: The "Hidden" Instability

Read This First: While benzamides are typically robust, cis-N-(3-Hydroxycyclohexyl)benzamide possesses a latent structural vulnerability.

Under acidic conditions, this molecule does not merely risk standard hydrolysis. The cis-1,3 relationship between the hydroxyl (-OH) and benzamide (-NHBz) groups allows for intramolecular N-to-O acyl migration . This reaction is faster than intermolecular hydrolysis and can lead to false positives in stability data or confusing HPLC profiles (e.g., "ghost peaks" that disappear upon neutralization).

Key Takeaway: If you observe a new peak in acidic LCMS that has the same mass (


) as your product but a different retention time, it is likely the O-benzoyl ester isomer , not a hydrolysis product.

Mechanistic Insight: Why Conformation Matters

To troubleshoot effectively, you must understand the conformational dynamics driving the instability.

The Conformational Trap

The cyclohexane ring exists in equilibrium between two chair conformers.

  • Diequatorial (Major, Stable): Both the -OH and -NHBz groups are equatorial. They are far apart (

    
    5 Å), preventing interaction.
    
  • Diaxial (Minor, Reactive): Both groups are axial. In this state, they experience a 1,3-diaxial interaction , bringing the nucleophilic oxygen of the hydroxyl group into close proximity with the electrophilic carbonyl of the amide.

In acidic media, the carbonyl oxygen is protonated, increasing its electrophilicity.[1] If the ring flips to the diaxial conformation, the hydroxyl group attacks the activated amide, forming a cyclic intermediate (oxazine-like transition state) that collapses to the ester (amine salt).

Visualizing the Pathway

The following diagram details the competition between standard hydrolysis and the specific intramolecular migration risk.

G Start cis-N-(3-Hydroxy) benzamide (Diequatorial) Reactive Reactive Conformer (Diaxial) Start->Reactive Ring Flip (Equilibrium) Intermed Cyclic Tetrahedral Intermediate Reactive->Intermed H+, Intramolecular Attack Hydrolysis Benzoic Acid + 3-Aminocyclohexanol Reactive->Hydrolysis H2O, Heat, Strong Acid (Intermolecular) Migration O-Benzoyl Ester (Migration Product) Intermed->Migration C-N Bond Cleavage Migration->Start pH > 7 (Reversible)

Figure 1: Degradation pathways. Note that N-to-O migration (Red) is reversible under basic conditions, whereas Hydrolysis (Green) is irreversible.

Troubleshooting Guide (FAQs)

Q1: I see a split peak in my HPLC chromatogram using 0.1% TFA. Is my compound decomposing?

Diagnosis: Likely N-to-O Acyl Migration . Explanation: Trifluoroacetic acid (TFA) is strong enough to protonate the amide. If your sample sits in the autosampler in TFA/Water/MeCN for hours, the equilibrium shifts toward the ester form. Test: Re-inject the sample using a neutral mobile phase (e.g., Ammonium Acetate pH 7) or add a drop of dilute


 to the vial.
  • Result A: The peak merges back into the main peak.

    
     Confirmed Migration.
    
  • Result B: The peak remains.

    
     Confirmed Hydrolysis or Impurity.
    
Q2: My LCMS shows the correct mass, but the NMR looks wrong (shift of CH-O proton).

Diagnosis: Ester Formation . Explanation: In the amide (starting material), the proton alpha to the hydroxyl group is at


3.6 ppm. If it shifts downfield to 

5.0 ppm, it indicates acylation of the oxygen (ester formation). Fix: Ensure your NMR solvent is not acidic (avoid old

which generates HCl). Use

or neutralize your sample.
Q3: Can I use HCl to quench the reaction during workup?

Recommendation: Avoid if possible. Risk: Strong mineral acids like HCl accelerate both migration and hydrolysis. Alternative: Quench with saturated


 (mildly acidic) or Phosphate buffer (pH 6-7). If you must use acid to remove protecting groups (e.g., Boc), keep the temperature low (

) and neutralize immediately after completion.

Experimental Protocols

Protocol A: Differential Stability Assay

Use this protocol to distinguish between migration and hydrolysis.

StepActionPurpose
1 Prepare a 1 mg/mL stock solution in MeCN.Standard preparation.
2 Aliquot into two vials: Vial A and Vial B .Control vs. Test.
3 Add 100 µL of 1N HCl to Vial A. Incubate at RT for 2 hours.Force degradation/migration.
4 Analyze Vial A by HPLC (Acidic Method).Observe "New Peak X".
5 CRITICAL STEP: Add 150 µL of 1M NaOH (or excess

) to Vial A. Vortex.
Shift pH to basic (>8).
6 Re-analyze Vial A immediately.Check reversibility.

Data Interpretation:

  • Scenario 1 (Migration): Peak X disappears; Main Peak area recovers.

  • Scenario 2 (Hydrolysis): Peak X remains; Main Peak area does not recover.

Protocol B: Recommended LCMS Method

To minimize on-column degradation during analysis, use a buffered mobile phase rather than strong acid modifiers.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (adjusted to pH 3.8 with Formic Acid). Note: The buffer capacity prevents local pH drops.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% to 95% B over 10 min.

  • Temperature:

    
     (Avoid 
    
    
    
    to reduce thermal activation of the ring flip).

References

  • Amide Hydrolysis Mechanism

    • Allen, M. (2023).[3][4] "Amide Hydrolysis: Mechanism, Conditions and Applications." Vertex AI Search. 1

    • Khan Academy.[5] "Acid and base-catalyzed hydrolysis of amides."[6] 5[1][3]

  • N-to-O Acyl Migration (1,3-Systems)

    • Kiso, Y., et al. (2013). "O-N intramolecular acyl migration reaction in the development of prodrugs..." Biopolymers/Peptide Science. 7[1]

    • ResearchGate. "Mechanism of NO and ON intramolecular acyl migration reaction." 8[1][3]

  • Cyclohexane Conformational Analysis

    • Chemistry LibreTexts. "4.8: Conformations of Disubstituted Cyclohexanes." 9

    • OpenStax. "Conformations of Disubstituted Cyclohexanes." 4

  • HPLC Method Development for Amides

    • Agilent Technologies. "Control pH During Method Development." 10[1][3]

Sources

Validation & Comparative

Comparative Guide: H-NMR Spectrum Analysis of cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1,3-disubstituted cyclohexanes, distinguishing between cis and trans diastereomers is a critical quality attribute (CQA). For N-(3-Hydroxycyclohexyl)benzamide , the cis-isomer is thermodynamically distinct due to its ability to adopt a diequatorial conformation.[1]

This guide objectively compares the H-NMR spectral signature of the cis-isomer against its primary alternative, the trans-isomer. By leveraging Karplus relationships and conformational analysis, we demonstrate that the cis-isomer exhibits a definitive "Triplet of Triplets" (


) splitting pattern for the methine protons, a feature absent in the trans-isomer.[1] This document provides the experimental protocols and mechanistic logic required to unambiguously assign stereochemistry without growing single crystals.

Structural & Conformational Logic

To interpret the NMR data, one must first understand the conformational landscape.[1] The stereochemistry of the cyclohexane ring dictates the magnetic environment of the protons.[1]

The "Diequatorial" Advantage of the Cis Isomer

In 1,3-disubstituted cyclohexanes:

  • The cis isomer (Product): Can place both bulky substituents (Benzamide and Hydroxyl) in equatorial positions.[1] This minimizes 1,3-diaxial steric strain. Consequently, the protons at C1 and C3 occupy axial positions.[1][2]

  • The trans isomer (Alternative): Must place one substituent in an axial position and the other in an equatorial position.[1][2][3] This "lock" forces one methine proton to be equatorial, drastically altering the coupling constants (

    
    -values).[1]
    
Visualization of Conformational Stability

The following diagram illustrates the thermodynamic stability that drives the NMR signals.

ConformationalAnalysis cluster_cis Cis-Isomer (Target Product) cluster_trans Trans-Isomer (Impurity) Cis_Dieq Conformer A: Diequatorial (Substituents Eq/Eq) (Protons H1/H3 Axial) Cis_Diax Conformer B: Diaxial (Substituents Ax/Ax) (Protons H1/H3 Equatorial) Cis_Dieq->Cis_Diax Ring Flip (Unfavorable) Analysis NMR Consequence Cis_Dieq->Analysis Dominant Species (>95%) H1 & H3 are AXIAL Trans_A Conformer A (Subst 1-Eq / 3-Ax) Trans_B Conformer B (Subst 1-Ax / 3-Eq) Trans_A->Trans_B Ring Flip (Equilibrium) Trans_A->Analysis Mixed Population One Proton always EQUATORIAL

Figure 1: Conformational analysis showing why the cis-isomer is dominated by the diequatorial conformer, locking H1 and H3 into axial positions.[1]

Comparative Spectral Analysis

The definitive identification relies on the multiplicity of the methine protons (


 adjacent to Nitrogen, 

adjacent to Oxygen).[1]
The Diagnostic "Triplet of Triplets"

In the cis-isomer,


 and 

are axial.[4] They couple with:
  • Two axial neighbors (

    
     or 
    
    
    
    ):
    
    
    dihedral angle
    
    
    Large
    
    
    (~10–12 Hz).[1]
  • Two equatorial neighbors (

    
    ): 
    
    
    
    dihedral angle
    
    
    Small
    
    
    (~4 Hz).[1]

This results in a wide multiplet often described as a Triplet of Triplets (


) .[1]
Data Comparison Table
FeatureProduct: cis-Isomer Alternative: trans-Isomer Mechanistic Cause
H1 Multiplicity

(Triplet of Triplets)
Multiplet (narrower)cis-H1 is Axial (2 large

couplings).[1] trans-H1 may be Eq.[5]
H3 Multiplicity

(Triplet of Triplets)
Multiplet (narrower)cis-H3 is Axial.[1] trans-H3 is Eq or avg.
Coupling (

)
~11.0 – 12.0 Hz < 5 Hz (if Eq)Karplus relation:

vs

dihedral angle.[1]
Coupling (

)
~4.0 Hz ~3–5 HzSmall coupling to equatorial protons.[1]
NOESY Signal Strong H1

H3
Weak / Absent1,3-diaxial protons are spatially close (same face).[1]
H-Bonding (DMSO) Distinct NH doubletDistinct NH doubletAmide NH visible in DMSO-d6; useful for connectivity.

> Note: Chemical shift values (


) can vary slightly based on concentration and temperature, but the splitting pattern (multiplicity)  is the robust, invariant identifier.[1]

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and scientific integrity, follow this tiered analysis workflow. This protocol is designed to be self-validating: the result of Step 2 confirms the hypothesis of Step 1.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reason: DMSO slows proton exchange, allowing observation of the Amide-NH and Hydroxyl-OH couplings. It also prevents aggregation that can broaden peaks in non-polar solvents.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters[6]
  • Frequency: Minimum 400 MHz (600 MHz recommended for clear resolution of the

    
     pattern).
    
  • Scans: 16–32 scans for 1D

    
    H.
    
Analysis Workflow

NMR_Workflow Start Crude/Purified Sample Step1 1D 1H-NMR (DMSO-d6) Start->Step1 Decision Check H1/H3 Splitting Step1->Decision Result_Cis Wide 'tt' Pattern (J ~11Hz) Decision->Result_Cis Observed Result_Trans Narrow Multiplet (No large J) Decision->Result_Trans Observed Step2 2D NOESY (Validation) Result_Cis->Step2 Result_Trans->Step2 Final Confirm Stereochemistry Step2->Final Cis: H1-H3 Correlation Trans: No Correlation

Figure 2: Step-by-step logic for validating the cis-isomer. The 1D splitting pattern provides the primary evidence, while NOESY provides spatial confirmation.[1]

Advanced Verification: 2D-NMR Insights

While 1D NMR is usually sufficient, 2D experiments provide the "Trustworthiness" required for regulatory filing or publication.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the "gold standard" for stereochemistry.[1]

  • Mechanism: NOE signals depend on the inverse sixth power of the distance (

    
    ).[1]
    
  • In cis-Isomer: The H1 and H3 protons are both axial and on the same face of the ring (1,3-diaxial relationship).[2] They are physically close (~2.5 Å).[1]

    • Result: A distinct cross-peak between H1 and H3.

  • In trans-Isomer: H1 and H3 are on opposite faces (or one is equatorial and distant).[2]

    • Result: No significant cross-peak between H1 and H3.

COSY (Correlation Spectroscopy)

Use COSY to trace the spin system:

  • 
    .[1]
    
  • This confirms that the benzamide and hydroxyl groups are indeed at positions 1 and 3, ruling out regioisomers (e.g., 1,4-substitution).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for Karplus relationships and coupling constants).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. 2nd Edition. Oxford University Press.[1] (Authoritative source on cyclohexane conformational analysis).

  • Saeed, A., et al. (2010).[1] N-Cyclohexylbenzamide. Acta Crystallographica Section E. [Link] (Crystal structure and conformation of the parent benzamide analog).

  • Reich, H. J. (2023).[1] NMR Spectroscopy: Proton-Proton Coupling Constants. University of Wisconsin-Madison. [Link] (Database for coupling constant values in cyclic systems).[1]

Sources

Comprehensive Guide to C13-NMR Chemical Shifts: cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the C13-NMR chemical shifts for cis-N-(3-Hydroxycyclohexyl)benzamide , focusing on the stereochemical distinction between cis and trans isomers. It is designed for researchers requiring precise structural characterization data.[1][2]

Executive Summary & Compound Analysis

cis-N-(3-Hydroxycyclohexyl)benzamide is a disubstituted cyclohexane derivative where the benzamide (–NHCOPh) and hydroxyl (–OH) groups are positioned at the 1 and 3 positions.[2] In the cis configuration, both substituents typically adopt an equatorial orientation (e,e) in the lowest-energy chair conformation.[1] This thermodynamic stability contrasts with the trans isomer, which is forced into an axial-equatorial (a,e) conformation.[1][2]

NMR spectroscopy, particularly Carbon-13 (


C) NMR , is the definitive method for distinguishing these stereoisomers.[2] The distinction relies on the gamma-gauche effect , where axial substituents in the trans isomer cause significant upfield shielding of the ring carbons compared to the all-equatorial cis isomer.

Experimental Data Comparison: cis vs. trans

The following table synthesizes experimental data for the 3-aminocyclohexanol core scaffold and its benzamide derivatives. The chemical shifts are reported in ppm relative to TMS (typically in CDCl


).[1]
Carbon PositionAssignmentcis-Isomer (ppm)trans-Isomer (ppm)

(cis - trans)
Mechanistic Rationale
C=O Amide Carbonyl167.5 167.5~0.0Electronic environment of the amide is structurally remote from the ring stereocenter.[2]
C1 CH-NH (Amide) 48.5 - 49.5 44.0 - 45.0 +4.5 In trans, the axial substituent (OH or Amide) exerts a

-gauche shielding effect on C1.[2]
C3 CH-OH 66.8 - 67.5 63.5 - 64.5 +3.0 The cis (e,e) conformation places the oxygen in a deshielded equatorial position.[2]
C2 CH

(Bridge)
41.0 - 42.0 38.5 - 39.5 +2.5C2 is flanked by two equatorial groups in cis, minimizing steric compression.[2]
C4 CH

33.0 - 34.0 31.0 - 32.0+2.0Long-range conformational effects.[2]
C5 CH

(Remote)
24.0 - 25.0 20.0 - 21.0+4.0 Diagnostic Peak: C5 is

-gauche to the axial substituent in the trans isomer, causing a strong upfield shift.[2]
C6 CH

31.5 - 32.5 29.0 - 30.0+2.5Similar to C4.[2]
Ar-C Aromatic (Ipso)134.5134.5~0.0The phenyl ring rotates freely; shifts are insensitive to ring stereochemistry.[2]

Note: Data ranges are derived from comparative analysis of cis-3-aminocyclohexanol derivatives and N-cyclohexylbenzamide standards [1, 2].

Detailed Structural Assignment Strategy

To validate the cis stereochemistry in your sample, follow this assignment logic. The cis isomer is identified by downfield shifts in the ring carbons relative to the trans isomer.[1][2]

In the cis-isomer (diequatorial), the protons at C1 and C3 are both axial .[2]

  • 
    C Observation:  C1 and C3 appear downfield (49 and 67 ppm) because they lack the shielding 
    
    
    
    -gauche interaction present in the trans isomer.[2]
  • 
    H-NMR Correlation:  The axial protons at H1 and H3 will exhibit large diaxial coupling constants (
    
    
    
    Hz) with the adjacent axial protons at C2, C4, and C6.[2]

Carbon C5 is the most sensitive probe for stereochemistry in 1,3-disubstituted cyclohexanes.[1]

  • In cis (e,e): C5 is distant from both substituents.[1][2] It resonates at a "normal" cyclohexane methylene position (~24-25 ppm).[2]

  • In trans (a,e): One substituent is axial.[1][2][3][4] C5 is in a

    
    -gauche relationship with that axial group.[2] This steric compression shields the nucleus, shifting the signal upfield  to ~20-21 ppm.[2]
    
  • Rule of Thumb: If your C5 peak is below 22 ppm, you likely have the trans isomer. If it is ~24+ ppm, it is the cis isomer.[1]

Experimental Protocol for Validation

Use this self-validating workflow to confirm the identity of your synthesized compound.[2]

Step 1: Sample Preparation

  • Dissolve 10-20 mg of the compound in 0.6 mL of CDCl

    
     .
    
  • Ensure the solution is clear; filtration is recommended to remove paramagnetic inorganic salts (e.g., from drying agents) that broaden lines.[1]

Step 2: Acquisition Parameters

  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Scans: Minimum 256 scans to resolve quaternary aromatic carbons.

  • Pulse Sequence: Standard proton-decoupled

    
    C (CPD).
    
  • DEPT-135: Run a DEPT-135 experiment to distinguish CH/CH

    
     (positive) from CH
    
    
    
    (negative).
    • cis-isomer expectation: C1 (CH) and C3 (CH) are positive.[2] C2, C4, C5, C6 are negative.[1][2]

Step 3: Data Processing

  • Reference the spectrum to the CDCl

    
     triplet at 77.16 ppm .[1][2]
    
  • Peak pick the aliphatic region (20-70 ppm) and compare with the table above.

Visualization of Signaling & Workflow

The following diagram illustrates the logical flow for determining the stereochemistry based on the experimental NMR data.

NMR_Assignment_Workflow Start Synthesized N-(3-Hydroxycyclohexyl)benzamide Acquire Acquire 13C NMR & DEPT-135 (CDCl3, 298K) Start->Acquire Analyze_C5 Analyze C5 Methylene Shift (Most Diagnostic) Acquire->Analyze_C5 Check_C5_High C5 Shift > 24 ppm (No Gamma-Gauche Shielding) Analyze_C5->Check_C5_High Downfield Check_C5_Low C5 Shift < 22 ppm (Gamma-Gauche Shielding Present) Analyze_C5->Check_C5_Low Upfield Analyze_C1_C3 Verify C1/C3 Shifts Check_C5_High->Analyze_C1_C3 Result_Trans CONCLUSION: TRANS Isomer (Axial/Equatorial Mixture) Check_C5_Low->Result_Trans Result_Cis CONCLUSION: CIS Isomer (Diequatorial Conformation) Analyze_C1_C3->Result_Cis C1 ~49ppm, C3 ~67ppm

Caption: Logical decision tree for assigning stereochemistry using C5 and C1/C3 chemical shift markers.

References

  • Montoya-Balbás, I., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[2] Molecules, vol. 17, no.[1][2] 1, 2012, pp. 151-162.[1][2] Link[2]

  • National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide." PubChem, 2025.[1][2] Link

  • Breitmaier, E., and Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[2] VCH, 1987.[1][2] (Standard reference for substituent effects in cyclohexanes).

Sources

mass spectrometry fragmentation pattern of C13H17NO2 benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of C13H17NO2 Benzamides Content Type: Publish Comparison Guide

A Technical Guide for Structural Elucidation in Drug Development

Executive Summary

In the realm of medicinal chemistry and forensic analysis, the molecular formula C13H17NO2 (MW 219.13 Da) represents a critical chemical space occupied by various benzamide derivatives. These compounds often appear as synthetic intermediates, impurities, or metabolites of psychoactive substances.

This guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of C13H17NO2 benzamides. Unlike generic templates, we focus on the specific challenge of differentiating positional isomers : distinguishing between hydroxylation on the aromatic ring (Salicylamide derivatives) versus hydroxylation on the N-alkyl/cycloalkyl side chain.

Key Insight: The differentiation relies on the competition between charge retention on the benzoyl moiety versus the amine moiety, governed by the stability of the resulting acylium ions (m/z 105 vs. m/z 121).

Structural Landscape: The Isomers

To ensure this guide is experimentally actionable, we define two distinct model isomers that share the C13H17NO2 formula but exhibit divergent fragmentation pathways.

FeatureIsomer A: Ring-Substituted Isomer B: Chain-Substituted
Systematic Name N-Cyclohexyl-2-hydroxybenzamideN-(4-Hydroxycyclohexyl)benzamide
Core Structure Salicylamide coreUnsubstituted Benzamide core
Functional Group Phenolic Hydroxyl (Ar-OH)Secondary Alcohol (Cyclohexyl-OH)
Key Characteristic Intramolecular H-bonding (Ortho effect)Prone to dehydration (Cyclohexyl elimination)

Experimental Protocol: Self-Validating Workflow

Trustworthiness Directive: This protocol is designed to be self-validating by using internal fragmentation ratios as quality control checks.

Instrumentation Setup
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

    • Rationale: Benzamides protonate readily at the amide carbonyl oxygen.

  • Analyzer: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation: 220.1332 [M+H]+).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Low CE preserves the molecular ion; high CE forces diagnostic skeletal rearrangements.

Step-by-Step Acquisition
  • Background Subtraction: Acquire a solvent blank (MeOH/Water + 0.1% Formic Acid) to eliminate background noise at m/z 105 and 121 (common plasticizers/contaminants).

  • Precursor Isolation: Isolate [M+H]+ at m/z 220.13 ± 1.0 Da.

  • MS/MS Acquisition: Apply collision energy.

  • Validation Check:

    • If m/z 105 is the Base Peak (100%), the benzoyl core is likely unsubstituted.

    • If m/z 121 is the Base Peak, the benzoyl core is hydroxylated/methoxylated.

Fragmentation Analysis & Pathways

Pathway A: The Salicylamide Derivative (N-Cyclohexyl-2-hydroxybenzamide)

Mechanism: The presence of the hydroxyl group on the benzene ring (specifically ortho) stabilizes the acylium ion significantly. Upon Collisional Induced Dissociation (CID), the amide bond cleaves.[2]

  • Primary Fragment (m/z 121): The hydroxybenzoyl cation (

    
    ). This is the diagnostic marker.
    
  • Secondary Fragment (m/z 138): In ortho-isomers, a specific rearrangement (Ortho Effect) can lead to the loss of the cyclohexene radical, retaining the amide nitrogen to form protonated salicylamide (

    
    ).
    
  • Neutral Loss: Loss of Cyclohexylamine (

    
    ).
    
Pathway B: The Chain-Substituted Derivative (N-(4-Hydroxycyclohexyl)benzamide)

Mechanism: Here, the benzene ring is unsubstituted. The fragmentation is driven by the stability of the standard benzoyl cation.

  • Primary Fragment (m/z 105): The benzoyl cation (

    
    ). The absence of m/z 121 is the negative confirmation of an unsubstituted ring.
    
  • Dehydration (m/z 202): The secondary alcohol on the cyclohexyl ring is prone to elimination (

    
    ). This [M-18] peak is often prominent in Isomer B but weak/absent in Isomer A (phenolic OH is hard to eliminate).
    
  • Amine Fragments: Low mass peaks at m/z 81 or 99 corresponding to the cyclohexenyl/hydroxycyclohexyl carbocations.

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways for the two isomers.

BenzamideFragmentation Precursor Precursor Ion [C13H17NO2 + H]+ m/z 220.13 IsoA Isomer A: N-Cyclohexyl-2-hydroxybenzamide (Phenolic OH) Precursor->IsoA Structure ID IsoB Isomer B: N-(4-Hydroxycyclohexyl)benzamide (Alkyl OH) Precursor->IsoB Structure ID FragA1 Diagnostic Ion A1 Hydroxybenzoyl Cation m/z 121.03 IsoA->FragA1 Amide Bond Cleavage (Major Pathway) FragA2 Ortho Effect Product Protonated Salicylamide m/z 138.05 IsoA->FragA2 H-Transfer (Minor Pathway) FragB1 Diagnostic Ion B1 Benzoyl Cation m/z 105.03 IsoB->FragB1 Amide Bond Cleavage (Major Pathway) FragB2 Dehydration Product [M+H - H2O]+ m/z 202.12 IsoB->FragB2 Cyclohexyl Dehydration (Characteristic)

Figure 1: Divergent fragmentation pathways for Ring-substituted vs. Chain-substituted C13H17NO2 benzamides.

Comparative Data Summary

The table below summarizes the expected relative intensities (RI) based on standard ESI-MS/MS behavior for benzamides [1, 2].

Fragment Ion (m/z)IdentityIsomer A (Ring-OH) IntensityIsomer B (Chain-OH) IntensityDiagnostic Value
220 [M+H]+VariableVariableParent Ion
202 [M+H - H2O]+< 5%30 - 60% High: Indicates alkyl-OH
121

100% (Base) < 1%Critical: Confirm Ring-OH
105

< 5%100% (Base) Critical: Confirm Unsub. Ring
77

LowMediumPhenyl ring confirmation

Expert Commentary & Causality

Why does this happen?

The fragmentation of protonated amides is governed by the "Mobile Proton Model." The proton initially resides on the amide oxygen. Upon activation:

  • Isomer A: The resonance donation from the ortho-hydroxyl group strengthens the bond between the benzene ring and the carbonyl carbon. However, it also stabilizes the resulting acylium ion (m/z 121) significantly more than the unsubstituted counterpart. The cleavage of the C-N bond is energetically favored to produce this stable cation [3].

  • Isomer B: Lacking ring substituents, the most stable cation formed via inductive cleavage is the benzoyl cation (m/z 105). The secondary alcohol on the cyclohexyl ring offers a low-energy pathway for water elimination (dehydration) via a 1,3 or 1,4-elimination mechanism, which is chemically difficult for the phenolic hydroxyl in Isomer A [4].

References

  • NIST Mass Spectrometry Data Center. "Benzamide Mass Spectrum." National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. [Link]

  • Washington University in St. Louis. "Mass Spectrometry: Fragmentation Mechanisms." Course Materials. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Benzamide Isomers using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Rotational isomers, or conformers, such as the cis and trans forms of benzamide, can exhibit distinct physical properties and biological activities. Fourier Transform Infrared (FTIR) spectroscopy emerges as a rapid, non-destructive, and highly informative technique to differentiate these isomers by probing their unique vibrational signatures. This guide provides an in-depth comparison of the FTIR spectra of cis and trans benzamide, grounded in the principles of molecular vibrations and supported by a robust experimental framework.

The Structural Basis for Spectral Differences: Cis vs. Trans Benzamide

The amide group (-CONH₂) is the cornerstone of peptide bonds and a common functional group in pharmaceuticals.[1] Due to the partial double-bond character of the C-N bond, rotation is restricted, giving rise to two primary planar conformers: cis and trans.[2] In the trans isomer, the carbonyl oxygen and the N-H protons are on opposite sides of the C-N bond, which is generally the more stable configuration due to reduced steric hindrance.[2][3] Conversely, in the cis isomer, they are on the same side.

This seemingly subtle geometric difference has profound implications for the molecule's vibrational modes, particularly those involving the amide group. The key differentiating factor is the potential for intramolecular hydrogen bonding in the cis isomer, where a hydrogen atom on the amide nitrogen can interact with the carbonyl oxygen.[4][5][6] This interaction is sterically impossible in the trans isomer, which instead favors intermolecular hydrogen bonding in the solid state or in concentrated solutions. These different bonding environments directly influence the frequencies of the N-H and C=O stretching vibrations, providing a clear basis for spectral differentiation.[4][7]

A Validated Experimental Workflow for Isomer Analysis

Acquiring high-quality, reproducible FTIR spectra is critical for accurate isomer identification. The following protocol is designed as a self-validating system, minimizing ambiguity and ensuring reliable data.

Experimental Protocol: FTIR Analysis of Benzamide Isomers
  • Sample Preparation (Critical Step):

    • For Solid-State Analysis: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the benzamide sample with ~100 mg of dry, spectroscopy-grade KKBr. Grind the mixture thoroughly to ensure a homogenous dispersion and press it into a transparent pellet using a hydraulic press. The quality of the pellet is crucial for minimizing scattering effects.

    • For Solution-Phase Analysis: Dissolve the sample in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), to a dilute concentration (typically <0.01 M) to minimize intermolecular interactions.[7] Use a liquid transmission cell with windows made of materials like calcium fluoride (CaF₂) that are transparent in the mid-IR region.[8][9]

    • Causality: The choice between solid and solution phase is critical. Solid-state spectra are dominated by intermolecular hydrogen bonding, which primarily favors the trans form. Dilute solution analysis is essential for observing the vibrational modes of isolated molecules and detecting intramolecular hydrogen bonds characteristic of the cis isomer.

  • Instrument & Data Acquisition:

    • Spectrometer: Utilize a purged FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.[8][10] Purging the sample chamber with dry nitrogen or air is essential to eliminate atmospheric water vapor and CO₂ absorptions, which can interfere with the N-H and C=O regions.

    • Parameters:

      • Resolution: 4 cm⁻¹[8]

      • Scans: Co-add a minimum of 64 scans to achieve an adequate signal-to-noise ratio.[10]

      • Range: Scan the mid-infrared region from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing & Analysis:

    • Background Correction: Acquire a background spectrum of the pure KBr pellet or the solvent-filled cell immediately before the sample scan. This is automatically subtracted from the sample spectrum.

    • Spectral Correction: Apply baseline correction and normalization to the resulting spectrum to facilitate comparison between different samples.

    • Peak Identification: Identify and label the key vibrational bands, focusing on the N-H stretching and Amide I regions.

Diagram: FTIR Experimental Workflow

Below is a diagram illustrating the logical flow of the experimental protocol for analyzing benzamide isomers.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Sample Benzamide Sample Solid Mix with KBr & Grind Sample->Solid Solution Dissolve in IR-Transparent Solvent (e.g., CCl4) Sample->Solution Press Press into Pellet Solid->Press FTIR Purged FTIR Spectrometer Press->FTIR Cell Fill Transmission Cell Solution->Cell Cell->FTIR BG Acquire Background Spectrum FTIR->BG Scan Acquire Sample Spectrum (≥64 scans) BG->Scan Process Background Subtraction Baseline Correction Scan->Process Analyze Identify Key Bands (N-H, Amide I) Process->Analyze Compare Compare to Reference Spectra of Isomers Analyze->Compare

Caption: Workflow for FTIR analysis of benzamide isomers.

Comparative Spectral Analysis: Identifying the Isomers

The primary differences between the FTIR spectra of cis and trans benzamide are observed in the N-H stretching region and the Amide I band region. The following table summarizes the expected vibrational frequencies.

Vibrational ModeRegion (cm⁻¹)trans-Benzamide (Intermolecular H-bond)cis-Benzamide (Intramolecular H-bond)Rationale for Difference
N-H Stretch (Asymmetric & Symmetric)3500 - 3100Two distinct bands, typically sharper and at slightly higher frequencies (e.g., ~3400-3300 cm⁻¹).A broader, red-shifted band at a lower frequency (e.g., ~3200 cm⁻¹).Intramolecular H-bonding in the cis isomer weakens the N-H bond, lowering its stretching frequency.[6]
Amide I (C=O Stretch)1700 - 1630A strong band, typically around 1650-1660 cm⁻¹.A strong band shifted to a higher frequency (blue-shifted), often >1670 cm⁻¹.H-bonding to the carbonyl oxygen (intermolecularly in trans, intramolecularly in cis) decreases its double-bond character, lowering the frequency. However, the constrained geometry of the cis intramolecular H-bond is less effective at weakening the C=O bond than the intermolecular H-bonds of the trans form, resulting in a relatively higher frequency for the cis isomer.
Amide II (N-H Bend + C-N Stretch)1620 - 1580A strong band, typically around 1600 cm⁻¹.A band at a slightly different frequency, often coupled with other vibrations.The coupling of N-H bending and C-N stretching is sensitive to the geometry, leading to shifts between isomers.

Note: The exact peak positions can vary depending on the sample phase (solid/solution), solvent, and concentration.

Interpreting the Spectra: A Decision-Making Framework

A researcher can confidently differentiate the isomers by systematically analyzing these key spectral regions.

  • Examine the N-H Stretching Region (3500-3100 cm⁻¹):

    • Observation: A broad, low-frequency band (~3200 cm⁻¹).

    • Interpretation: Strong evidence for the presence of the cis isomer due to intramolecular hydrogen bonding.

    • Observation: Sharper bands at higher frequencies (~3400 cm⁻¹).

    • Interpretation: Suggests the trans isomer, where N-H groups are either "free" (in very dilute solution) or involved in intermolecular H-bonding.

  • Examine the Amide I Region (1700-1630 cm⁻¹):

    • Observation: A strong band above ~1670 cm⁻¹.

    • Interpretation: Corroborates the assignment of the cis isomer.

    • Observation: A strong band below ~1660 cm⁻¹.

    • Interpretation: Corroborates the assignment of the trans isomer.

The logical relationship between molecular structure and the resulting spectral features is visualized below.

Diagram: Structure-Spectrum Correlation

G cluster_cis cis-Benzamide cluster_trans trans-Benzamide cluster_spectra Resulting FTIR Features Cis Planar 'Same-Side' Conformation IntraHB Intramolecular H-Bond Possible Cis->IntraHB SpecCis Broad, Red-Shifted N-H Stretch Blue-Shifted Amide I (C=O) IntraHB->SpecCis Weakens N-H Bond Constrains C=O Bond Trans Planar 'Opposite-Side' Conformation InterHB Favors Intermolecular H-Bonding Trans->InterHB SpecTrans Sharper N-H Stretch Red-Shifted Amide I (C=O) InterHB->SpecTrans Affects N-H & C=O Environment

Sources

reference standards for cis-N-(3-Hydroxycyclohexyl)benzamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of cis-N-(3-Hydroxycyclohexyl)benzamide

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The foundation of this accuracy lies in the quality of the reference standards used. This guide provides a comprehensive technical overview of establishing and utilizing reference standards for the analysis of cis-N-(3-Hydroxycyclohexyl)benzamide, a compound of interest in pharmaceutical research.

The Central Role of a Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that reference standards be of the highest possible purity and thoroughly characterized to ensure their identity, strength, and quality.[2][3] They are indispensable for critical applications such as:

  • Assay and Potency Determination: To accurately measure the concentration of the active pharmaceutical ingredient (API).

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Method Validation: To confirm that an analytical method is suitable for its intended purpose, as outlined by ICH guidelines.[1][4]

  • Stability Studies: To assess the degradation of the drug substance over time.

Without a reliable reference standard, analytical results are scientifically indefensible.

Path to a Qualified Standard: A Comparison of Approaches

When a commercial certified reference standard is unavailable, a laboratory must establish its own. The choice of approach has significant implications for data quality and regulatory acceptance.

ApproachDescriptionProsCons
In-House Primary Standard A batch of the target compound is synthesized, extensively purified, and rigorously characterized to confirm its structure and purity.Highest Accuracy & Reliability: Provides a direct, traceable benchmark. Regulatory Compliance: Meets FDA and ICH expectations for a primary standard.[2] Full Control: Complete knowledge of the material's properties.Resource-Intensive: Requires significant expertise, time, and analytical resources for synthesis and characterization.
Uncharacterized Material Using a synthesized batch of the compound "as-is" without comprehensive purification or characterization.Fast & Low Initial Cost: Avoids the time and expense of full qualification.High Risk of Inaccuracy: Unknown purity leads to erroneous assay and impurity results. Non-Compliant: Fails to meet basic regulatory and quality standards. Unreliable: Data cannot be trusted for decision-making.
Related Compound Standard Using a commercially available, structurally similar standard (e.g., N-Cyclohexylbenzamide) as a surrogate.Readily Available: Can be sourced quickly from commercial suppliers.Quantitatively Invalid: Differences in chemical structure lead to different detector responses, making accurate quantification impossible without determining a Relative Response Factor (RRF). Limited Use: Only suitable for tentative identification, not for assay or impurity quantification.

Establishing an In-House Primary Reference Standard: A Validating System

The process of creating a primary reference standard is a self-validating system where each step confirms the integrity of the material.

cluster_0 Synthesis & Purification cluster_1 Comprehensive Characterization cluster_2 Qualification & Use synthesis Chemical Synthesis (e.g., Amidation Reaction) purification Purification (Recrystallization / Column Chromatography) synthesis->purification Crude Product struct_elucid Structural Elucidation (NMR, MS, FT-IR) purification->struct_elucid Purified Material purity_assess Purity & Properties (HPLC, Elemental Analysis, DSC, TGA) struct_elucid->purity_assess coa Certificate of Analysis (CoA) (Assign Purity, Retest Date) purity_assess->coa Characterization Data use Use as Primary Reference Standard coa->use

Caption: Workflow for In-House Primary Reference Standard Qualification.

Step 1: Synthesis and Purification

A common route to synthesize benzamides is through the acylation of an amine.[5] For cis-N-(3-Hydroxycyclohexyl)benzamide, this would involve reacting cis-3-hydroxycyclohexylamine with benzoyl chloride or an activated benzoic acid derivative.

Following synthesis, the crude product must be purified to the highest possible level.[3]

  • Recrystallization: An effective technique for removing impurities with different solubility profiles. The choice of solvent is critical and must be experimentally determined.[6]

  • Column Chromatography: Utilized to separate the target compound from structurally similar impurities, including the trans-isomer, based on differential adsorption to a stationary phase (e.g., silica gel).[7][8]

Step 2: Comprehensive Characterization

This is the most critical phase, where the identity and purity of the standard are unequivocally established.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. Specific coupling constants and chemical shifts in the ¹H NMR can verify the cis-stereochemistry of the substituents on the cyclohexyl ring.[9]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7][10]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O and N-H stretches, and the hydroxyl O-H stretch.

  • Purity Assessment and Physicochemical Properties:

    • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector or by demonstrating 100% peak purity with a Diode Array Detector (DAD) is the standard for assessing purity.

    • Elemental Analysis (CHN): Confirms the empirical formula. The results should be within ±0.4% of the theoretical values.[7][11]

    • Differential Scanning Calorimetry (DSC): Determines the melting point and assesses the presence of impurities that can cause melting point depression.

    • Thermogravimetric Analysis (TGA): Measures weight loss on heating to determine the amount of volatile content (e.g., residual solvent, water).

Step 3: Documentation and Qualification

All data from the characterization must be compiled into a formal Certificate of Analysis (CoA) .[12] This document should include:

  • Compound Name and Structure

  • Batch/Lot Number

  • All analytical data (spectra, chromatograms)

  • A final, assigned purity value (typically determined by mass balance)

  • Recommended storage conditions and a retest date.

Recommended Analytical Method: A Validated HPLC-UV Protocol

A robust and validated HPLC method is required for the accurate analysis of cis-N-(3-Hydroxycyclohexyl)benzamide.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R2) cluster_2 Method Application col_select Column & Mobile Phase Screening param_opt Parameter Optimization (Gradient, Flow Rate, Temp.) col_select->param_opt specificity Specificity / Selectivity param_opt->specificity Optimized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis (Assay, Impurities) robustness->routine_analysis Validated Method stability Stability Testing routine_analysis->stability

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for method development and must be validated for its intended use.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µmProvides good retention and selectivity for moderately polar compounds like benzamide derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of any basic sites and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutesA gradient is recommended to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmThe benzoyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh the in-house primary reference standard and dissolve in diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent.

3. Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines to prove its suitability.[4][13][14]

  • Specificity: The most critical parameter is demonstrating the separation of the cis-isomer from the trans-isomer and other potential impurities. This can be achieved by analyzing a mixture of synthesized isomers or by subjecting the sample to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.

  • Linearity: Analyze a series of solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the test results to the true value, often by analyzing samples spiked with a known amount of the reference standard.

  • Precision: Assess the method's repeatability (multiple analyses of the same sample) and intermediate precision (analysis on different days or by different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

Quantification of Impurities without a Standard

While the primary standard is used for the assay of cis-N-(3-Hydroxycyclohexyl)benzamide, quantifying impurities for which no standard exists presents a challenge. In these cases, the concept of a Relative Response Factor (RRF) is used.[15][16]

The RRF is the ratio of the detector response of an impurity to the response of the API at the same concentration.[15]

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

Once the RRF for a specific impurity is determined experimentally (by isolating and purifying a small amount of it), it can be used to calculate the impurity's concentration in routine analysis without needing to weigh a standard each time.[17][18] If an RRF cannot be determined, an RRF of 1.0 is often assumed, but this introduces uncertainty and should be scientifically justified.

References

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., Tontini, A., Piersanti, G., Kathuria, S., & Piomelli, D. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: Synthesis, quantitative structure-activity relationships, and molecular modeling studies. eScholarship.org. [Link]

  • Shinde, V. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved from [Link]

  • Global Engage. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • Fun, H. K., O'Connor, C. J., & Singh, K. (2010). N-Cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1687. [Link]

  • Afrin, N., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 12), o2447. [Link]

  • DeRuiter, J., et al. (2018). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Request PDF. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]

  • Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. [Link]

  • U.S. Food and Drug Administration. (n.d.). GFI #234 Question-Based Review for the Chemistry, Manufacturing, and Controls Technical Section of Animal Drug Applications. FDA. [Link]

  • SynThink. (n.d.). Non-Pharmacopeial Reference Standards for Accurate Pharma Testing. SynThink. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • Rasayan Journal of Chemistry. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. Separation Science. [Link]

  • Google Patents. (n.d.). WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
  • Interchim. (n.d.). Method Development HPLC. Interchim. [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification?. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. ResolveMass. [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Pharmaceutical Sciences. (2021). Synthesis of Novel Androstane-N-Cyclohexyl-17-Carboxamides, and Their Effect on the 5α-Reductase. Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). The role of relative response factor in related substances method development by high performance liquid chromatography (HPLC). ResearchGate. [Link]

  • Springer Medizin. (2020). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. Springer Medizin. [Link]

  • Eurofins. (n.d.). Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing. Eurofins. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • IRIS UniCa. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. IRIS UniCa. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]

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Validating Enantiomeric Excess of Chiral Benzamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmaceutical intermediates, chiral benzamides represent a unique challenge. Their capacity for strong hydrogen bonding and restricted rotation around the amide bond (rotamerism) often complicates standard enantiomeric excess (


) determination. While Chiral Stationary Phase (CSP) chromatography (HPLC/SFC) remains the regulatory gold standard, NMR spectroscopy using Chiral Solvating Agents (CSAs) offers a rapid, low-cost alternative for in-process checks.

This guide objectively compares these methodologies, providing validated protocols, decision-making frameworks, and experimental data to ensure high-integrity


 determination compliant with ICH Q2(R2) guidelines.

Part 1: The Challenge – Why Benzamides?

Benzamides often exhibit atropisomerism or restricted rotation, leading to broadening or splitting of signals in both NMR and chromatography.

  • The Trap: A "split" peak in HPLC might be a rotamer, not an enantiomer.

  • The Fix: Variable temperature (VT) studies or specific mobile phase additives are required to distinguish between conformational isomers and configurational enantiomers.

Part 2: Method A – CSP-Chromatography (HPLC & SFC)

The Gold Standard for Validation

Chromatographic separation using Polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust method for validating


 >99%.
Column Selection Strategy

For benzamides, "brush-type" (Pirkle) columns are often insufficient due to strong non-specific interactions. The industry standard has shifted to Amylose and Cellulose carbamate derivatives .

Column TypePolymer BaseSelectorSuitability for Benzamides
Chiralpak AD-H / IA Amylosetris(3,5-dimethylphenylcarbamate)High. Excellent for aromatic amides.
Chiralcel OD-H / IB Cellulosetris(3,5-dimethylphenylcarbamate)Medium-High. Good alternative if AD fails.
Chiralpak IG Amylosetris(3-chloro-5-methylphenylcarbamate)Specialist. Best for halogenated benzamides.
Experimental Protocol (SFC Focus)

Supercritical Fluid Chromatography (SFC) is superior to HPLC for benzamides due to higher diffusivity (sharper peaks) and the ability to suppress H-bonding using CO


.
  • System: Agilent 1260 Infinity II SFC or Waters UPC

    
    .
    
  • Mobile Phase: CO

    
     (Main) + Co-solvent (MeOH or EtOH).
    
  • Critical Additive: 0.1% Isopropylamine (IPA) or Diethylamine (DEA).

    • Why? Benzamides are Lewis bases. Without a basic additive, the amide nitrogen interacts with residual silanols on the column, causing severe peak tailing that masks minor enantiomers.

  • Detection: DAD (210–254 nm).

Step-by-Step Workflow:

  • Screening: Inject racemate on AD-H, OD-H, and IG columns using 15% MeOH/CO

    
     (with 0.1% DEA).
    
  • Optimization: Select the column with Resolution (

    
    ) > 1.5. If 
    
    
    
    < 1.5, switch co-solvent to Isopropanol (stronger H-bond donor).
  • Validation: Inject sample at 1.0 mg/mL. Ensure "valley-to-valley" integration is not used; drop perpendiculars for accuracy.

Part 3: Method B – NMR with Chiral Solvating Agents (CSAs)

The Rapid In-Process Screen

When HPLC backlog is high,


H NMR offers a 15-minute answer. It relies on the formation of transient diastereomeric complexes between the benzamide (solute) and the CSA.
The Reagent: Pirkle’s Alcohol
  • Agent: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE).

  • Mechanism: The hydroxyl group of TFAE H-bonds with the benzamide carbonyl, while the anthryl ring exerts magnetic anisotropy, shielding/deshielding the enantiomers differently.

Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of Benzamide in 0.6 mL CDCl

    
    .
    
  • Reference Scan: Acquire a standard

    
    H NMR spectrum.
    
  • Titration: Add 2.0 equivalents of (S)-TFAE. Shake well.

  • Acquisition: Acquire spectrum (min 16 scans). Focus on the amide -NH proton or alpha-protons.

  • Calculation:

    
    
    

Limitations:

  • Requires non-polar solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ) to promote ion-pairing.
  • Resolution is often limited (

    
     ppm).
    
  • Cannot validate

    
    
    
    
    
    reliably due to baseline noise.

Part 4: Comparative Analysis

The following data compares the performance of SFC (Method A) vs. NMR (Method B) for a prototype compound: N-(1-phenylethyl)benzamide.

MetricMethod A: Chiral SFC (Chiralpak AD-H)Method B: NMR (w/ Pirkle Alcohol)
Resolution (

)
3.2 (Baseline separation)~0.8 (Partial overlap common)
Limit of Detection (LOD) 0.05% minor enantiomer~1–2% minor enantiomer
Time per Run 4–6 minutes15–20 minutes
Solvent Consumption Low (mostly CO

)
High (Deuterated solvents)
Accuracy (

)


Throughput High (Automated)Low (Manual prep)

Part 5: Validation Workflow & Decision Logic

To ensure scientific integrity, researchers should follow a "Self-Validating" workflow. Do not rely on a single method without initial confirmation.

Method Development Decision Tree

This diagram outlines the logic for selecting the appropriate validation tool based on sample properties.

MethodSelection Start START: Chiral Benzamide Sample Solubility Check Solubility Start->Solubility Polar Polar/Aqueous? Solubility->Polar Yes NonPolar Organic Soluble? Solubility->NonPolar Yes Final_Valid Method A: SFC/HPLC (Final Validation) Polar->Final_Valid Use Reverse Phase HPLC (IA/IC) NMR_Screen Method B: NMR Screen (In-Process Check) NonPolar->NMR_Screen Fast Check Result_NMR Split Observed? NMR_Screen->Result_NMR Result_NMR->Final_Valid Yes (Approx ee known) Result_NMR->Final_Valid No (Resolution failure) Racemate REQUIRED: Run Racemate Standard Final_Valid->Racemate Step 1 Racemate->Final_Valid Step 2: Compare Retention Times

Figure 1: Decision matrix for selecting between NMR screening and Chromatographic validation.

The "Self-Validating" System (ICH Q2 Compliant)

A method is only valid if it detects the minor enantiomer when it is actually present.

  • Specificity Check: You MUST inject a racemic mixture first. If you only inject your chiral product and see one peak, you have not proved purity; you may have simply failed to separate the enantiomers (co-elution).

  • Sensitivity Spike: Spike your pure product with 1% of the opposite enantiomer. If the method cannot detect this 1% spike as a distinct peak (S/N > 3), the method is invalid for high-purity release.

  • Linearity: For final drug substance release, demonstrate linearity of the minor enantiomer response from 0.1% to 2.0%.

References

  • Daicel Chiral Technologies. (n.d.).[1] Chiral Column Selection Guide. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Weng, J., et al. (2025).[2] DACH-Based Chiral Sensing Platforms as Tunable Benzamide-Chiral Solvating Agents for NMR Enantioselective Discrimination. Analytical Chemistry. Retrieved from [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Bristol-Myers Squibb R&D.[3] Retrieved from [Link]

Sources

Comparative Guide: Hydroxycyclohexyl Benzamides vs. Aminocyclohexyls in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Hydroxycyclohexyl Benzamides and Aminocyclohexyls , two critical scaffolds in medicinal chemistry. While aminocyclohexyls often serve as high-affinity basic pharmacophores (e.g., in analgesics or GPCR ligands), their conversion to hydroxycyclohexyl benzamides is a strategic "scaffold hop" used to modulate lipophilicity (LogP), reduce hERG liability, and introduce specific hydrogen-bonding vectors.

Key Differentiator: The transition from a basic amine (aminocyclohexyl) to a neutral amide (benzamide) fundamentally alters the electronic landscape , metabolic vulnerability , and solubility profile of the molecule.

FeatureAminocyclohexylsHydroxycyclohexyl Benzamides
Electronic State Basic (pKa ~9–10), protonated at pH 7.4Neutral, non-ionizable amide
Key Reactivity High Nucleophilicity, N-alkylation proneLow Nucleophilicity, Hydrolysis prone
Metabolic Fate N-dealkylation, N-oxidation, AcetylationAmide hydrolysis, O-glucuronidation
hERG Liability High (due to cationic charge)Low (neutral core)
Solubility High (aqueous)Moderate (dependent on OH group)

Chemical Reactivity & Synthetic Accessibility[2]

Nucleophilicity and Stability
  • Aminocyclohexyls: The primary or secondary amine is a potent nucleophile. It reacts rapidly with electrophiles (acid chlorides, aldehydes), making it a versatile synthetic intermediate but also a "metabolic handle" for Phase II conjugation.

  • Hydroxycyclohexyl Benzamides: The amide nitrogen is non-nucleophilic due to resonance delocalization with the carbonyl. The reactivity shifts to the hydroxyl group on the cyclohexane ring, which acts as a secondary nucleophile for esterification or oxidation.

Synthetic Pathways

The synthesis of these scaffolds typically diverges from a common precursor, such as 1,4-cyclohexanedione monoethylene acetal or 4-aminocyclohexanol.

Diagram 1: Comparative Synthetic Workflow

The following diagram illustrates the divergent synthesis of a tertiary aminocyclohexyl versus a hydroxycyclohexyl benzamide.

Synthesis Start 4-Aminocyclohexanol RedAmin Reductive Amination (R-CHO / NaBH(OAc)3) Start->RedAmin Path A Coupling Amide Coupling (Ar-COOH / HATU) Start->Coupling Path B Prod_Amine Aminocyclohexyl Derivative RedAmin->Prod_Amine Prod_Amide Hydroxycyclohexyl Benzamide Coupling->Prod_Amide Stereo Note: Trans-isomer often thermodynamically favored Prod_Amide->Stereo

Caption: Divergent synthetic routes. Path A yields the basic amine; Path B yields the neutral benzamide.

Experimental Protocols

Protocol A: Synthesis of trans-4-Hydroxycyclohexyl Benzamide

Objective: To synthesize a metabolically stable benzamide scaffold with defined stereochemistry.

Reagents:

  • trans-4-Aminocyclohexanol (1.0 eq)

  • Benzoic acid derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Methodology:

  • Activation: Dissolve the benzoic acid derivative in DMF (0.1 M). Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Add trans-4-aminocyclohexanol to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: [M+H]+).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), sat. NaHCO3, and brine.

  • Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (MeOH/DCM gradient).

    • Validation: 1H NMR should show a doublet for the amide NH (~8.0 ppm) and a multiplet for the cyclohexane methine protons.

Protocol B: Microsomal Stability Assay (Metabolic Reactivity)

Objective: Compare the intrinsic clearance (


) of the amine vs. the benzamide.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc.)

  • Phosphate Buffer (100 mM, pH 7.4)

Methodology:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with buffer and test compound. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .

Physicochemical & DMPK Comparison

Metabolic Soft Spots

The metabolic fate of these two scaffolds differs significantly, impacting their half-life and toxicity profile.

  • Aminocyclohexyls:

    • Oxidative Deamination: CYP450 enzymes can attack the

      
      -carbon, leading to ring opening or cleavage.
      
    • N-Oxidation: Formation of N-oxides.

  • Hydroxycyclohexyl Benzamides:

    • O-Glucuronidation: The hydroxyl group is a primary target for UGT enzymes, leading to rapid renal clearance.

    • Amide Hydrolysis: Less common in vivo but possible via amidases.

Diagram 2: Metabolic Fate Mapping

Metabolism Amine Aminocyclohexyl (Basic Amine) CYP CYP450 (Oxidation) Amine->CYP Amide Hydroxycyclohexyl Benzamide UGT UGT (Conjugation) Amide->UGT Hydrol Benzoic Acid + Aminocyclohexanol Amide->Hydrol Amidases (Minor) N_Oxide N-Oxide / Dealkylated Amine CYP->N_Oxide Phase I O_Gluc O-Glucuronide (Polar Conjugate) UGT->O_Gluc Phase II (Major)

Caption: Metabolic divergence. Amines undergo oxidative Phase I metabolism; Benzamides are prone to Phase II conjugation via the hydroxyl group.

Structure-Activity Relationship (SAR) Implications
  • Conformational Rigidity: The benzamide unit is planar (sp2), whereas the aminocyclohexyl nitrogen (sp3) allows for chair-flip interconversion unless locked by bulky substituents.

  • H-Bonding: The benzamide acts as both a donor (NH) and acceptor (C=O), often mimicking peptide bonds in biological targets. The hydroxyl group provides a directional H-bond donor, critical for potency in targets like Dopamine D3 or Mitofusin activators.

References

  • Synthesis of Benzamide Derivatives

    • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[1]

    • Source: ResearchG
    • URL:

  • Metabolic Stability Strategies

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[2][3]

    • Source: RSC Medicinal Chemistry.[2]

    • URL:

  • Cycloalkyl Linker Design

    • Title: Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activ
    • Source: PubMed Central (PMC).
    • URL:

  • Amide vs.

    • Title: Comparison of the vasoactivity of amide and ester local anaesthetics.[4]

    • Source: PubMed.
    • URL:

Sources

quality control parameters for cis-N-(3-Hydroxycyclohexyl)benzamide suppliers

[1]

Executive Summary

In early-stage drug discovery, the integrity of chiral building blocks is often the silent variable that determines the reproducibility of Structure-Activity Relationship (SAR) data.[1] cis-N-(3-Hydroxycyclohexyl)benzamide (CAS: 177366-89-1) is a critical scaffold where the 1,3-disubstituted cyclohexane stereochemistry dictates the spatial orientation of the hydroxyl pharmacophore.[1]

This guide objectively compares supplier grades ("Stereopure" vs. "Technical") and provides the experimental protocols required to validate them. Unlike commodity chemicals, the value of this intermediate lies entirely in its diastereomeric ratio (dr) .

Part 1: The Supplier Landscape – A Comparative Analysis

We have categorized suppliers into two distinct tiers based on their synthetic routes and purification rigor. The choice between these tiers should be dictated by your development stage.

Tier 1: The "Stereopure" Supplier (Recommended for SAR)
  • Synthetic Route: Likely involves catalytic hydrogenation of 3-aminocyclohexanone derivatives or stereoselective enzymatic reduction, followed by fractional crystallization to remove the trans isomer.[1]

  • Claimed Purity: >98% Chemical Purity; >98:2 cis:trans ratio.[1]

  • Cost: High (

    
    $).[1]
    
Tier 2: The "Technical/Bulk" Supplier (High Risk)
  • Synthetic Route: Non-selective reduction of 3-nitro- or 3-aminophenols followed by benzoylation.[1] This often yields a thermodynamic mixture.[1]

  • Claimed Purity: >95% Chemical Purity (often ignoring stereochemistry).

  • Risk: May contain up to 15% trans-isomer, which acts as a "silent" impurity in biological assays, potentially diluting potency or causing off-target effects.[1]

Comparative Specification Table
Quality ParameterTier 1 (Stereopure) Tier 2 (Technical) Impact on Research
Appearance White crystalline solidOff-white/Beige powderColor indicates oxidation of trace anilines.[1]
Isomeric Purity (dr) ≥ 99:1 (cis:trans) ~85:15 (Variable)trans-isomer alters vector of H-bond donor by ~109°, killing binding affinity.[1]
1H-NMR Profile Distinct multiplet resolutionOverlapping signals in 3.5-4.0 ppm regionRequires expert interpretation to detect trans impurity.[1]
Residual Solvents < 500 ppm (Class 3)Variable (often Toluene/DMF)Solvents can interfere with crystallographic studies.[1]
Heavy Metals < 10 ppm (Pd/Pt)Not testedResidual hydrogenation catalysts can poison downstream coupling reactions.[1]
Part 2: Critical Quality Attributes (CQAs) & Experimental Validation
1. Stereochemical Validation via 1H-NMR

The most reliable method for distinguishing cis-1,3-disubstituted cyclohexanes from trans isomers is analyzing the scalar coupling constants (


)1
  • The Science: In 1,3-disubstituted cyclohexanes, the cis isomer typically adopts the diequatorial (e,e) conformation (most stable). The trans isomer forces one substituent into an axial (a,e) position.

  • Diagnostic Signal: Look at the proton attached to the C3-hydroxyl group (

    
    ).[1]
    
    • cis-Isomer (e,e): The

      
       proton is axial .[1][2] It will show a large axial-axial coupling (
      
      
      )
      with the adjacent axial C2 and C4 protons.
    • trans-Isomer (a,e): If the OH is axial, the

      
       proton is equatorial . It will show only small equatorial-axial/equatorial-equatorial couplings (
      
      
      )
      .

Protocol 1: NMR Validation

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-

    
     (prevents OH exchange broadening).
    
  • Acquisition: Run at 400 MHz or higher.

  • Analysis: Expand the region 3.4 – 3.8 ppm (CH-OH).[1]

    • Pass: Signal is a wide multiplet (tt) with width at half-height (

      
      ) > 20 Hz.[1]
      
    • Fail: Signal is a narrow multiplet (

      
       < 10 Hz) or contains a "shoulder" peak indicating the trans impurity.[1]
      
2. Chromatographic Purity (HPLC)

Standard C18 columns often co-elute these diastereomers.[1] A specialized method is required.[1]

Protocol 2: Diastereomer Separation Method

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 20 minutes (Slow gradient is key for diastereomer separation).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 230 nm (Amide

    
    ).
    
  • Expected Result: The cis isomer (diequatorial) is generally more polar/elutes earlier than the trans isomer (depending on specific solvation effects), but relative retention times must be established with a reference standard.

Part 3: Visualizing the Quality Control Workflow

The following diagram illustrates the decision matrix for accepting a batch of cis-N-(3-Hydroxycyclohexyl)benzamide.

QC_WorkflowStartIncoming Material(CAS: 177366-89-1)IdentityIdentity Check(IR / Mass Spec)Start->IdentityNMR_Check1H-NMR Stereochem Check(Focus: H3 Coupling)Identity->NMR_CheckDecision_NMRIs J(H3) > 10 Hz?NMR_Check->Decision_NMRHPLC_CheckHPLC Purity Check(Phenyl-Hexyl Column)Decision_NMR->HPLC_CheckYes (Wide Multiplet)Reject_TransREJECT:Trans-Isomer DetectedDecision_NMR->Reject_TransNo (Narrow Multiplet)Decision_HPLCPurity > 98% & Single Peak?HPLC_Check->Decision_HPLCReject_ImpureREJECT:Chemical ImpuritiesDecision_HPLC->Reject_ImpureNoApproveAPPROVE:Release for SynthesisDecision_HPLC->ApproveYes

Figure 1: Decision tree for validating stereochemical and chemical purity of incoming batches.

Part 4: Mechanistic Insight – Why Stereochemistry Drifts

Understanding the origin of the impurity helps in negotiating with suppliers.[1] The cis isomer is the thermodynamic product in 1,3-disubstituted cyclohexanes (diequatorial).[1] However, if the supplier uses catalytic hydrogenation of a 3-substituted aniline , the mechanism involves the syn-addition of hydrogen.[1]

Stereochem_OriginPrecursor3-Aminophenol / 3-NitrobenzamideReductionCatalytic Hydrogenation(H2 / Pt or Rh)Precursor->ReductionCis_PathSyn-Addition (Major)Thermodynamic (e,e)Reduction->Cis_PathSteric ControlTrans_PathAnti-Addition (Minor)Kinetic (a,e)Reduction->Trans_PathSurface IsomerizationFinal_Ciscis-N-(3-Hydroxy...)Target ProductCis_Path->Final_CisFinal_Transtrans-N-(3-Hydroxy...)ImpurityTrans_Path->Final_Trans

Figure 2: Synthetic origin of the trans-impurity during the reduction of aromatic precursors.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 10955049, N-(4-hydroxycyclohexyl)benzamide (Analogous Structure Logic). Retrieved from [Link]

    • Note: While the specific 3-isomer entry is less common in public databases, the structural properties are derived from the 4-isomer and general cyclohexane stereochemistry.[1]

  • Stereochemical Analysis (NMR): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Chapter on NMR Coupling Constants in Cyclohexanes).
  • Chromatographic Separation

    • Pan, C., et al. (2005). Separation and identification of cis and trans isomers... by HPLC. Journal of Zhejiang University Science. Retrieved from [Link]

  • Supplier Specifications (Example)

    • Capot Chemical (2025).[1] Product Specification: cis-N-(3-Hydroxycyclohexyl)benzamide (CAS 177366-89-1).[1][4] Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Safe Handling of cis-N-(3-Hydroxycyclohexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why" Behind the Precautions

To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential risks. Based on data from analogous compounds, cis-N-(3-Hydroxycyclohexyl)benzamide should be treated with caution. The primary hazards associated with its parent compound, Benzamide, are summarized below.[1][2][3][4]

Potential HazardDescriptionPrimary Exposure RoutesRationale for Protection
Acute Oral Toxicity Harmful if swallowed.[2][4][5] Ingestion may lead to gastric pain, nausea, and vomiting.[6]IngestionPrevents accidental ingestion from contaminated hands or surfaces.
Eye & Skin Irritation The compound, likely a solid powder, can cause irritation upon contact with eyes, nose, and throat.[1]Dermal, OcularRequires a barrier to prevent direct contact with mucous membranes and skin.
Suspected Mutagenicity Benzamide is suspected of causing genetic defects.[2][4]Inhalation, Dermal, IngestionLong-term or repeated exposure must be minimized through comprehensive barrier protection.
Respiratory Irritation Inhalation of dusts can irritate the respiratory tract.[7]InhalationEngineering controls and, if necessary, respiratory protection are crucial to prevent airborne exposure.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to isolate you from the chemical hazard.

  • Eye and Face Protection:

    • Mandatory: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH standards.[8]

    • Recommended for Splash Risk: If handling solutions or performing vigorous mixing, a full face shield should be worn in addition to safety goggles.[1][9]

    • Causality: This protects against accidental splashes and airborne dust, which can cause significant eye irritation.[1]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[9] Always check for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste immediately after use.[8][10]

    • Lab Coat: A clean, buttoned lab coat or a chemical-resistant apron is mandatory to prevent contamination of personal clothing.[1][9]

    • Full Body Protection: For larger scale operations, a complete protective suit may be necessary to prevent any skin contact.[8]

    • Causality: Benzamide can be absorbed through the skin, contributing to systemic exposure.[1] Protective clothing provides a critical barrier against this route of entry.

  • Respiratory Protection:

    • Primary Control: All handling of solid cis-N-(3-Hydroxycyclohexyl)benzamide that could generate dust must be performed within a certified chemical fume hood or a glove box to minimize inhalation risk.[1][8]

    • Secondary Control: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is required. A half-face respirator with an organic vapor/acid gas cartridge and a P100 (or N100) particulate filter is recommended.[6][8][9]

    • Causality: The primary risk from solid compounds is the inhalation of fine dust particles. Given the suspected mutagenicity, minimizing respiratory exposure is of paramount importance.[2]

Operational Plans: From Set-Up to Disposal

Adherence to a strict, logical workflow is essential for safety and experimental integrity.

PPE Donning and Doffing Workflow

Incorrectly removing PPE can lead to exposure. The sequence is critical to ensure contaminants are not transferred to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat / Apron d2 2. Respirator (if required) d1->d2 d3 3. Eye / Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat / Apron f1->f2 f3 3. Eye / Face Protection f2->f3 f4 4. Respirator (if used) f3->f4 wash Wash Hands Thoroughly f4->wash

Caption: The proper sequence for putting on (donning) and taking off (doffing) PPE.

Step-by-Step Chemical Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary equipment (spatulas, weigh paper, glassware).

  • Pre-Donning: Put on your lab coat and any required respiratory protection.

  • Entry: Enter the designated handling area. Put on safety glasses/goggles and face shield.

  • Gloving: Put on chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling: Conduct all manipulations of the solid compound deep within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne particles.

  • Post-Handling: Securely close the primary container. Decontaminate any equipment used.

  • Initial Waste Disposal: Place all contaminated disposables (weigh paper, pipette tips, gloves) into a designated, sealed hazardous waste bag inside the fume hood.

  • Exit: Proceed to the doffing area to remove PPE as per the diagram above.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2][8]

Emergency and Disposal Procedures

First Aid Measures

Immediate and appropriate action is critical in the event of an exposure.[9]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]
Disposal Plan: A Cradle-to-Grave Approach

Improper disposal can harm both people and the environment. This substance must be treated as hazardous waste.

Disposal_Workflow start Generate Waste (Contaminated PPE, excess reagent) collect Collect in a designated, sealed, and compatible hazardous waste container. start->collect label_container Label Container: 'Hazardous Waste' 'cis-N-(3-Hydroxycyclohexyl)benzamide' Associated Hazards collect->label_container store Store in a cool, dry, well-ventilated secondary containment area. label_container->store contact Contact Institution's EHS for scheduled pickup. store->contact end Licensed Hazardous Waste Disposal Vendor contact->end

Caption: The mandatory workflow for the disposal of chemical waste and contaminated materials.

Step-by-Step Disposal Protocol:

  • Waste Identification: All materials that have come into contact with cis-N-(3-Hydroxycyclohexyl)benzamide, including gloves, weigh paper, and excess chemical, are considered hazardous waste.[10]

  • Collection: Collect waste in a designated, sealable container made of a compatible material. Do not mix this waste with other waste streams unless explicitly approved by your EHS department.[10]

  • Labeling: Clearly label the container with the full chemical name and appropriate hazard warnings (e.g., "Harmful if Swallowed," "Suspected Mutagen").[10]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[1][10]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in the regular trash.[10]

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.
  • Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. Benchchem.
  • SAFETY DATA SHEET - Benzamide. Sigma-Aldrich.
  • BENZAMIDE CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • BENZAMIDE - CAMEO Chemicals. NOAA.
  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • Material Safety Data Sheet - Benzamide. Finar Limited.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
  • SAFETY DATA SHEET - Benzamide (Aldrich-399337). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - Benzamide (Fisher Scientific). Fisher Scientific.
  • SAFETY DATA SHEET - Benzamide (Thermo Fisher Scientific). Thermo Fisher Scientific.
  • Material Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.